Product packaging for 1-Chloro-2-nitrobenzene(Cat. No.:CAS No. 25167-93-5)

1-Chloro-2-nitrobenzene

Cat. No.: B7767645
CAS No.: 25167-93-5
M. Wt: 157.55 g/mol
InChI Key: BFCFYVKQTRLZHA-UHFFFAOYSA-N
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Description

1-Chloro-2-nitrobenzene (CAS Registry Number: 88-73-3), also known as 2-nitrochlorobenzene or o-chloronitrobenzene (ONCB), is an aromatic organic compound with the molecular formula C6H4ClNO2 and a molecular weight of 157.55 g/mol . This compound is a yellow crystalline solid at room temperature, with a characteristic melting point of 31-33°C and a boiling point of approximately 246°C . It is highly soluble in organic solvents like diethyl ether, benzene, and hot ethanol . In industrial and research contexts, this compound is synthesized through the nitration of chlorobenzene, which yields a mixture of ortho and para isomers . It serves as a versatile and critical synthetic intermediate due to the presence of two reactive functional groups, a nitro group and an aromatic chlorine atom, which allow for a diverse range of subsequent chemical transformations . Its primary research and industrial value lies in its application as a key precursor in the synthesis of dyes, agrochemicals, and various pharmaceuticals . The compound can be selectively reduced to produce 2-chloroaniline, a building block for compounds like 3,3’-dichlorobenzidine . Furthermore, the chlorine atom is readily displaced by nucleophiles; it reacts with sodium methoxide to yield 2-nitroanisole, with polysulfide to form di-orthonitrophenyl disulfide, and with potassium fluoride in the Halex process to produce 2-fluoronitrobenzene . Modern production processes emphasize automated reactors with precise control systems to ensure high yield, safety, and compliance with environmental standards . This product is offered with a minimum purity of 99% (by GC) and has a shelf life of 60 months . It is classified as a dangerous good for transport (UN 1578) . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClNO2 B7767645 1-Chloro-2-nitrobenzene CAS No. 25167-93-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-nitrobenzene
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InChI

InChI=1S/C6H4ClNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H
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InChI Key

BFCFYVKQTRLZHA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])Cl
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Molecular Formula

C6H4ClNO2
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DSSTOX Substance ID

DTXSID0020280
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Molecular Weight

157.55 g/mol
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Physical Description

O-nitrochlorobenzene appears as yellow crystals with an aromatic odor. Sinks in water. (USCG, 1999), Yellow crystals with an aromatic odor; [CAMEO], YELLOW-TO-GREEN CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

475 °F at 760 mmHg (NTP, 1992), 245.5 °C, 246 °C
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Flash Point

261 °F (NTP, 1992), 127 °C, 124 °C c.c.
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Solubility

less than 0.1 mg/mL at 67.8 °F (NTP, 1992), Sol in alcohol, benzene, ether, VERY SOL IN ACETONE, PYRIDINE; SOL IN TOLUENE, METHANOL, CARBON TETRACHLORIDE, In water, 441 mg/L at 25 °C, Water solubility = 2800 uM (440 mg/l) at 20 °C, Solubility in water: none
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Density

1.368 at 71.6 °F (USCG, 1999) - Denser than water; will sink, 1.368 g/L at 242 °C, 1.4 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.03
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Vapor Density

5.44 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.4
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Vapor Pressure

0.4 mmHg at 77 °F (NTP, 1992), 0.01 [mmHg], 0.018 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.6
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Color/Form

Yellow crystals, Monoclinic needles

CAS No.

88-73-3, 25167-93-5
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Melting Point

90 to 91 °F (NTP, 1992), 32 °C, 33 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Chloro-2-nitrobenzene from Chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-chloro-2-nitrobenzene (B146284) via the nitration of chlorobenzene (B131634). The document details the underlying chemical principles, experimental protocols, and methods for the separation and analysis of the resulting isomeric mixture.

Introduction

The nitration of chlorobenzene is a classic example of an electrophilic aromatic substitution reaction, a fundamental process in organic synthesis. This reaction yields a mixture of isomeric chloronitrobenzenes, primarily the ortho (this compound) and para (1-chloro-4-nitrobenzene) products, with the para isomer typically being the major product.[1] this compound is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Understanding and controlling the regioselectivity of this reaction is crucial for maximizing the yield of the desired ortho isomer.

Reaction Mechanism and Kinetics

The nitration of chlorobenzene proceeds through the generation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[1] The highly electrophilic nitronium ion then attacks the electron-rich benzene (B151609) ring of chlorobenzene. The chlorine atom is a deactivating but ortho-, para-directing group. This directive effect is due to the interplay between its electron-withdrawing inductive effect and electron-donating resonance effect.

The reaction is a fast and highly exothermic process.[2][3] Kinetic studies have shown that the rate of reaction is influenced by temperature and the concentration of the mixed acids.[3][4] The selectivity towards the ortho and para isomers is temperature-dependent; an increase in temperature slightly favors the formation of the ortho isomer, which can be attributed to differences in the activation energies for the formation of the respective isomers.[2]

Quantitative Data on Isomer Distribution

The ratio of ortho to para isomers in the nitration of chlorobenzene is a critical parameter. While the para isomer is generally favored, the reaction conditions can be adjusted to influence this ratio.

Reaction Temperature (°C)H₂SO₄ Concentration (wt%)Molar Ratio (HNO₃:Chlorobenzene)Isomer Distribution (ortho:para)Reference
0951.3~30:70[2]
15951.3~32:68[2]
60Not SpecifiedNot Specified34:65 (1% meta)[1]
40-7056 (in mixed acid)Not Specified34-36 : 63-65 (~1% meta)

Note: The data presented is compiled from various sources and may have been obtained under slightly different experimental conditions.

Experimental Protocols

Laboratory-Scale Synthesis of Chloronitrobenzene Isomers

This protocol describes a typical laboratory procedure for the nitration of chlorobenzene.

Materials:

  • Chlorobenzene

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (95-98%)

  • Ice

  • Sodium Bicarbonate solution (5%)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethanol (B145695) or Methanol (for crystallization)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully prepare the nitrating mixture by slowly adding a calculated amount of concentrated sulfuric acid to concentrated nitric acid, while cooling the flask in an ice bath.

  • Slowly add chlorobenzene dropwise to the stirred nitrating mixture, maintaining the reaction temperature between 40-50°C using a water bath.

  • After the addition is complete, continue stirring the mixture for an additional 1-2 hours at the same temperature to ensure the reaction goes to completion.

  • Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude mixture of chloronitrobenzene isomers.

  • Filter the solid product and wash it thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

  • To neutralize any remaining acid, wash the crude product with a 5% sodium bicarbonate solution, followed by another wash with water.

  • Dry the crude product. The resulting solid is a mixture of ortho- and para-nitrochlorobenzene.

Separation of this compound and 1-Chloro-4-nitrobenzene (B41953) by Fractional Crystallization

The separation of the ortho and para isomers is achieved by leveraging their different melting points and solubilities in organic solvents.[1][5]

Procedure:

  • Dissolve the crude mixture of chloronitrobenzene isomers in a minimum amount of hot ethanol or methanol.

  • Allow the solution to cool slowly to room temperature. The para isomer, having a higher melting point and lower solubility, will crystallize out first.

  • Cool the mixture further in an ice bath to maximize the crystallization of the para isomer.

  • Filter the crystals of 1-chloro-4-nitrobenzene and wash them with a small amount of cold solvent.

  • The filtrate is now enriched with the ortho isomer (this compound).

  • To isolate the this compound, concentrate the filtrate by evaporating the solvent.

  • The resulting residue, which is primarily the ortho isomer, can be further purified by vacuum distillation or a second crystallization step if necessary.

Analytical Methods for Isomer Quantification

Accurate quantification of the isomer ratio is essential for process optimization and quality control. Gas chromatography (GC) is a commonly employed technique for this purpose.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for the separation of aromatic isomers, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/minute to 220°C.

    • Hold: Maintain at 220°C for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve a small amount of the crude product mixture in a suitable solvent (e.g., dichloromethane (B109758) or acetone) to a concentration of approximately 1 mg/mL.

The relative peak areas of the ortho and para isomers in the chromatogram can be used to determine their respective percentages in the mixture.

Visualizations

G cluster_reactants Reactants cluster_reaction Reaction Step cluster_workup Work-up cluster_separation Separation cluster_products Products chlorobenzene Chlorobenzene nitration Nitration (40-50°C) chlorobenzene->nitration nitric_acid Conc. Nitric Acid nitric_acid->nitration sulfuric_acid Conc. Sulfuric Acid sulfuric_acid->nitration quenching Quenching on Ice nitration->quenching filtration1 Filtration quenching->filtration1 washing Washing (Water, NaHCO₃ soln.) filtration1->washing drying Drying washing->drying fractional_crystallization Fractional Crystallization (Ethanol/Methanol) drying->fractional_crystallization filtration2 Filtration fractional_crystallization->filtration2 evaporation Solvent Evaporation filtration2->evaporation p_nitro 1-Chloro-4-nitrobenzene (Crystals) filtration2->p_nitro o_nitro This compound (from Filtrate) evaporation->o_nitro

Caption: Experimental workflow for the synthesis and separation of chloronitrobenzene isomers.

G chlorobenzene Chlorobenzene reaction chlorobenzene->reaction mixed_acid HNO₃ / H₂SO₄ mixed_acid->reaction + NO₂⁺ sigma_ortho Ortho Attack (Wheland Intermediate) reaction->sigma_ortho k_ortho sigma_para Para Attack (Wheland Intermediate) reaction->sigma_para k_para ortho_product This compound (ortho) sigma_ortho->ortho_product - H⁺ para_product 1-Chloro-4-nitrobenzene (para) sigma_para->para_product - H⁺

Caption: Signaling pathway of the electrophilic nitration of chlorobenzene.

Safety Considerations

  • Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The nitration reaction is exothermic and can proceed vigorously if the temperature is not controlled. Ensure adequate cooling and slow addition of reagents.

  • Chlorobenzene and its nitrated products are toxic and should be handled with care. Avoid inhalation of vapors and skin contact.

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of reaction conditions and purification techniques may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

1-Chloro-2-nitrobenzene CAS number 88-73-3 safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety of 1-Chloro-2-nitrobenzene (B146284) (CAS 88-73-3)

This guide provides comprehensive safety information for this compound (CAS No. 88-73-3), intended for researchers, scientists, and professionals in drug development. It covers physical and chemical properties, toxicity, handling procedures, and emergency measures.

Substance Identification and Properties

This compound is a yellow crystalline solid.[1] It is also known by synonyms such as o-Chloronitrobenzene and 2-Chloronitrobenzene.[1][2]

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C6H4ClNO2[3]
Molecular Weight 157.55 g/mol [4]
Appearance Yellow crystals or solidified mass[1][4]
Melting Point 31 - 33 °C[4]
Boiling Point 246 °C[4]
Flash Point 124 °C (closed cup)[5][6]
Density 1.348 g/mL at 25 °C[4]
Vapor Pressure 0.05 hPa at 25 °C; 0.15 hPa at 37.7 °C; 0.43 hPa at 50 °C[4]
Water Solubility 441 mg/L at 20 °C[7]
log Kow (Octanol/Water Partition Coefficient) 2.24[4][7]

Hazard Identification and Classification

This substance is classified as hazardous. It is toxic if swallowed or in contact with skin.[3] It may cause damage to the blood and liver through prolonged or repeated exposure and is suspected of causing cancer.[6]

Table 2: GHS Hazard Statements

CodeStatementReference
H301 + H311 Toxic if swallowed or in contact with skin[3]
H315 Causes skin irritation[8]
H317 May cause an allergic skin reaction[8]
H319 Causes serious eye irritation[8]
R20/22 Harmful by inhalation and if swallowed[1]
R24 Toxic in contact with skin[1]
R52/53 Harmful to aquatic organisms, may cause long-term adverse effects in the aquatic environment[1]

Toxicology and Health Effects

Absorption into the body can lead to the formation of methemoglobin, which causes cyanosis (bluish discoloration of the skin) and impairs the oxygen-carrying capacity of the blood.[1][4] Onset of symptoms may be delayed.[4][6]

Table 3: Acute Toxicity Data

RouteSpeciesValue (LD50/LC50)Reference
Oral Rat (male)144, 251, or 560 mg/kg[7]
Oral Rat (female)263 or 560 mg/kg[7]
Dermal Rat (male)655 mg/kg[7]
Dermal Rat (female)1320 mg/kg[7]
Dermal Rabbit400 mg/kg[7]
Inhalation Rat3200 mg/m³ (495 ppm)[7]

Potential Health Effects:

  • Inhalation: Harmful if inhaled, may cause respiratory tract irritation. Symptoms include dizziness, headache, nausea, and weakness.[1][6]

  • Skin Contact: Toxic if absorbed through the skin. May cause skin irritation and potentially an allergic reaction.[1][8]

  • Eye Contact: May cause mild to serious eye irritation.[1][8]

  • Ingestion: Toxic if swallowed. May cause central nervous system depression.[1][3]

  • Chronic Exposure: May lead to anemia, liver damage, and other blood cell abnormalities.[1][6] The substance is possibly carcinogenic to humans.[6]

Experimental Protocols

Acute Oral Toxicity (LD50)

The acute oral toxicity of this compound is determined by studies on rats. The general protocol involves the administration of the substance by gavage to a group of animals at various dose levels. For example, a study on male Wistar rats reported signs of intoxication including imbalance, tremor, rough fur, and diarrhea.[7] The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality. The LD50 value, the dose that is lethal to 50% of the test population, is then calculated. Post-mortem examinations may be performed on deceased animals to identify target organs.[7]

Acute Dermal Toxicity (LD50)

Dermal toxicity is assessed by applying the substance to the shaved skin of animals, such as rats or rabbits. The application site is typically covered with a dressing for a specified duration (e.g., 24 hours).[7] Observations for signs of toxicity and mortality are conducted over a period of up to 14 days. The primary symptom observed across various routes of application is a cyanotic appearance.[7]

Skin and Eye Irritation

To evaluate skin irritation, a solution of the substance (e.g., 10% in sesame oil) is applied to the intact and abraded skin of rabbits under a semi-occlusive dressing for 24 hours.[7] The skin is then examined for signs of irritation like erythema and edema. Eye irritation studies involve instilling the undiluted substance into the eyes of rabbits and observing for effects like redness, which were found to be reversible within 24 hours in some studies.[7]

Emergency Procedures and First Aid

Immediate medical attention is crucial in case of exposure.

G cluster_exposure Exposure Event cluster_first_aid Immediate First Aid cluster_medical Professional Medical Attention Inhalation Inhalation MoveToFreshAir Move to Fresh Air Provide Oxygen if Needed Inhalation->MoveToFreshAir SkinContact Skin Contact RemoveClothing Remove Contaminated Clothing Wash Skin with Plenty of Water SkinContact->RemoveClothing EyeContact Eye Contact RinseEyes Rinse Eyes with Water for at least 15 minutes EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse Mouth Do NOT Induce Vomiting Ingestion->RinseMouth SeekMedicalAid Seek Immediate Medical Aid Show SDS to Doctor MoveToFreshAir->SeekMedicalAid RemoveClothing->SeekMedicalAid RinseEyes->SeekMedicalAid RinseMouth->SeekMedicalAid SymptomaticTreatment Treat Symptomatically Monitor for Methemoglobinemia SeekMedicalAid->SymptomaticTreatment

Caption: Emergency first aid workflow following exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the skin thoroughly with soap and plenty of water. Seek immediate medical aid.[1][3]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids. Get medical aid immediately.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][9]

Firefighting and Accidental Release Measures

Firefighting

This compound is combustible.[6] Finely dispersed particles can form explosive mixtures in air.[6]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][9]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.[9]

  • Special Hazards: Burning produces toxic and corrosive fumes, including nitrogen oxides, hydrogen chloride, and phosgene.[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3]

Accidental Release
  • Personal Precautions: Evacuate unnecessary personnel.[9] Wear personal protective equipment, including respiratory protection, chemical-resistant gloves, and safety goggles.[3][6] Avoid creating dust.

  • Environmental Precautions: Prevent the substance from entering drains or the environment.[3]

  • Containment and Cleanup: Sweep up the spilled substance into a suitable, closed container for disposal.[3] Moisten first to prevent dusting if appropriate.[6] Do not absorb in sawdust or other combustible materials.[6]

G Spill Accidental Release Occurs Isolate Isolate Spill Area Evacuate Personnel Spill->Isolate PPE Wear Appropriate PPE (Gloves, Respirator, Goggles) Spill->PPE PreventSpread Prevent Entry into Drains and Waterways Isolate->PreventSpread Cleanup Contain and Clean Up Spill (Sweep into container) PPE->Cleanup PreventSpread->Cleanup Disposal Dispose of Waste in Accordance with Regulations Cleanup->Disposal

Caption: Logical workflow for accidental release response.

Handling, Storage, and Disposal

  • Handling: Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[1][3] Do not breathe dust or vapors.[9] Wash hands thoroughly after handling and before eating, drinking, or smoking.[9]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[3][9] Store locked up. Keep away from incompatible materials such as strong bases and oxidizing agents.[4]

  • Disposal: Dispose of this material and its container as hazardous waste.[1] Disposal must be in accordance with local, regional, and national regulations.[9]

Personal Protective Equipment (PPE)

  • Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment. A NIOSH (US) or EN 143 (EU) approved respirator is recommended.[4]

  • Hand Protection: Wear protective gloves.[9]

  • Eye Protection: Use chemical safety goggles or a face shield.[3]

  • Skin and Body Protection: Wear a complete suit protecting against chemicals.[3] The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.[3]

References

An In-depth Technical Guide to the Physical Properties of 1-Chloro-2-nitrobenzene, Focusing on its Melting Point

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical and chemical properties of 1-Chloro-2-nitrobenzene, with a detailed focus on its melting point. The information herein is curated for professionals in research, and drug development, offering precise data, experimental methodologies, and logical workflows to support laboratory and analytical work.

Core Physical and Chemical Properties

This compound, an important intermediate in the synthesis of various industrial chemicals, including pharmaceuticals and dyes, is a yellowish crystalline solid at room temperature.[1] Its chemical structure consists of a benzene (B151609) ring substituted with a chlorine atom and a nitro group at adjacent positions.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound, compiled from various scientific and safety data sources.

PropertyValueReferences
Melting Point 31-34 °C[2][3][4][5]
Boiling Point 246 °C at 760 mmHg[3][4][5]
Molecular Formula C₆H₄ClNO₂[2][6][7][8][9]
Molecular Weight 157.55 g/mol [6][7][8]
CAS Number 88-73-3[1][6][7]
Appearance Yellowish solid/crystals[1][9][10]
Density 1.348 g/mL at 25 °C[3][4][5]
Flash Point 124 °C (closed cup)[3][5][11][12]
Vapor Pressure <0.1 mbar at 20 °C[3]
Water Solubility 441 mg/L at 20 °C[1]

Experimental Protocol: Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. Impurities typically cause a depression and broadening of the melting point range.[2] The capillary method is a standard and widely accepted technique for accurate melting point determination.[8][13]

Principle

A small, finely powdered sample of the solid is packed into a thin-walled capillary tube. This tube is then heated at a controlled rate in a melting point apparatus or a Thiele tube containing a heating oil.[2][6] The temperatures at which the substance begins to melt (onset of melting) and completely liquefies (clear point) are recorded as the melting range.[7][14]

Apparatus and Materials
  • Melting point apparatus or Thiele tube setup

  • Glass capillary tubes (one end sealed)

  • Thermometer (calibrated)

  • This compound sample (dry and finely powdered)

  • Mortar and pestle (if sample needs grinding)

  • Spatula

  • Long glass tube for packing

Step-by-Step Procedure
  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as moisture can affect the melting point.[3]

    • If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.[7]

    • Jab the open end of a capillary tube into the powdered sample to collect a small amount.[1]

  • Packing the Capillary Tube:

    • Invert the capillary tube and tap it gently on a hard surface to move the powder to the sealed end.[3]

    • To ensure dense packing, drop the capillary tube (sealed end down) through a long, narrow glass tube held vertically over a hard surface. The bouncing action will compact the sample.[1][11]

    • Repeat until the packed sample height is approximately 2-3 mm.[3][7]

  • Melting Point Measurement:

    • Initial (Rapid) Determination: If the approximate melting point is unknown, perform a quick measurement by heating the sample at a faster rate (e.g., 10-15 °C per minute) to get a rough estimate.[2][15]

    • Accurate Determination:

      • Allow the apparatus to cool to at least 15 °C below the estimated melting point.[3]

      • Place the packed capillary tube into the heating block of the melting point apparatus.[1]

      • Begin heating at a slow, controlled rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[5][7]

      • Observe the sample closely through the magnifying eyepiece.

  • Recording the Melting Range:

    • T₁ (Onset of Melting): Record the temperature at which the first tiny droplet of liquid becomes visible within the solid.[3][7]

    • T₂ (Clear Point): Record the temperature when the entire sample has transformed into a clear, transparent liquid.[7]

    • The melting point is reported as the range from T₁ to T₂.

  • Verification:

    • For reliable results, repeat the determination with a fresh sample in a new capillary tube. The results should be consistent.[2]

Logical Workflow for Melting Point Analysis

The following diagram illustrates the logical workflow for determining and verifying the melting point of a chemical sample, a fundamental procedure in quality control and substance identification.

MeltingPointWorkflow start Start: Obtain Sample prep_sample Sample Preparation (Dry and Grind) start->prep_sample pack_capillary Pack Capillary Tube (2-3 mm height) prep_sample->pack_capillary decision_known_mp Approximate MP Known? pack_capillary->decision_known_mp rapid_heat Rapid Heating (~10-15°C/min) decision_known_mp->rapid_heat No slow_heat Slow Heating (~1-2°C/min near MP) decision_known_mp->slow_heat Yes estimate_mp Record Estimated MP rapid_heat->estimate_mp estimate_mp->slow_heat observe Observe Sample slow_heat->observe record_range Record Melting Range (T₁ - T₂) observe->record_range decision_consistent Results Consistent? record_range->decision_consistent repeat_test Repeat with New Sample decision_consistent->repeat_test No end End: Report Final MP decision_consistent->end Yes repeat_test->slow_heat

Caption: Workflow for Melting Point Determination.

References

Spectroscopic Profile of 1-Chloro-2-nitrobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-chloro-2-nitrobenzene (B146284), a compound of significant interest in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[1] For this compound, both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) typically exhibits signals in the aromatic region. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitro and chloro substituents.

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-67.87dd8.1, 1.5
H-37.68dd7.9, 1.5
H-47.56td8.0, 1.5
H-57.47td7.8, 1.5

Note: The assignments are based on typical substituent effects and coupling patterns. Actual values may vary slightly depending on the solvent and instrument.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached groups.

Carbon Chemical Shift (ppm)
C-2 (C-NO₂)147.5
C-1 (C-Cl)133.4
C-4132.8
C-6129.8
C-5127.3
C-3124.9

Note: These are approximate chemical shifts. The specific values can vary based on experimental conditions.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of an organic compound like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified solid this compound in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[1]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0 ppm).[2]

  • Transfer to NMR Tube: Filter the solution into a clean 5 mm NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer's probe.[2] Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters. For ¹³C NMR, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

Functional Group Vibrational Mode Absorption Range (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Nitro (NO₂)Asymmetric Stretching1525 - 1515
Nitro (NO₂)Symmetric Stretching1355 - 1345
Aromatic C=CStretching1600 - 1450
C-ClStretching800 - 600
Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the following thin solid film method is commonly used:[5]

  • Sample Preparation: Dissolve a small amount of the solid in a volatile solvent like methylene (B1212753) chloride.[5]

  • Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[5]

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[6] It provides information about the molecular weight and fragmentation pattern of a compound.[7]

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak and several fragment ion peaks. The presence of chlorine is indicated by the characteristic M+2 isotopic peak.

m/z Relative Intensity Assignment
157High[M]⁺ (Molecular ion, ³⁵Cl)
159Approx. 1/3 of M⁺[M+2]⁺ (³⁷Cl isotope)
111High[M-NO₂]⁺
75High[C₆H₄Cl - H]⁺ or further fragmentation
Experimental Protocol for Mass Spectrometry

A general procedure for obtaining a mass spectrum is as follows:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often after being vaporized.[7] For volatile compounds, this can be done directly or via a gas chromatograph (GC-MS).

  • Ionization: The sample molecules are ionized, typically using a high-energy electron beam (Electron Ionization - EI).[7][8] This process often causes the molecules to fragment.[7]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).[7]

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.[8]

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data to confirm the structure of this compound.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Structure Structural Elucidation NMR NMR (¹H & ¹³C) NMR_Info Proton & Carbon Environments Connectivity (J-coupling) NMR->NMR_Info IR IR Spectroscopy IR_Info Functional Groups Present (e.g., -NO₂, C-Cl, Aromatic) IR->IR_Info MS Mass Spectrometry MS_Info Molecular Weight Elemental Composition (Isotopes) Fragmentation Pattern MS->MS_Info Structure This compound Structure NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Caption: Logical workflow for structural elucidation using spectroscopic data.

References

An In-Depth Technical Guide to the Industrial Production and Uses of 1-Chloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2-nitrobenzene (B146284), an important organic intermediate, is primarily produced industrially through the nitration of chlorobenzene (B131634). This process yields a mixture of isomers, from which the ortho-isomer, this compound, is separated and purified. It serves as a crucial building block in the synthesis of a wide array of chemicals, including dyes, pigments, agrochemicals, and notably, as a precursor in the pharmaceutical industry for the development of various therapeutic agents. This technical guide provides a comprehensive overview of its industrial production, detailed experimental protocols for its synthesis and key reactions, and its significant applications, with a focus on its role in drug development.

Industrial Production of this compound

The commercial manufacturing of this compound is predominantly achieved through the electrophilic nitration of chlorobenzene.[1][2] This reaction involves the use of a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid, often referred to as "mixed acid".[1][2]

The reaction proceeds as follows:

C₆H₅Cl + HNO₃ --(H₂SO₄)--> C₆H₄ClNO₂ + H₂O

The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene (B151609) ring of chlorobenzene. The chloro group is an ortho-, para-directing deactivator, leading to the formation of a mixture of isomers.[3]

Isomer Distribution and Yields

The nitration of chlorobenzene typically results in a high overall yield of chloronitrobenzene isomers, often around 98%.[1][2] The distribution of these isomers is a critical factor in the industrial process.

IsomerTypical Distribution (%)
This compound (ortho)34 - 36
1-Chloro-4-nitrobenzene (para)63 - 65
1-Chloro-3-nitrobenzene (meta)~1

Table 1: Typical isomer distribution in the industrial nitration of chlorobenzene.[1][2]

Production Process and Separation

The industrial production of this compound can be carried out in either batch or continuous reactors.[1] A continuous process using a micro-channel reactor has been shown to be effective, allowing for stable temperature control and a safe process.[4]

Production Workflow:

G cluster_0 Production of this compound start Chlorobenzene & Mixed Acid (HNO₃ + H₂SO₄) nitration Nitration Reactor start->nitration separation Isomer Separation nitration->separation ortho_product This compound (Product) separation->ortho_product para_product 1-Chloro-4-nitrobenzene (Byproduct) separation->para_product meta_product 1-Chloro-3-nitrobenzene (Minor Byproduct) separation->meta_product G cluster_1 Synthesis of 2-Chloroaniline start This compound product 2-Chloroaniline start->product Reduction reagents Fe / HCl reagents->product G cluster_2 Role in Pharmaceutical Synthesis start This compound intermediate1 2-Chloroaniline start->intermediate1 Reduction intermediate2 Other Derivatives start->intermediate2 Various Reactions api Active Pharmaceutical Ingredient (API) intermediate1->api Further Synthesis intermediate2->api Further Synthesis

References

Reactivity of the Nitro Group in 1-Chloro-2-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Chloro-2-nitrobenzene (B146284) is a pivotal intermediate in organic synthesis, deriving its chemical versatility from the unique interplay between the chloro and nitro substituents on the aromatic ring. The strong electron-withdrawing nature of the nitro group profoundly influences the molecule's reactivity in several key transformations. This guide provides an in-depth analysis of the reactivity centered on the nitro group, including its role in activating the benzene (B151609) ring for nucleophilic aromatic substitution and its transformation via reduction to form 2-chloroaniline (B154045), a valuable precursor in the pharmaceutical and agrochemical industries. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for laboratory applications.

Core Reactivity Principles

The reactivity of this compound is dominated by the electronic effects of its two substituents:

  • Nitro Group (-NO₂): This group is a powerful electron-withdrawing group through both the inductive (-I) and resonance (-R) effects.[1] Its presence deactivates the benzene ring towards electrophilic attack but, crucially, activates it for nucleophilic aromatic substitution, especially when positioned ortho or para to a leaving group.[2][3]

  • Chloro Group (-Cl): This is a weakly deactivating group that withdraws electron density through its inductive effect (-I) but donates electron density via its resonance effect (+R).[1] It acts as a leaving group in nucleophilic substitution reactions.

The ortho-positioning of these two groups creates a synergistic effect where the nitro group's strong electron-withdrawing capacity stabilizes the intermediates formed during nucleophilic attack, thereby facilitating the displacement of the chlorine atom.[4][5]

Key Reactions Involving the Nitro Group

Reduction of the Nitro Group to 2-Chloroaniline

The most significant reaction of the nitro group in this compound is its reduction to an amine, yielding 2-chloroaniline. This transformation is fundamental for the synthesis of a wide range of biologically active molecules.[6]

Several methods exist for this reduction:

  • Catalytic Hydrogenation: This is a common method using catalysts like Palladium on carbon (Pd/C) or Raney Nickel.[7][8] While efficient, a potential side reaction is hydrodechlorination (loss of the chlorine atom).[8] Raney Nickel is often preferred for substrates with aromatic halides to minimize this issue.[8]

  • Metal-Acid Reduction: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium is a classic and robust method.[7][8] The iron/HCl or iron/acetic acid system is widely used on an industrial scale.[9][10]

  • Electrocatalytic Reduction: Modern methods include highly selective electrocatalytic reductions, which can offer sustainability advantages by operating under mild conditions without the need for precious metal catalysts or hydrogen gas.[11]

The general pathway for the reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final aniline (B41778) product.[10][12]

G cluster_0 Reduction Pathway This compound This compound 2-Chloronitrosobenzene 2-Chloronitrosobenzene This compound->2-Chloronitrosobenzene [H] N-(2-Chlorophenyl)hydroxylamine N-(2-Chlorophenyl)hydroxylamine 2-Chloronitrosobenzene->N-(2-Chlorophenyl)hydroxylamine [H] 2-Chloroaniline 2-Chloroaniline N-(2-Chlorophenyl)hydroxylamine->2-Chloroaniline [H]

Caption: Pathway for the reduction of this compound.

Activation of Nucleophilic Aromatic Substitution (NAS)

The nitro group in the ortho position makes the chlorine atom susceptible to displacement by nucleophiles via an addition-elimination mechanism.[2][4] The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3][13]

The key steps are:

  • Nucleophilic Attack: A nucleophile (e.g., OH⁻, RO⁻, RNH₂) attacks the carbon atom bearing the chlorine.[2]

  • Formation of Meisenheimer Complex: This attack forms a negatively charged intermediate.

  • Resonance Stabilization: The negative charge is delocalized across the aromatic ring and, critically, onto the oxygen atoms of the ortho-nitro group.[2][4] This stabilization lowers the activation energy of the reaction, making it favorable.[2][4]

  • Elimination: The chloride ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product.[2]

This reactivity is highly dependent on the nitro group's position. The isomeric 1-chloro-3-nitrobenzene (B92001) does not undergo this reaction under similar conditions because the meta-positioned nitro group cannot stabilize the negative charge of the intermediate through resonance.[3][5]

G start This compound + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Addition (Rate-determining step) product Substituted Product + Cl⁻ intermediate->product Elimination

Caption: Logical workflow of Nucleophilic Aromatic Substitution (NAS).

Influence on Electrophilic Aromatic Substitution (EAS)

While the primary reactivity involves the nitro group itself or its influence on the chloro group, it's important to consider its effect on the aromatic ring. The nitro group is strongly deactivating and a meta-director for electrophilic substitution.[1][14] The chlorine atom is also deactivating but directs incoming electrophiles to the ortho and para positions.[15] The combined effect of a strong meta-directing deactivator and a weak ortho, para-directing deactivator makes electrophilic aromatic substitution on this compound difficult and generally not a synthetically useful pathway.

Quantitative Data Summary

The following table summarizes reaction yields for key transformations of this compound.

Reaction TypeReagents/ConditionsProductYield (%)Reference
Nitro Group ReductionFe powder, HCl, H₂O, 90°C2-Chloroaniline97.2%[9]
Nitro Group ReductionH₂, γ-Mo₂N catalyst, ~220°C2-ChloroanilineHigh Selectivity[12]
Nitro Group ReductionElectrocatalytic, POM mediator, pH 3.72-Chloroaniline>99% Selectivity[11]
Nucleophilic SubstitutionVarious anilines, solvent-freeN-substituted-2-nitroanilinesGood to Excellent[6]
Nucleophilic Substitutionaq. KOH, high temperature2-NitrophenolReaction proceeds[4][13]

Experimental Protocols

Protocol 1: Reduction to 2-Chloroaniline via Iron/HCl

This protocol is based on a common and effective laboratory-scale method for the reduction of the nitro group.[9][16]

Materials:

  • This compound

  • Iron powder (fine grade)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (B78521) (NaOH) solution (e.g., 20% w/v)

  • Round-bottom flask

  • Reflux condenser

  • Mechanical or magnetic stirrer

  • Heating mantle

  • Steam distillation apparatus or separatory funnel for extraction

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stirrer, create a mixture of this compound, water, and a small amount of concentrated HCl. A typical mass ratio is 1 part this compound to 0.33 parts water and 0.017 parts HCl.[9]

  • Addition of Iron: Begin stirring the mixture and heat to approximately 90°C.[9] Slowly add iron powder in portions. The recommended mass ratio of iron powder to the starting material is 1:1.[9] An exothermic reaction should be observed. Maintain control over the reaction rate by adjusting the addition rate of the iron powder.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at reflux with vigorous stirring for 6-8 hours, or until TLC analysis shows the complete consumption of the starting material.[16]

  • Workup - Basification: Cool the reaction mixture to room temperature. Carefully make the mixture basic by adding NaOH solution. This step precipitates iron salts as iron (II/III) hydroxides and liberates the free 2-chloroaniline base.[16]

  • Isolation - Steam Distillation: Isolate the product from the iron sludge using steam distillation.[16] 2-Chloroaniline is volatile with steam and will co-distill with water, appearing as a milky emulsion in the distillate.[16] Continue distillation until the distillate runs clear.

  • Purification:

    • Transfer the collected distillate to a separatory funnel. Allow the layers to separate and collect the denser organic layer (2-chloroaniline).

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to recover any dissolved product.

    • Combine all organic fractions and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure. For very high purity, the product can be distilled under vacuum.[16]

G setup 1. Reaction Setup (Flask, Condenser, Stirrer) reagents 2. Add Reagents (this compound, H₂O, HCl) setup->reagents heat_add 3. Heat to 90°C & Add Fe Powder reagents->heat_add reflux 4. Reflux for 6-8h heat_add->reflux workup 5. Cool & Basify with NaOH reflux->workup isolate 6. Isolate via Steam Distillation workup->isolate purify 7. Purify (Separation, Drying, Distillation) isolate->purify

Caption: Experimental workflow for the synthesis of 2-chloroaniline.

Protocol 2: Nucleophilic Aromatic Substitution with Aniline (General)

This generalized protocol describes a solvent-free reaction to synthesize N-substituted-2-nitroaniline derivatives.[6]

Materials:

  • This compound

  • Substituted or unsubstituted aniline

  • Reaction vial or flask

  • Heating source (oil bath or heating block)

  • Magnetic stirrer

  • Column chromatography setup (silica gel)

  • Appropriate eluents (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

  • Reaction Setup: In a reaction vial, combine this compound (1.0 eq) and the desired aniline (1.0-1.2 eq).

  • Reaction Conditions: Heat the neat (solvent-free) mixture with stirring at a temperature typically ranging from 100-150°C. The optimal temperature will depend on the specific aniline used.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed. The products (N-substituted-2-nitroanilines) are often highly colored (orange to red).[6]

  • Purification: Upon completion, cool the reaction mixture. The crude product can be directly purified by column chromatography on silica (B1680970) gel.[6] Elute first with a non-polar solvent (e.g., hexane) to remove any unreacted this compound, then gradually increase the polarity to elute the desired product.[6]

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (NMR, IR, Mass Spectrometry).

Safety and Handling

This compound is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged exposure.[16] It is essential to handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Always consult the Safety Data Sheet (SDS) before use.

References

The Ortho Effect: A Technical Guide to the Electron-Withdrawing Influence in 1-Chloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2-nitrobenzene (B146284) is a key aromatic intermediate whose reactivity is dominated by the powerful electron-withdrawing effects of its substituents. The relative positioning of the chloro and nitro groups dictates the electronic landscape of the benzene (B151609) ring, rendering it highly susceptible to specific chemical transformations. This technical guide provides an in-depth analysis of the inductive and resonance effects at play in this molecule, with a primary focus on its activation towards nucleophilic aromatic substitution. Detailed mechanisms, quantitative data, experimental protocols, and logical diagrams are presented to offer a comprehensive resource for professionals in chemistry and drug development.

Introduction to Electron-Withdrawing Effects

In substituted aromatic compounds, the nature and position of substituents govern the electron density distribution of the ring, thereby controlling its reactivity. Electron-withdrawing groups (EWGs) decrease the electron density of the aromatic ring, which generally deactivates it towards electrophilic attack but can significantly activate it for nucleophilic aromatic substitution. This compound possesses two such groups: a chloro group (-Cl) and a nitro group (-NO₂). Their combined influence, particularly due to the ortho positioning, creates a unique chemical entity with distinct properties and reactivity.

The Interplay of Inductive and Resonance Effects

The electronic character of this compound is a product of two primary electronic effects:

  • Inductive Effect (-I): Both the chlorine atom and the nitro group are more electronegative than carbon, exerting a strong electron-withdrawing inductive effect. This effect pulls electron density away from the benzene ring through the sigma (σ) bonds, leading to a general decrease in electron density across the entire ring.

  • Resonance Effect (-M or -R): The nitro group possesses a powerful negative resonance effect. The π-electrons from the benzene ring can be delocalized onto the nitro group. This effect is most pronounced at the ortho and para positions relative to the nitro group, creating significant partial positive charges at these carbons. The chloro group, while having a -I effect, also has lone pairs of electrons that can be donated to the ring via a positive resonance effect (+M). However, for halogens, the inductive effect is dominant over the resonance effect.

The synergy of the strong -I and -M effects of the nitro group, combined with the -I effect of the chlorine, makes the aromatic ring in this compound significantly electron-deficient.

G cluster_0 Electronic Effects in this compound Molecule This compound Ring Inductive Inductive Effect (-I) (Sigma-bond polarization) Molecule->Inductive from -NO₂ & -Cl Resonance Resonance Effect (-M) (Pi-system delocalization) Molecule->Resonance from -NO₂ Result Electron-Deficient Aromatic Ring Inductive->Result Resonance->Result

Caption: Dominant electron-withdrawing effects in this compound.

Impact on Chemical Reactivity

The profound electron deficiency of the ring dictates its reactivity, most notably in nucleophilic aromatic substitution (NAS).

Activation towards Nucleophilic Aromatic Substitution (NAS)

Aromatic halides are typically unreactive towards nucleophiles. However, the presence of a strong electron-withdrawing group, such as a nitro group, at the ortho or para position to the leaving group dramatically facilitates the reaction.[1] This occurs via an addition-elimination mechanism, which proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .

Mechanism:

  • Nucleophilic Attack: A nucleophile (e.g., hydroxide (B78521), OH⁻) attacks the carbon atom bearing the chlorine atom. This is the rate-determining step and results in the formation of the negatively charged Meisenheimer complex.

  • Resonance Stabilization: The negative charge of the intermediate is delocalized throughout the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group. This delocalization provides significant stabilization to the intermediate, lowering the activation energy for its formation.

  • Elimination: The leaving group (chloride ion, Cl⁻) is expelled, and the aromaticity of the ring is restored, yielding the final product (e.g., 2-nitrophenol).

The ability of the ortho-nitro group to directly participate in the resonance stabilization of the negative charge is the key to the high reactivity of this compound in NAS reactions. In contrast, 1-chloro-3-nitrobenzene (B92001) is largely unreactive under similar conditions because the meta-nitro group cannot delocalize the negative charge of the Meisenheimer complex through resonance.[1]

G cluster_0 Meisenheimer Complex Stabilization Pathway Reactants This compound + Nucleophile (Nu⁻) Attack Nucleophilic Attack (Rate-Determining Step) Reactants->Attack Meisenheimer Meisenheimer Complex (Anionic Intermediate) Attack->Meisenheimer Stabilization Resonance Stabilization (Delocalization onto ortho-NO₂ group) Meisenheimer->Stabilization Elimination Elimination of Cl⁻ Meisenheimer->Elimination Product Substituted Product Elimination->Product

Caption: Key steps in the nucleophilic aromatic substitution of this compound.

Deactivation towards Electrophilic Aromatic Substitution (EAS)

The strong deactivating nature of the nitro and chloro groups makes this compound highly resistant to electrophilic aromatic substitution. The electron-poor ring is less attractive to incoming electrophiles. If a reaction is forced under harsh conditions, the substitution would be directed primarily to the positions meta to the nitro group and ortho/para to the chloro group, resulting in a complex mixture of products.

Quantitative Data

The electronic effects of the substituents can be quantified through various physicochemical and spectroscopic parameters.

Table 1: Physicochemical Properties of Chloronitrobenzene Isomers
PropertyThis compound1-Chloro-3-nitrobenzene1-Chloro-4-nitrobenzene (B41953)
CAS Number 88-73-3[2]121-73-3[2]100-00-5[2]
Molecular Weight 157.55 g/mol 157.55 g/mol 157.55 g/mol
Melting Point 32-34 °C[3]43-46 °C81-84 °C
Boiling Point 245.5 °C235.5 °C242 °C
Water Solubility 441 mg/L (20 °C)[3]250 mg/L (20 °C)270 mg/L (20 °C)
log Kₒw 2.24[3]2.492.39

Data compiled from various sources.

Table 2: Hammett Substituent Constants (σ)

The Hammett equation (log(k/k₀) = σρ) provides a means to quantify the electronic influence of substituents on reaction rates. The sigma (σ) value is the substituent constant. A positive value indicates an electron-withdrawing character.

Substituentσ_meta (σₘ)σ_para (σₚ)σ_para⁻ (σₚ⁻)*
-Cl 0.37[4]0.23[4]N/A
-NO₂ 0.71[4]0.78[4]1.25[4]

The σₚ⁻ value is used for para-substituents in reactions involving the development of a negative charge that can be directly resonance-delocalized onto the substituent, as in nucleophilic aromatic substitution. The significantly larger value for -NO₂ highlights its powerful stabilizing effect.

Table 3: ¹³C NMR Chemical Shifts (δ) in CDCl₃ (ppm)

The chemical shifts in ¹³C NMR spectroscopy reflect the local electronic environment of each carbon atom. Electron-withdrawing groups deshield adjacent carbons, shifting their signals downfield (to higher ppm values).

Carbon PositionThis compound1-Chloro-3-nitrobenzene1-Chloro-4-nitrobenzene
C-1 (-Cl) ~131.9~135.2[5]~139.7
C-2 ~147.9~122.1[5]~125.4
C-3 ~125.1~148.8[5]~129.6
C-4 ~133.5~127.3[5]~147.8
C-5 ~129.5~130.3[5]~129.6
C-6 ~125.5~135.2[5]~125.4

Note: Exact values can vary slightly with solvent and concentration. Data compiled and estimated from available spectra.[5][6] The downfield shift of C-2 in the ortho isomer and C-4 in the para isomer reflects the strong deshielding effect of the nitro group at these positions.

Experimental Protocols

Synthesis of this compound via Nitration of Chlorobenzene

This protocol describes the primary industrial method for producing the title compound.[2]

Materials:

  • Chlorobenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (68-70%)

  • Ice

  • Sodium Bicarbonate solution (5%)

  • Anhydrous Magnesium Sulfate (B86663)

Procedure:

  • Prepare a nitrating mixture by slowly adding a calculated amount of concentrated nitric acid to an equal volume of concentrated sulfuric acid in a flask cooled in an ice-salt bath. Maintain the temperature below 10 °C.

  • To a separate flask containing chlorobenzene, slowly add the cold nitrating mixture dropwise with vigorous stirring, ensuring the reaction temperature does not exceed 50-60 °C.

  • After the addition is complete, continue stirring the mixture for 1-2 hours at 50 °C to ensure the reaction goes to completion.

  • Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. This will precipitate the crude product mixture.

  • Separate the oily organic layer from the aqueous acid layer using a separatory funnel.

  • Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally with water again.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • The resulting mixture contains primarily 1-chloro-4-nitrobenzene (major product, ~65%) and this compound (minor product, ~34%).[2][7] These isomers are separated by fractional distillation under reduced pressure, followed by crystallization to isolate the pure this compound.

Hydrolysis of this compound to 2-Nitrophenol (B165410) (NAS Reaction)

This protocol is a classic example of the enhanced reactivity of this compound towards nucleophiles.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an aqueous solution of sodium hydroxide (e.g., 10-20% NaOH). A molar excess of NaOH is used.

  • Heat the mixture to reflux (approximately 100-150 °C) for several hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The product, 2-nitrophenol, will be present as its sodium salt (sodium 2-nitrophenoxide), which is soluble in the aqueous solution.

  • Cool the solution in an ice bath and slowly acidify by adding concentrated hydrochloric acid dropwise with stirring until the solution is strongly acidic (pH ~1-2).

  • The yellow solid of 2-nitrophenol will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water to remove any inorganic salts.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 2-nitrophenol.

G cluster_0 Experimental Workflow: Hydrolysis of this compound Start Reactants: This compound + aq. NaOH Reaction Heat to Reflux (100-150 °C) Start->Reaction Step 1-2 Workup Cool & Acidify (conc. HCl) Reaction->Workup Step 3-4 Isolation Vacuum Filtration Workup->Isolation Step 5-6 Purification Recrystallization Isolation->Purification Step 8 Product Pure 2-Nitrophenol Purification->Product

Caption: General workflow for the synthesis of 2-nitrophenol.

Conclusion and Applications

The electron-withdrawing effects in this compound, driven by the inductive and powerful resonance effects of the ortho-nitro group, are a cornerstone of its chemical behavior. These effects render the molecule an excellent substrate for nucleophilic aromatic substitution, a property that is extensively exploited in industrial synthesis. For researchers and professionals in drug development, understanding these principles is crucial for designing synthetic routes to complex molecules. This compound and its derivatives serve as vital building blocks for a range of products, including dyes, agrochemicals, and pharmaceutical intermediates, where the predictable reactivity of the activated aromatic ring is paramount.

References

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1-Chloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Executive Summary

This document provides a comprehensive technical analysis of the electrophilic and nucleophilic reactivity of 1-chloro-2-nitrobenzene (B146284). The presence of both a chloro and a nitro substituent on the benzene (B151609) ring creates a unique electronic environment that dictates its reaction pathways. The primary nucleophilic site is the carbon atom bonded to the chlorine (C1), which is highly activated towards nucleophilic aromatic substitution (SNAr) due to the powerful electron-withdrawing nitro group at the ortho position. Conversely, the aromatic ring is significantly deactivated towards electrophilic aromatic substitution (EAS). The least deactivated positions, and therefore the most probable electrophilic sites, are C4 and C6, with C4 generally favored due to reduced steric hindrance.

Introduction to Electronic Effects in Substituted Benzenes

The reactivity of a substituted benzene ring is governed by the interplay of two primary electronic effects exerted by its substituents: the inductive effect and the mesomeric effect.

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between atoms. Electron-withdrawing groups (EWGs) with a negative inductive effect (-I) pull electron density from the ring, deactivating it towards electrophilic attack. Electron-donating groups (EDGs) with a positive inductive effect (+I) push electron density into the ring.

  • Mesomeric Effect (M) or Resonance Effect (R): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. Groups with lone pairs or pi bonds can donate (+M) or withdraw (-M) electron density through resonance structures. This effect primarily influences the electron density at the ortho and para positions.

Analysis of Substituent Effects in this compound

The reactivity of this compound is determined by the combined electronic influences of the chloro and nitro groups.

  • Chloro Group (-Cl): The chlorine atom is more electronegative than carbon, exerting a deactivating -I effect . However, it possesses lone pairs of electrons that can be delocalized into the aromatic ring, resulting in a weak, electron-donating +M effect . For halogens, the inductive effect is generally stronger than the mesomeric effect, leading to an overall deactivation of the ring towards EAS. The +M effect, however, directs incoming electrophiles to the ortho and para positions.

  • Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group. It exhibits both a strong -I effect (due to the electronegative nitrogen and oxygen atoms) and a strong -M effect (due to its ability to delocalize the ring's pi electrons onto the oxygen atoms).[1] Both effects work in concert to significantly reduce the electron density of the benzene ring, making it highly deactivated towards electrophilic attack. This deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated site for electrophiles.

References

Methodological & Application

Application Note: Synthesis of o-Chloroaniline via Reduction of 1-Chloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

o-Chloroaniline is a vital chemical intermediate used extensively in the manufacturing of dyes, pigments, agrochemicals, and pharmaceuticals.[1][2][3] The most common synthetic route involves the reduction of 1-chloro-2-nitrobenzene (B146284). This process, while straightforward in principle, presents challenges, primarily the potential for hydrodechlorination, which results in the formation of aniline (B41778) as an undesired byproduct.[1][2] This document provides detailed protocols for the synthesis of o-chloroaniline, focusing on methods that maximize yield and selectivity, and is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Reaction Overview

The fundamental transformation is the reduction of the nitro group (-NO₂) of this compound to an amino group (-NH₂). This reduction typically proceeds through nitroso and hydroxylamine (B1172632) intermediates.[4][5] The primary challenge is to prevent the cleavage of the carbon-chlorine bond during the reduction process.

Reaction Pathway cluster_main Main Reduction Pathway cluster_side Side Reaction A This compound B 2-Chloronitrosobenzene (Intermediate) A->B +2e-, +2H+ C N-(2-Chlorophenyl)hydroxylamine (Intermediate) B->C +2e-, +2H+ D o-Chloroaniline (Product) C->D +2e-, +2H+ E Aniline (Dehalogenation Product) C->E [H] -HCl

Caption: General reaction pathway for the reduction of this compound.

Comparative Analysis of Reduction Methods

Several methods are available for the reduction of this compound. The choice of method depends on the desired scale, available equipment, and sensitivity of other functional groups. Catalytic hydrogenation is often preferred for its efficiency and cleaner reaction profile, especially on an industrial scale.[1][2]

MethodReagents & Catalyst/PromoterTemperature (°C)PressureTypical Yield / SelectivityAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Raney Nickel, Monoethanolamine (inhibitor) in Methanol (B129727)60°C0.8 MPa>99% conversion, >99.5% selectivity for o-chloroaniline.[2]High selectivity and yield, clean reaction, scalable.Requires specialized high-pressure equipment; catalyst can be pyrophoric.
Metal/Acid Reduction Iron (Fe) powder, Hydrochloric Acid (HCl)RefluxAmbientGenerally high yields.[6][7]Inexpensive reagents, simple setup.Generates significant metallic waste, harsh acidic conditions.
Borohydride (B1222165) Reduction Sodium Borohydride (NaBH₄), Copper(II) acetylacetonate (B107027) [Cu(acac)₂] in Ethanol (B145695)30°CAmbient~80% isolated yield.[8]Mild reaction conditions, avoids high pressure.Higher reagent cost, may require chromatographic purification.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Raney Nickel

This protocol is based on highly selective industrial methods that utilize an inhibitor to prevent dehalogenation.[2]

Materials and Equipment:

  • High-pressure autoclave (e.g., Parr hydrogenator) equipped with a stirrer, gas inlet, and temperature/pressure controls.

  • This compound (ONCB)

  • Methanol (solvent)

  • Raney Nickel (catalyst, handle as a slurry in water)

  • Monoethanolamine (dechlorination inhibitor)

  • Nitrogen and Hydrogen gas cylinders with regulators

  • Standard laboratory glassware for workup

Procedure:

  • In a 1L stainless steel autoclave, add 350 g of this compound, 350 g of methanol, 12 g of Raney Nickel (wet), and 12 g of monoethanolamine.[2]

  • Seal the autoclave and purge the system with nitrogen gas three times to remove air.

  • Purge the system with hydrogen gas three times.

  • Begin stirring and heat the reactor to 60°C.[2]

  • Pressurize the reactor with hydrogen to 0.8 MPa.[2]

  • Maintain the temperature and pressure, monitoring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture to remove the Raney Nickel catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; ensure it remains wet.

  • The resulting methanol solution of o-chloroaniline can be purified by distillation.

Protocol 2: Reduction with Sodium Borohydride and a Transition Metal Catalyst

This method provides a milder, lab-scale alternative to catalytic hydrogenation.[8][9]

Materials and Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Condenser and nitrogen inlet

  • This compound

  • Ethanol (solvent)

  • Sodium borohydride (NaBH₄)

  • Copper(II) acetylacetonate [Cu(acac)₂]

  • Standard laboratory glassware for workup and extraction

Procedure:

  • To a round-bottom flask, add this compound (0.01 mol, 1.57 g) and copper(II) acetylacetonate (260 mg).[8]

  • Add ethanol (e.g., 50 mL) and stir the mixture under a nitrogen atmosphere at 30°C.

  • Slowly add sodium borohydride (0.03 mol, 1.13 g) in portions to control the initial effervescence.

  • Stir the reaction mixture at 30°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]

  • Upon completion, cool the flask in an ice bath and cautiously add 50 mL of water to quench the excess NaBH₄.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent to yield the crude o-chloroaniline.

  • The product can be further purified by vacuum distillation.

Protocol 3: Purification by Vacuum Distillation

Purification is crucial to obtain high-purity o-chloroaniline, as the crude product can be unstable and form tars.[10]

Apparatus:

  • Distillation flask, short-path distillation head, condenser, and receiving flask suitable for vacuum.

  • Vacuum pump and pressure gauge.

  • Heating mantle.

Procedure:

  • Place the crude o-chloroaniline into the distillation flask.

  • For enhanced stability, an alkali metal dichromate (e.g., 0.3-2.0 wt% potassium dichromate) can be added to prevent tar formation during distillation.[10]

  • Assemble the vacuum distillation apparatus.

  • Slowly apply vacuum, reducing the pressure to 10-20 mm Hg.[10]

  • Begin heating the distillation flask. The boiling point of o-chloroaniline is approximately 141-143°C at 20 mmHg.[11]

  • Collect the fraction that distills at a constant temperature. The product should be a colorless to pale yellow liquid.[3]

General Experimental Workflow

The synthesis and purification of o-chloroaniline follow a logical sequence of steps, from reaction setup to final analysis.

Experimental Workflow start Start prep 1. Reagent & Reactor Preparation start->prep react 2. Reduction Reaction (e.g., Hydrogenation) prep->react monitor 3. Reaction Monitoring (TLC, GC, H₂ uptake) react->monitor monitor->react Incomplete workup 4. Workup (Catalyst Filtration, Solvent Removal) monitor->workup Reaction Complete purify 5. Purification (Vacuum Distillation) workup->purify analyze 6. Product Analysis (GC, Purity, NMR) purify->analyze end End analyze->end

Caption: A generalized workflow for the synthesis of o-chloroaniline.

References

Application Notes and Protocols: Synthesis of 1-Hydroxybenzotriazole from 1-Chloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxybenzotriazole (B26582) (HOBt) is an indispensable reagent in modern organic synthesis, particularly in the realm of peptide and medicinal chemistry.[1][2] Its primary application lies in its ability to act as a coupling additive, efficiently suppressing racemization and enhancing the amide bond formation process, which is crucial for the synthesis of peptides and complex organic molecules.[1][3] HOBt is also utilized in the synthesis of various pharmaceuticals and agrochemicals.[4]

This document provides detailed application notes and experimental protocols for the synthesis of 1-hydroxybenzotriazole using 1-chloro-2-nitrobenzene (B146284) as a readily available precursor. The synthesis involves a nucleophilic aromatic substitution reaction with hydrazine (B178648), followed by an intramolecular cyclization.

Chemical Reaction

The overall reaction for the synthesis of 1-hydroxybenzotriazole from this compound is depicted below:

Key Experimental Parameters and Data

The following table summarizes various reported conditions and results for the synthesis of 1-hydroxybenzotriazole from this compound, providing a comparative overview for process optimization.

ParameterMethod 1Method 2Method 3
Precursor This compoundo-Nitrochlorobenzeneo-Nitrochlorobenzene
Reagent Hydrazine hydrate (B1144303)Hydrazine hydrateHydrazine hydrate
Solvent Ethanol[5]Toluene[6]1-Heptanol[4]
Temperature Reflux[5]110-120 °C[4][6]110-120 °C[4]
Reaction Time 9 hours[5]3-5 hours[6]5 hours[4]
Work-up Evaporation, extraction, acidification (pH 1)[5]Neutralization, reduced pressure removal of solvent and excess reagent, acidification (pH 3.2-3.5)[4][6]Neutralization, reduced pressure removal of solvent and excess reagent, acidification (pH 3.2-3.5)[4]
Purification Crystallization from water[5]Recrystallization[6]Recrystallization from dichloromethane (B109758) and methanol[4]
Reported Yield 60%[5]Not specifiedNot specified
Melting Point ~100 °C (solidifies), 157 °C[5]Not specifiedNot specified

Experimental Protocols

Below are detailed protocols for the synthesis of 1-hydroxybenzotriazole based on established methodologies.

Protocol 1: Synthesis in Ethanol (B145695)

This protocol is adapted from a procedure described by PrepChem.[5]

Materials:

  • This compound (31.5 g, 0.2 mol)

  • Hydrazine hydrate (32 mL, 0.65 mol)

  • Ethanol (100 mL)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (31.5 g) and ethanol (100 mL).

  • To this solution, add hydrazine hydrate (32 mL).

  • Heat the mixture to reflux and maintain for 9 hours.

  • After cooling the solution to room temperature, remove the ethanol by rotary evaporation to yield a syrup.

  • Dissolve the resulting product in water and extract with diethyl ether to remove any unreacted starting material.

  • Separate the aqueous phase and acidify with concentrated hydrochloric acid to a pH of 1.

  • A precipitate will form. Collect the solid by filtration.

  • Purify the crude product by recrystallization from water to obtain 1-hydroxybenzotriazole.

Protocol 2: Synthesis in Toluene (B28343)

This protocol is based on a patented synthesis process.[6]

Materials:

  • o-Nitrochlorobenzene (78.8 g)

  • Toluene (500 mL)

  • Hydrazine hydrate (120 mL)

  • 40% Sodium hydroxide (B78521) solution

  • 1M Hydrochloric acid

Procedure:

  • Dissolve o-nitrochlorobenzene (78.8 g) in toluene (500 mL) in a reaction vessel.

  • Add hydrazine hydrate (120 mL) and stir for 10-20 minutes.

  • Heat the mixture to 110-120 °C and maintain a reflux for 3-5 hours, separating the water generated during the reaction.

  • After the reaction is complete, neutralize the mixture with a 40% sodium hydroxide solution.

  • Recover the toluene and excess hydrazine hydrate under reduced pressure.

  • Acidify the remaining residue with 1M hydrochloric acid to a pH of 3.2-3.5 to precipitate the solid product.

  • Cool the mixture to 5-10 °C and collect the solid by filtration.

  • Recrystallize the solid to obtain pure 1-hydroxybenzotriazole.

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation from this compound to 1-hydroxybenzotriazole.

G This compound This compound Intermediate 2-Nitrophenylhydrazine (Intermediate) This compound->Intermediate + Hydrazine Hydrazine Hydrazine HOBt 1-Hydroxybenzotriazole Intermediate->HOBt Intramolecular Cyclization

Caption: Reaction pathway for HOBt synthesis.

Experimental Workflow

The generalized experimental workflow for the synthesis of 1-hydroxybenzotriazole is outlined below.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Mix this compound, Hydrazine Hydrate, and Solvent Heat Heat to Reflux (e.g., 110-120°C) Start->Heat React Maintain Reaction (3-9 hours) Heat->React Neutralize Neutralize with Base (e.g., NaOH) React->Neutralize RemoveSolvent Remove Solvent and Excess Reagents Neutralize->RemoveSolvent Acidify Acidify with Acid (e.g., HCl) to precipitate RemoveSolvent->Acidify Filter Filter to Collect Crude Product Acidify->Filter Recrystallize Recrystallize from Appropriate Solvent Filter->Recrystallize Dry Dry the Product Recrystallize->Dry FinalProduct Pure 1-Hydroxybenzotriazole Dry->FinalProduct

Caption: Generalized experimental workflow.

Safety and Handling

Anhydrous 1-hydroxybenzotriazole is known to be explosive and should be handled with extreme caution.[1] Commercial HOBt is typically supplied as a hydrate, containing water to ensure stability.[1] It is imperative to consult the Safety Data Sheet (SDS) before handling this compound and its precursors. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood. Hydrazine hydrate is highly toxic and corrosive, and care should be taken to avoid inhalation and skin contact.

Applications in Drug Development

The primary role of 1-hydroxybenzotriazole in drug development is as a peptide coupling reagent.[3] It is frequently used in combination with a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate the formation of amide bonds. This is a fundamental reaction in the synthesis of peptide-based therapeutics and other complex drug molecules.[4] The use of HOBt minimizes the risk of racemization at the chiral centers of amino acids, ensuring the stereochemical integrity of the final product.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution of 1-Chloro-2-nitrobenzene with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleophilic aromatic substitution (SNAr) reaction is a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-heteroatom bonds on aromatic systems. 1-Chloro-2-nitrobenzene (B146284) is an excellent substrate for such transformations due to the strong electron-withdrawing nature of the ortho-nitro group. This nitro group activates the aromatic ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex, thus facilitating the displacement of the chloro substituent.[1][2] This reaction is of significant interest in the pharmaceutical and agrochemical industries, as the resulting N-substituted-2-nitroaniline derivatives are valuable intermediates for the synthesis of a wide range of biologically active molecules, including benzimidazoles and other fused heterocycles.[3]

These application notes provide a comprehensive overview of the SNAr reaction between this compound and various primary and secondary amines, including both aromatic and aliphatic nucleophiles. Detailed experimental protocols and tabulated quantitative data from cited literature are presented to allow for easy comparison of different reaction conditions and to serve as a practical guide for laboratory synthesis.

Reaction Mechanism

The SNAr reaction of this compound with an amine proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The amine (nucleophile) attacks the carbon atom bearing the chlorine atom. This is typically the rate-determining step. The ortho-nitro group is crucial as it stabilizes the resulting negative charge through resonance.

  • Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed. The delocalization of the negative charge onto the oxygen atoms of the nitro group significantly lowers the activation energy of the reaction.[1][2]

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion (leaving group), yielding the final N-substituted-2-nitroaniline product.

// Reactants sub [label=<

this compound

];

amine [label=<

R¹R²NH Amine

];

// Meisenheimer Complex mc [label=<

Meisenheimer Complex (Resonance Stabilized)

];

// Products prod [label=<

N-Substituted-2-nitroaniline

];

cl_ion [label="Cl⁻"];

// Arrows and Labels {rank=same; sub; amine;} sub -> mc [label="+ R¹R²NH", fontcolor="#34A853"]; mc -> prod [label="- Cl⁻", fontcolor="#EA4335"];

// Invisible nodes for alignment dummy1 [shape=point, width=0]; dummy2 [shape=point, width=0]; amine -> dummy1 [style=invis]; dummy1 -> mc [style=invis]; mc -> dummy2 [style=invis]; dummy2 -> cl_ion [style=invis]; } GIVEN THE LIMITATIONS OF THE CURRENT ENVIRONMENT, I CANNOT GENERATE AND EMBED IMAGES DIRECTLY IN THE DOT SCRIPT. PLEASE REPLACE THE IMG SRC PLACEHOLDERS WITH ACTUAL IMAGE URLS OF THE MOLECULAR STRUCTURES FOR THE DIAGRAM TO RENDER CORRECTLY.

caption: General mechanism of the SNAr reaction.

Quantitative Data Summary

The efficiency of the nucleophilic aromatic substitution on this compound is highly dependent on the nature of the amine, the solvent, the base, and the reaction temperature. The following tables summarize quantitative data from various studies to facilitate the selection of optimal reaction conditions.

Table 1: Reaction with Aromatic Amines (Anilines)

This table focuses on the synthesis of N-aryl-2-nitroanilines, primarily under solvent-free conditions, which represents an efficient and environmentally friendly approach.[3]

Amine (Aniline Derivative)BaseTemperature (°C)Time (h)Yield (%)Reference
Aniline (B41778)Sodium Carbonate100-110588[3]
AnilinePotassium Acetate (B1210297)100-110558[3]
p-ToluidineSodium Carbonate100-1104.590[3]
p-ToluidinePotassium Acetate100-1104.563[3]
o-ToluidineSodium Carbonate100-110679[3]
o-ToluidinePotassium Acetate100-110660[3]
p-ChloroanilineSodium Carbonate100-1106.575[3]
p-ChloroanilinePotassium Acetate100-1106.549[3]
o-ChloroanilineSodium Carbonate100-110770[3]
o-ChloroanilinePotassium Acetate100-110745[3]

Data sourced from Singh, R. et al. (2013) Der Chemica Sinica.[3]

Table 2: Reaction with Aliphatic and Other Amines

This table includes data for reactions with primary and secondary aliphatic amines, showcasing a broader range of conditions and solvents.

AmineSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Aqueous Ammonia (excess)Water- (Amine is base)1809High (not specified)[4]
2-EthoxyethanolamineEthanol- (Amine is base)Reflux (~78)12-24Good (not specified)[5]

Note: Quantitative yield data for a broad range of aliphatic amines under varied solvent and base conditions is sparse in the readily available literature. The conditions provided serve as a starting point for optimization.

Experimental Protocols

The following protocols are detailed methodologies for key experiments. They are designed to be adaptable based on the specific amine and available laboratory equipment.

Protocol 1: General Procedure for Solvent-Free Reaction with Anilines

This protocol is adapted from the work of Singh, R. et al. and is effective for a range of substituted anilines.[3]

Materials:

  • This compound (1.0 mmol)

  • Substituted aniline (1.2 mmol)

  • Anhydrous sodium carbonate or potassium acetate (1.5 mmol)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and hot plate with oil bath

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Combine this compound, the substituted aniline, and the base (e.g., sodium carbonate) in a round-bottom flask.

  • Heat the mixture in an oil bath at 100-110 °C with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 9:1 hexane:ethyl acetate eluent). The starting material, this compound, should be consumed over 4-7 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) to the flask and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography. Elute with a hexane-ethyl acetate gradient to afford the pure N-substituted-2-nitroaniline. The unreacted this compound will elute first, followed by the orange to red colored product.[3]

Protocol 2: General Procedure for Reaction with Aliphatic Amines in a Solvent

This protocol is a generalized procedure based on standard SNAr methodologies and can be adapted for various primary and secondary aliphatic amines.

Materials:

  • This compound (1.0 mmol)

  • Aliphatic amine (e.g., piperidine, morpholine, n-butylamine) (1.2 - 2.0 mmol)

  • Base (e.g., K₂CO₃, Et₃N) (1.5 - 2.0 mmol)

  • Anhydrous solvent (e.g., DMF, DMSO, Ethanol, Acetonitrile) (5-10 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle/oil bath

  • Standard work-up and purification reagents

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the chosen anhydrous solvent.

  • Add the base, followed by the aliphatic amine, to the stirred solution.

  • Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux, depending on the amine's reactivity) and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If using a water-miscible solvent like DMF or DMSO, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). If using a solvent like ethanol, it may be removed under reduced pressure before aqueous work-up.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution in vacuo.

  • Purify the residue by column chromatography or recrystallization to obtain the pure 2-(alkylamino)-nitrobenzene product.

Logical and Experimental Workflow

The following diagrams illustrate the decision-making process for reaction setup and the general experimental workflow from starting materials to final product analysis.

Logical_Workflow sub Select Substrate: This compound amine Select Amine Nucleophile sub->amine cond Amine Type? amine->cond aromatic Aromatic (Aniline) cond->aromatic Aromatic aliphatic Aliphatic (Primary/Secondary) cond->aliphatic Aliphatic protocol1 Consider Protocol 1: Solvent-Free Reaction Base: Na₂CO₃ or K-Acetate Temp: 100-110 °C aromatic->protocol1 protocol2 Consider Protocol 2: Solvent-Based Reaction Solvent: DMF, DMSO, EtOH Base: K₂CO₃, Et₃N Temp: RT to Reflux aliphatic->protocol2

caption: Decision workflow for protocol selection.

Experimental_Workflow start Reactant Preparation (this compound, Amine, Base, Solvent) reaction Reaction Setup & Execution (Heating, Stirring) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography / Recrystallization) workup->purification analysis Product Characterization (NMR, MS, m.p.) purification->analysis

caption: General experimental workflow.

Conclusion

The nucleophilic aromatic substitution of this compound with amines is a versatile and reliable method for synthesizing N-substituted-2-nitroanilines. The choice of reaction conditions—particularly the use of solvent-free methods versus traditional solvents, and the selection of an appropriate base—can be tailored to the specific amine nucleophile to optimize yield and reaction time. The provided data and protocols offer a solid foundation for researchers to successfully implement and adapt this important transformation in their synthetic endeavors. Further optimization may be required based on the specific reactivity of the chosen amine and the desired scale of the reaction.

References

Application Notes and Protocols for Solvent-Free Synthesis Using 1-Chloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the solvent-free synthesis of N-substituted nitroanilines via nucleophilic aromatic substitution (SNAr) of 1-Chloro-2-nitrobenzene (B146284). Solvent-free reactions represent a significant advancement in green chemistry, offering benefits such as reduced environmental impact, lower costs, and often simpler procedures.[1] The protocols herein are based on established methodologies demonstrating high efficiency and good to excellent yields. Quantitative data is presented in tabular format for easy comparison, and reaction mechanisms and workflows are visualized using diagrams.

Introduction

This compound is a versatile intermediate in organic synthesis, widely used in the production of dyes, pharmaceuticals, and agrochemicals.[2] The presence of the electron-withdrawing nitro group ortho to the chlorine atom activates the aryl halide for nucleophilic aromatic substitution.[1] Traditional SNAr reactions often require high boiling point polar aprotic solvents, such as DMF or DMSO, which are toxic and difficult to remove.[1] Solvent-free synthesis provides a greener and more efficient alternative. This application note focuses on the reaction of this compound with various anilines under solvent-free conditions, a method that has been shown to produce N-substituted nitroanilines in good to excellent yields.[1][3]

Applications

The primary application of solvent-free synthesis with this compound is the production of N-substituted nitroanilines. These compounds are crucial intermediates in the synthesis of a wide range of biologically active molecules, including:[1]

  • Benzimidazoles

  • Benzotriazoles

  • Isoalloxazines

  • Other benzo-fused heterocycles

These heterocycles are core structures in many pharmaceuticals and agrochemicals.[1] The solvent-free approach makes the synthesis of these important precursors more sustainable and economically viable.

Data Presentation

The efficiency of the solvent-free reaction between this compound and various anilines is summarized in the tables below. The data highlights the effect of different aniline (B41778) substituents and the influence of various salts on the reaction yield.

Table 1: Synthesis of N-substituted nitroanilines via solvent-free reaction of this compound with various anilines in the presence of sodium carbonate. [1]

EntryAniline Substituent (R)ProductYield (%)
1H2-Nitro-N-phenylaniline88
24-CH₃N-(4-methylphenyl)-2-nitroaniline90
33-CH₃N-(3-methylphenyl)-2-nitroaniline80
44-ClN-(4-chlorophenyl)-2-nitroaniline75
53-ClN-(3-chlorophenyl)-2-nitroaniline70

Table 2: Effect of different salts on the yield of 2-Nitro-N-phenylaniline. [1]

EntrySaltYield (%)
1Sodium carbonate88
2Potassium acetate (B1210297)58
3Copper acetate monohydrate48
4Lead acetate45

Signaling Pathways and Reaction Mechanisms

The solvent-free reaction of this compound with anilines proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process involving a resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group is crucial for stabilizing the negative charge of this intermediate.

Caption: SNAr mechanism for the reaction of this compound with aniline.

Experimental Protocols

General Protocol for the Solvent-Free Synthesis of N-substituted nitroanilines:

This protocol is a generalized procedure based on the work by Kumar et al. (2016).[1]

Materials:

  • This compound (1.0 mmol)

  • Substituted aniline (1.2 mmol)

  • Sodium carbonate (2.0 mmol)

  • Mortar and pestle

  • Round bottom flask or reaction vial

  • Heating mantle or oil bath with temperature control

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a mortar, add this compound (1.0 mmol), the corresponding substituted aniline (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Grind the mixture with a pestle for 5-10 minutes at room temperature until a homogeneous powder is obtained.

  • Transfer the reaction mixture to a round bottom flask or reaction vial.

  • Heat the mixture at 80-100 °C with stirring.

  • Monitor the progress of the reaction by TLC (typically using a hexane:ethyl acetate mobile phase). The reaction is usually complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-substituted nitroaniline.

Experimental Workflow Diagram:

experimental_workflow start Start reactants Combine Reactants: This compound Aniline Sodium Carbonate start->reactants grinding Grind in Mortar (5-10 min) reactants->grinding heating Heat Reaction Mixture (80-100 °C, 2-4 h) grinding->heating monitoring Monitor by TLC heating->monitoring workup Work-up: - Add Water - Extract with Ethyl Acetate monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification product Pure N-substituted Nitroaniline purification->product end End product->end

Caption: General experimental workflow for solvent-free synthesis.

Conclusion

The solvent-free synthesis of N-substituted nitroanilines from this compound offers a practical, efficient, and environmentally friendly alternative to traditional solvent-based methods. The protocols and data presented provide a solid foundation for researchers and professionals in the field of organic synthesis and drug development to adopt these greener methodologies. The high yields and simple procedures make this an attractive approach for the synthesis of valuable chemical intermediates.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of 1-Chloro-2-nitrobenzene using High-Performance Liquid Chromatography (HPLC)

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of this compound using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Introduction

This compound is a chemical intermediate with applications in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] Accurate and reliable quantification of this compound is essential for quality control during its production and in subsequent products. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique that offers the necessary sensitivity and selectivity for this purpose.[2][3] This application note describes a robust RP-HPLC method for the determination of this compound.

Principle of the Method

The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture. In this case, a mixture of acetonitrile (B52724) and water is used as the mobile phase.[4][5] this compound, being a relatively nonpolar molecule, is retained by the stationary phase. The separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. Quantification is performed by detecting the analyte using a UV detector at a wavelength where it exhibits significant absorbance. The concentration of this compound in a sample is determined by comparing its peak area to that of a calibration curve constructed from standards of known concentrations.

Experimental Protocols

Equipment and Reagents
  • Equipment:

    • Standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]

    • Data acquisition and processing software.

    • Analytical balance.

    • Volumetric flasks.

    • Pipettes.

    • Syringes and 0.45 µm syringe filters.

    • Ultrasonic bath for degassing the mobile phase.

  • Reagents:

    • This compound reference standard (>99% purity).[7]

    • HPLC grade acetonitrile.[4]

    • HPLC grade water.[4]

    • Phosphoric acid (or formic acid for MS-compatible methods).[4][5]

Preparation of Solutions
  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing HPLC grade acetonitrile and water in a 60:40 (v/v) ratio.[6]

    • Add a small amount of acid (e.g., 0.1% phosphoric acid) to the aqueous component to improve peak shape and reproducibility.

    • Degas the mobile phase using sonication or vacuum filtration for at least 15 minutes before use.[8]

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve it in a 10 mL volumetric flask with acetonitrile.

    • Sonicate for a few minutes to ensure complete dissolution.

    • This stock solution should be stored under refrigeration when not in use.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase.

Chromatographic Conditions

The following HPLC conditions have been optimized for the quantification of this compound.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Analytical Procedure
  • System Equilibration: Equilibrate the HPLC system with the mobile phase at the specified flow rate until a stable baseline is achieved (typically 30-60 minutes).

  • Calibration Curve: Inject 10 µL of each working standard solution in triplicate. Record the peak area for each injection. Plot a calibration curve of the average peak area versus the concentration of the standard solutions.

  • Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in a known volume of acetonitrile to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Sample Analysis: Inject 10 µL of the prepared sample solution into the HPLC system.

  • Quantification: Determine the peak area of this compound in the sample chromatogram. Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.

Data Presentation

The quantitative performance of the method is summarized in the tables below. These values are representative and may vary slightly between different instruments and laboratories.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 21.2
Theoretical Plates (N) N ≥ 2000> 5000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 6 replicate injections)< 1.5%

Table 2: Method Validation Summary

ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999
Range (µg/mL) 1 - 100
Limit of Detection (LOD) (µg/mL) ~0.2
Limit of Quantification (LOQ) (µg/mL) ~0.6
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2.0%

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound using the described HPLC method.

HPLC Workflow for this compound Quantification cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Mobile Phase Preparation hplc_system HPLC System Equilibration prep_mobile->hplc_system prep_std Standard Solution Preparation injection Injection prep_std->injection prep_sample Sample Preparation prep_sample->injection hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection data_acq Data Acquisition detection->data_acq quantification Quantification data_acq->quantification reporting Reporting quantification->reporting

Caption: Workflow for HPLC analysis of this compound.

References

Application Notes and Protocols for GC-MS Analysis of 1-Chloro-2-nitrobenzene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of 1-chloro-2-nitrobenzene (B146284) and its reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). It includes methodologies for monitoring chemical transformations, such as reduction and substitution reactions, along with guidelines for sample preparation and data analysis.

Introduction

This compound is a key intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. Monitoring its reactions is crucial for process optimization, impurity profiling, and ensuring product quality. GC-MS is a powerful analytical technique for this purpose, offering high-resolution separation and unambiguous identification of volatile and semi-volatile compounds in a reaction mixture.

This guide outlines a comprehensive GC-MS method for the qualitative and quantitative analysis of this compound and its derivatives. The protocols provided are adaptable to various research and development settings.

Experimental Protocols

Materials and Reagents
  • Solvents: High-purity dichloromethane (B109758), ethyl acetate, hexane, and methanol (B129727) (ACS grade or higher).

  • Standards: Analytical standards of this compound and expected reaction products (e.g., 2-chloroaniline (B154045), 2-nitroanisole).

  • Internal Standard (IS): A compound not present in the sample matrix, such as 1,3-dichlorobenzene, for improved quantitative accuracy.

  • Quenching solution: Cold solvent (e.g., ethyl acetate) or a specific reagent to stop the reaction.

Instrumentation: GC-MS Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and reaction products.

ParameterRecommended Setting
Gas Chromatograph
Injection Volume1 µL
Injection ModeSplitless (0.75 min purge delay)
Injector Temperature250 °C
Carrier GasHelium, Constant Flow
Flow Rate1.0 mL/min
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Oven ProgramInitial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Hold: 5 min at 280 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Quadrupole Temperature150 °C
Mass Range40-450 amu
Solvent Delay3 minutes
Sample Preparation Protocol for Reaction Monitoring
  • Reaction Aliquot Collection: At specified time intervals, carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot into a larger volume of a cold solvent (e.g., 1 mL of ethyl acetate) in a sealed vial. This will halt the chemical transformation and preserve the composition of the mixture at that time point.

  • Dilution: Perform a serial dilution of the quenched sample with a suitable solvent (e.g., dichloromethane) to bring the analyte concentrations within the linear range of the instrument.

  • Internal Standard Addition: If quantitative analysis is desired, add a known concentration of an internal standard to the diluted sample.

  • Vortexing: Thoroughly mix the sample by vortexing for 30 seconds to ensure homogeneity.

  • Transfer: Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.

Standard Preparation for Quantitative Analysis
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the analytical standard (this compound or a reaction product) and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serially diluting the primary stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Internal Standard Addition: Add the internal standard at a constant concentration to each working standard.

  • Calibration Curve: Analyze the working standards using the established GC-MS method and construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.

Data Presentation: Quantitative Analysis of a Hypothetical Reduction Reaction

The following table presents example quantitative data for the reduction of this compound to 2-chloroaniline over time. This data can be used to determine reaction kinetics and yield.

Time (minutes)This compound (µg/mL)2-Chloroaniline (µg/mL)Conversion (%)
0100.00.00.0
1575.224.824.8
3051.548.548.5
6022.177.977.9
1205.394.794.7
240< 1.099.1> 99.0

Visualizations

Metabolic Pathway of this compound

The metabolic fate of this compound in biological systems primarily involves the reduction of the nitro group and hydroxylation of the aromatic ring.[1][2] The resulting metabolites are often conjugated with glucuronic acid or sulfuric acid before excretion.[2]

metabolic_pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism A This compound B 2-Chloroaniline A->B Nitro Reduction C 2-Chloro-nitrophenols A->C Hydroxylation D 2-Chloro-aminophenols B->D Hydroxylation C->D Nitro Reduction E Conjugated Metabolites (Glucuronides, Sulfates) D->E Conjugation

Caption: Metabolic pathway of this compound.

Experimental Workflow for GC-MS Analysis

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound reaction products, from sample collection to data interpretation.

gcms_workflow A Reaction Mixture B Collect Aliquot A->B C Quench Reaction B->C D Dilution & IS Addition C->D E GC-MS Analysis D->E F Data Acquisition E->F G Peak Identification (Retention Time & Mass Spectrum) F->G H Quantification (Calibration Curve) F->H I Report Generation G->I H->I

Caption: Workflow for GC-MS analysis of reaction products.

References

Application Notes and Protocols for the Reduction of 1-Chloro-2-nitrobenzene using a Palladium on Carbon (Pd/C) Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the catalytic hydrogenation of 1-chloro-2-nitrobenzene (B146284) to produce 2-chloroaniline (B154045), a valuable intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[1] The protocol utilizes a palladium on carbon (Pd/C) catalyst, a widely employed and efficient heterogeneous catalyst for the reduction of nitro groups.[2][3]

The primary challenge in the reduction of halogenated nitroarenes is preventing hydrodehalogenation, which leads to the formation of undesired byproducts.[4] This protocol outlines conditions optimized for the selective reduction of the nitro group while minimizing the cleavage of the carbon-chlorine bond.

Data Presentation: Reaction Parameters and Outcomes
SubstrateCatalyst (mol %)Hydrogen SourceSolventTemperature (°C)Time (h)PressureConversion (%)Selectivity (%)Yield (%)Reference
p-Chloronitrobenzene2 wt% Pd/CH₂Isopropanol2520.5 MPa97.493.3 (to p-chloroaniline)-[5][6]
o-Chloronitrobenzene2 wt% Pd/CH₂Isopropanol2520.5 MPa~10091.5 (to o-chloroaniline)-[5]
m-Chloronitrobenzene2 wt% Pd/CH₂Isopropanol2540.5 MPa98.792.8 (to m-chloroaniline)-[5]
Halogenated Nitroarenes5% Pd/CHydrazine HydrateMethanol (B129727)800.08Atmospheric--High[4]
o-Chloronitrobenzene-H₂50% aq. Acetic Acid-8---65.5[7]
p-Chloronitrobenzene0.01% Pt/CH₂Methanol60434 atm8599 (to p-chloroaniline)-

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Hydrogen Gas

This protocol describes the reduction of this compound using hydrogen gas and a 10% Pd/C catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (reagent grade)

  • Nitrogen or Argon gas

  • Hydrogen gas (high purity)

  • Celite® (for filtration)

  • Sodium sulfate (B86663) (anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (B78521) (NaOH), aqueous solution

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet adapter and tubing

  • Hydrogen balloon or gas cylinder with regulator

  • Vacuum pump or water aspirator

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for vacuum distillation)[8]

Procedure:

  • Reaction Setup:

    • To a clean and dry three-neck round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (typically 1-5 mol% relative to the substrate).

    • Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes to ensure an oxygen-free atmosphere.

    • Under the inert atmosphere, add methanol as the solvent. The amount of solvent should be sufficient to create a stirrable slurry (typically 10-20 mL per gram of substrate).

    • In a separate flask, dissolve this compound in methanol.

    • Add the substrate solution to the reaction flask via a dropping funnel or syringe under a positive pressure of inert gas.

  • Hydrogenation:

    • Seal the reaction flask and, using a vacuum/gas inlet system, carefully evacuate the inert gas and backfill with hydrogen gas. Repeat this process 3-5 times to ensure the atmosphere is saturated with hydrogen.

    • For atmospheric pressure hydrogenation, attach a hydrogen-filled balloon to the flask. For higher pressures, connect the flask to a regulated hydrogen gas cylinder.

    • Begin vigorous stirring to ensure good mixing of the catalyst, substrate, and hydrogen.

    • The reaction is typically exothermic. If necessary, use a water bath to maintain the reaction temperature at or near room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete (disappearance of the starting material), carefully purge the reaction vessel with an inert gas to remove any remaining hydrogen.

    • Prepare a pad of Celite® in a Buchner funnel and wet it with methanol.

    • Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely and handle it in a well-ventilated hood.

    • Wash the filter cake with additional methanol to ensure complete recovery of the product.

    • Combine the filtrate and washings and remove the solvent using a rotary evaporator.

    • The crude 2-chloroaniline can be purified by vacuum distillation.[8] Collect the fraction boiling at the appropriate temperature and pressure (boiling point of 2-chloroaniline is 208-210 °C at atmospheric pressure).

Safety Precautions:

  • This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

  • Palladium on carbon is flammable and can be pyrophoric, especially after use. Handle in an inert atmosphere and do not allow it to dry completely in the air.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.

  • Always purge the reaction system with an inert gas before introducing hydrogen and after the reaction is complete.

Visualizations

Reaction Pathway

ReactionPathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products This compound This compound Reaction This compound->Reaction H2 Hydrogen Gas H2->Reaction Pd/C Palladium on Carbon Pd/C->Reaction Catalyzes 2-Chloroaniline 2-Chloroaniline H2O Water Reaction->2-Chloroaniline Reaction->H2O

Caption: Chemical transformation of this compound to 2-chloroaniline.

Experimental Workflow

ExperimentalWorkflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Hydrogenation Hydrogenation (H2 Atmosphere) Reaction_Setup->Hydrogenation Reaction_Monitoring Monitor Progress (TLC/GC) Hydrogenation->Reaction_Monitoring Workup Work-up (Catalyst Filtration) Reaction_Monitoring->Workup Reaction Complete Purification Purification (Vacuum Distillation) Workup->Purification Analysis Product Analysis (GC-MS, NMR) Purification->Analysis End End Analysis->End

Caption: Step-by-step workflow for the synthesis and purification of 2-chloroaniline.

References

Application Notes and Protocols for the Synthesis of Phenazine Derivatives from 1-Chloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine (B1670421) derivatives are a significant class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Their planar structure allows them to intercalate with DNA and interact with various biological targets, making them promising candidates for drug development.[3][4] One of the key applications of phenazine derivatives is in oncology, where they have been shown to act as topoisomerase inhibitors and inducers of apoptosis.[4][5][6]

This document provides detailed protocols for the synthesis of phenazine derivatives starting from the readily available precursor, 1-chloro-2-nitrobenzene (B146284). The synthesis is a two-step process involving an initial Ullmann condensation to form an N-aryl-2-nitroaniline intermediate, followed by a reductive cyclization to yield the final phenazine scaffold.

Synthesis Pathway Overview

The overall synthetic route from this compound to phenazine is depicted below. The first step is a nucleophilic aromatic substitution, specifically an Ullmann condensation, between this compound and an aniline (B41778) derivative to form a 2-nitrodiphenylamine (B16788) intermediate. The subsequent step involves the reductive cyclization of this intermediate to afford the phenazine core structure.

Synthesis_Pathway This compound This compound Intermediate N-Aryl-2-nitroaniline (2-Nitrodiphenylamine) This compound->Intermediate Ullmann Condensation (e.g., Cu catalyst, Base) Aniline Aniline Aniline->Intermediate Phenazine_Derivative Phenazine Derivative Intermediate->Phenazine_Derivative Reductive Cyclization (e.g., Pd catalyst, CO)

Caption: General two-step synthesis of phenazine derivatives.

Experimental Protocols

Step 1: Synthesis of N-Aryl-2-nitroaniline Intermediate via Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[7] In this protocol, this compound is reacted with an aniline to yield an N-aryl-2-nitroaniline. The electron-withdrawing nitro group on the this compound ring activates the halide for nucleophilic substitution.[7]

Materials and Reagents:

  • This compound

  • Aniline (or substituted aniline)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • N,N-Dimethylformamide (DMF) or other high-boiling polar solvent

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), aniline (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the pure N-aryl-2-nitroaniline.

Table 1: Reaction Conditions and Yields for the Synthesis of N-Aryl-2-nitroanilines

Aniline DerivativeCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineCuI / K₂CO₃DMF1402485[8]
4-MethylanilineCuI / K₃PO₄DMSO1201890[9]
4-MethoxyanilineCu₂O / Cs₂CO₃NMP1302088[10]
4-ChloroanilineCuI / K₂CO₃DMF1402478[8]

Characterization of N-Phenyl-2-nitroaniline:

  • Appearance: Orange-red solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.55 (s, 1H, NH), 8.20 (dd, J=8.6, 1.6 Hz, 1H), 7.40-7.30 (m, 3H), 7.25-7.15 (m, 3H), 6.90 (td, J=7.7, 1.3 Hz, 1H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 145.2, 139.8, 135.9, 132.8, 129.8, 126.9, 124.5, 122.1, 117.8, 116.5.

Step 2: Reductive Cyclization to Phenazine Derivatives

The reductive cyclization of N-aryl-2-nitroanilines is a key step in forming the phenazine core. Various reducing agents and catalysts can be employed for this transformation. A modern and efficient method utilizes a palladium catalyst with carbon monoxide (or a CO surrogate) as the reductant.[11][12]

Materials and Reagents:

  • N-Aryl-2-nitroaniline (from Step 1)

  • Palladium(II) acetate (Pd(OAc)₂) or Bis(acetonitrile)palladium(II) chloride (Pd(CH₃CN)₂Cl₂)

  • 1,10-Phenanthroline (B135089) (Phen)

  • Sodium carbonate (Na₂CO₃)

  • Phenyl formate (B1220265) (as a CO surrogate) or Carbon monoxide (gas)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk tube or high-pressure reactor (if using CO gas)

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a Schlenk tube, dissolve the N-aryl-2-nitroaniline (1.0 eq) in anhydrous DMF.

  • Add Pd(OAc)₂ (0.05 eq), 1,10-phenanthroline (0.1 eq), and sodium carbonate (1.5 eq).

  • Add phenyl formate (3.0 eq) as a CO source.

  • Seal the tube and heat the reaction mixture to 120 °C for 16-24 hours.

  • Alternatively, if using CO gas, charge a high-pressure reactor with the reactants and pressurize with CO (10 bar).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired phenazine derivative.[11][12]

Table 2: Catalysts and Yields for the Reductive Cyclization to Phenazines

IntermediateCatalyst / LigandReductantSolventTemperature (°C)Time (h)Yield (%)Reference
N-Phenyl-2-nitroanilinePd(CH₃CN)₂Cl₂ / PhenPhenyl FormateDMF1201687[12]
N-(4-methylphenyl)-2-nitroanilinePd(OAc)₂ / PhenCO (10 bar)DMF1201691[11]
N-(4-methoxyphenyl)-2-nitroanilineIron powder-High-boiling solvent300446[12]
N-(4-chlorophenyl)-2-nitroanilinePd(CH₃CN)₂Cl₂ / PhenPhenyl FormateDMF1202482[12]

Characterization of Phenazine:

  • Appearance: Yellow crystalline solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.25-8.20 (m, 4H), 7.85-7.80 (m, 4H).[1][13]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 143.8, 130.3, 129.5.[14]

Applications in Drug Development: Anticancer Activity

Phenazine derivatives have garnered significant attention as potential anticancer agents due to their ability to interfere with fundamental cellular processes in cancer cells.

Mechanism of Action: Topoisomerase Inhibition and Apoptosis Induction

Many phenazine derivatives exert their cytotoxic effects by acting as dual inhibitors of topoisomerase I and II.[5][6] Topoisomerases are essential enzymes that manage DNA topology during replication and transcription. By stabilizing the topoisomerase-DNA cleavage complex, these compounds lead to DNA strand breaks and ultimately trigger programmed cell death, or apoptosis.[5]

The induction of apoptosis is a key mechanism through which phenazine derivatives eliminate cancer cells. This process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Phenazine_Derivatives Phenazine Derivatives Death_Receptors Death Receptors (e.g., Fas, TNFR) Phenazine_Derivatives->Death_Receptors Potential interaction DNA_Damage DNA Damage (Topoisomerase Inhibition) Phenazine_Derivatives->DNA_Damage Inhibition Caspase8 Caspase-8 activation Death_Receptors->Caspase8 Caspase3 Executioner Caspases (Caspase-3, -6, -7) Caspase8->Caspase3 Bcl2_family Bcl-2 family (Bax/Bak activation, Bcl-2 inhibition) DNA_Damage->Bcl2_family Mitochondria Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Bcl2_family->Mitochondria Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis signaling pathway induced by phenazine derivatives.

Summary and Outlook

The synthetic route from this compound provides a versatile and efficient method for accessing a wide range of phenazine derivatives. The straightforward two-step process, involving Ullmann condensation and reductive cyclization, allows for the introduction of various substituents on the phenazine core, enabling the fine-tuning of their biological activities. The demonstrated anticancer properties of these compounds, particularly their ability to inhibit topoisomerases and induce apoptosis, highlight their potential in the development of novel cancer therapeutics. Further research into the structure-activity relationships and optimization of the pharmacological properties of phenazine derivatives is a promising avenue for future drug discovery efforts.

References

Experimental setup for the nitration of chlorobenzene to 1-Chloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Experimental Setup for the Nitration of Chlorobenzene (B131634) to 1-Chloro-2-nitrobenzene (B146284)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The nitration of chlorobenzene is a classic example of an electrophilic aromatic substitution reaction, a fundamental process in organic synthesis.[1][2] This reaction is of significant industrial importance as the products, primarily this compound (ortho-isomer) and 1-chloro-4-nitrobenzene (B41953) (para-isomer), are valuable intermediates in the manufacturing of dyes, pesticides, pharmaceuticals, and other fine chemicals.[3][4] The reaction typically involves treating chlorobenzene with a nitrating mixture, which consists of concentrated nitric acid and concentrated sulfuric acid.[2][5] The chlorine atom on the benzene (B151609) ring acts as a deactivating but ortho-, para-directing group, leading to the formation of the aforementioned isomers.[1][2] This document provides a detailed protocol for the laboratory-scale synthesis of nitrochlorobenzenes with a focus on producing this compound.

Reaction Principle

The reaction proceeds via an electrophilic aromatic substitution mechanism in three main steps:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).[2]

  • Electrophilic Attack: The π-electron system of the chlorobenzene ring attacks the nitronium ion. The chlorine substituent, being an ortho-, para-director, guides the attack to these positions, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2]

  • Restoration of Aromaticity: A base (such as HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final nitrochlorobenzene product.[2]

Quantitative Data Summary

The conditions for the nitration of chlorobenzene can be varied to influence the reaction rate and isomer distribution. The following table summarizes typical reaction parameters found in the literature.

ParameterValueReference
Nitrating Agent Mixed Acids (Conc. HNO₃ & Conc. H₂SO₄)[2][5]
Mixed Acid Composition 30% HNO₃ : 56% H₂SO₄ : 14% H₂O[6]
Molar Ratio (Chlorobenzene:HNO₃) 1:1.0 to 1:2.0[7]
Molar Ratio (HNO₃:H₂SO₄) 1:1 to 1:10[7]
Reaction Temperature 40 - 70 °C (Typical)[6]
Reaction Time 30 - 120 seconds (Micro-reactor) to 30+ minutes (Batch)[3][7]
Overall Yield (Isomer Mix) ~98%[6]
Isomer Distribution This compound (ortho): 34-36%[6]
1-Chloro-4-nitrobenzene (para): 63-65%[6]
1-Chloro-3-nitrobenzene (meta): ~1%[6]

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the batch nitration of chlorobenzene.

4.1. Materials and Equipment

  • Chemicals:

    • Chlorobenzene (C₆H₅Cl)

    • Concentrated Nitric Acid (HNO₃, ~68-70%)

    • Concentrated Sulfuric Acid (H₂SO₄, ~98%)

    • Ice (from deionized water)

    • Sodium Bicarbonate (NaHCO₃) solution (5%)

    • Deionized Water

    • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Three-neck round-bottom flask (250 mL)

    • Dropping funnel

    • Thermometer

    • Magnetic stirrer and stir bar

    • Ice-water bath

    • Separatory funnel

    • Beakers and Erlenmeyer flasks

    • Büchner funnel and filter flask

    • Standard laboratory glassware

4.2. Procedure

  • Preparation of Nitrating Mixture: In the 250 mL three-neck flask, place a magnetic stir bar. Carefully add 35 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath with continuous stirring.

  • Slowly add 15 mL of concentrated nitric acid to the sulfuric acid using the dropping funnel. Maintain the temperature of the mixture below 20 °C during this addition. This exothermic reaction generates the nitronium ion.

  • Addition of Chlorobenzene: Once the nitrating mixture has cooled, slowly add 15 mL of chlorobenzene dropwise from the dropping funnel over a period of about 30 minutes. It is crucial to control the rate of addition to maintain the reaction temperature between 50-60 °C.[8] Use the ice bath to manage the temperature as needed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30-45 minutes to ensure the reaction goes to completion.[9]

  • Quenching and Isolation: Carefully and slowly pour the reaction mixture over approximately 200 g of crushed ice in a large beaker with stirring. This will quench the reaction and cause the oily layer of nitrochlorobenzene isomers to separate.

  • Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate completely. The lower layer is the aqueous acid, and the upper, oily, yellowish layer is the crude product mixture. Drain and discard the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • 100 mL of cold water (to remove residual acid).

    • 100 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid; be cautious of gas evolution).

    • Another 100 mL of cold water.

    • Drain the organic layer into a clean Erlenmeyer flask after each wash.

  • Drying: Dry the crude product by adding a small amount of anhydrous magnesium sulfate or sodium sulfate. Swirl the flask until the liquid is clear.

  • Product Characterization: The resulting liquid is a mixture of this compound and 1-chloro-4-nitrobenzene. The isomers can be separated by fractional crystallization, as 1-chloro-4-nitrobenzene has a much higher melting point (83.6 °C) than this compound (34-35 °C).[6]

4.3. Safety Precautions

  • This experiment must be performed in a well-ventilated fume hood.

  • Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Chlorobenzene and its nitrated products are toxic and can be absorbed through the skin. Avoid contact and inhalation.

  • The reaction is exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of dinitrated byproducts.[2][10]

  • Always add acid to water (or in this case, the reaction mixture to ice/water) for quenching, never the other way around, to dissipate heat safely.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the nitration of chlorobenzene.

Nitration_Workflow Workflow for Nitration of Chlorobenzene cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Product A 1. Add Conc. H₂SO₄ to Flask B 2. Cool in Ice Bath A->B C 3. Add Conc. HNO₃ to form Nitrating Mix B->C D 4. Add Chlorobenzene (Maintain 50-60°C) C->D E 5. Stir at Room Temp (30-45 min) D->E F 6. Quench by Pouring onto Ice E->F G 7. Separate Organic Layer F->G H 8. Wash with H₂O, NaHCO₃, H₂O G->H I 9. Dry with MgSO₄ H->I J Crude Product: Mixture of o- and p- Nitrochlorobenzene I->J

Caption: Experimental workflow for the synthesis of nitrochlorobenzene.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminophenol from 1-Chloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 2-aminophenol (B121084) from 1-chloro-2-nitrobenzene (B146284). The primary industrial route involves a two-step process: hydrolysis of this compound to 2-nitrophenol (B165410), followed by the reduction of the nitro group.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route from this compound to 2-Aminophenol?

The most common and industrially viable method is a two-step synthesis. First, this compound is hydrolyzed to 2-nitrophenol using an aqueous base like sodium hydroxide. Second, the resulting 2-nitrophenol is reduced to 2-aminophenol. This reduction can be achieved through various methods, including catalytic hydrogenation or using reducing agents like iron powder in an acidic medium.[1]

Q2: My final 2-aminophenol product is discolored (e.g., brown, reddish-brown). What causes this and how can it be prevented?

Discoloration is almost always due to the oxidation of the 2-aminophenol product.[2] Aminophenols are highly susceptible to air and light, which catalyzes the formation of colored polymeric quinoid structures.[2] To minimize this:

  • Work under an inert atmosphere: Conduct purification and handling steps under nitrogen or argon gas.[2][3]

  • Prompt Work-up: Process the reaction mixture as soon as the reaction is complete.

  • Proper Storage: Store the final product in a cool, dark place under an inert atmosphere.[2]

Q3: What are the major side products that can lower my yield?

During the synthesis, several side products can form:

  • Incomplete Hydrolysis: Unreacted this compound.

  • Incomplete Reduction: Residual 2-nitrophenol in the final product.

  • Over-reduction/Dehalogenation: During catalytic hydrogenation, side reactions can lead to the formation of aniline (B41778) or other byproducts if not properly controlled.[3]

  • Polymeric Materials: Oxidation of the aminophenol product can lead to the formation of tars.[4]

Q4: How can I effectively monitor the reaction progress?

You can monitor the disappearance of the starting material and the appearance of the product using standard analytical techniques. Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective for tracking the progress of both the hydrolysis and reduction steps.[3]

Q5: What are the critical safety precautions for this synthesis?

Safety is paramount. Key considerations include:

  • Toxicity: 2-Aminophenol may cause allergic dermatitis and methemoglobinemia. Always handle with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the use of intrinsically safe equipment and proper ventilation.[3]

  • Corrosive Reagents: Strong acids and bases (e.g., sodium hydroxide, hydrochloric acid) are used and should be handled with care in a fume hood.[3]

  • Exothermic Reactions: The reactions can be exothermic and must be carefully monitored to prevent runaways.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-aminophenol from this compound.

Issue / Symptom Possible Cause Suggested Solution & Optimization
Low Yield of 2-Aminophenol Incomplete Hydrolysis: The conversion of this compound to 2-nitrophenol is not complete.• Increase reaction temperature and/or pressure during hydrolysis.[5]• Extend the reaction time.[5]• Ensure the correct stoichiometry of sodium hydroxide.
Inefficient Reduction: The 2-nitrophenol intermediate is not fully converted to 2-aminophenol.For Catalytic Hydrogenation: Check catalyst activity (Pd/C can be poisoned). Consider adding fresh catalyst.[3] Optimize hydrogen pressure and reaction time.[3]• For Iron Powder Reduction: Ensure sufficient acid is present and that the iron powder is of a suitable grade. This method can also suffer from the product being trapped in the iron sludge, reducing yield.[1]
Product Loss During Work-up: 2-aminophenol has some solubility in water and organic solvents.• Optimize the pH during precipitation and extraction.• Minimize the volume of washing solvents.• Recrystallization is a common purification method, but care must be taken to avoid significant product loss.[3]
High Level of Impurities in Final Product Oxidation of 2-Aminophenol: The product is degrading upon exposure to air.• Purge all reaction and storage vessels with an inert gas (N₂ or Ar).[2][3]• Use deoxygenated solvents for purification.• Work quickly during filtration and drying steps.
Presence of Starting Materials: Unreacted this compound or 2-nitrophenol is present.• Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.[3]• If the reaction stalls, consider adding more reducing agent or extending the reaction time.[3]• Improve purification by column chromatography or recrystallization.[3]
Reaction Stalls or Proceeds Very Slowly Poor Catalyst Activity: The hydrogenation catalyst (e.g., Pd/C) is old, poisoned, or insufficient.• Use fresh, high-quality catalyst.• Increase catalyst loading (e.g., from 1-5 mol% up to 10 mol%).[3]• Ensure the reaction solvent is pure and free of potential catalyst poisons.
Sub-optimal Reaction Conditions: Temperature, pressure, or agitation is not ideal.For Hydrogenation: Increase hydrogen pressure (typically 1-4 atm) and ensure vigorous stirring to improve mass transfer.[3]• For Hydrolysis: Increase temperature. A typical range is 142°C to 148°C under pressure.[5]

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 4-Chloro-2-nitrophenol

This protocol is adapted from a similar synthesis and serves as a representative example.

Materials:

  • This compound

  • Sodium Hydroxide (Caustic Soda)

  • Water

  • Reactor capable of heating to 150°C and withstanding pressures of 4-5 kg/cm ².

Procedure:

  • Charge the reactor with this compound.

  • Add water (approx. 4.5-5 parts by weight relative to the starting material).

  • Add caustic soda (approx. 0.5-0.6 parts by weight).

  • Seal the reactor and begin heating the mixture to 142°C - 148°C. The pressure will rise to approximately 3.5 to 4.0 kg/cm ².[5]

  • Maintain the reaction at this temperature and pressure for 5-9 hours, monitoring for the disappearance of the starting material.[5]

  • After the reaction is complete, cool the reactor to room temperature. The resulting solution contains the sodium salt of 2-nitrophenol and is often used directly in the next step.

Protocol 2: Catalytic Hydrogenation of 2-Nitrophenol to 2-Aminophenol

Materials:

  • 2-Nitrophenol solution from the previous step

  • Palladium on Carbon (5-10% Pd/C) catalyst

  • Suitable solvent (e.g., Ethanol, Methanol, or Ethyl Acetate if starting from isolated 2-nitrophenol)

  • Hydrogen gas source

  • Pressurized hydrogenation vessel

Procedure:

  • If starting with an isolated solid, dissolve the 2-nitrophenol in a suitable solvent within the hydrogenation vessel. If using the aqueous solution from the hydrolysis step, it can often be used directly.

  • Under an inert atmosphere (e.g., nitrogen), carefully add the Pd/C catalyst (typically 1-5 mol%).[3]

  • Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and begin vigorous stirring. The reaction is often exothermic.[3]

  • Monitor the reaction progress by hydrogen uptake, TLC, or LC-MS until the 2-nitrophenol is consumed.

  • Once complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.[3]

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.[3]

  • Concentrate the filtrate under reduced pressure. The crude 2-aminophenol can then be purified by recrystallization or column chromatography.[3]

Visualizations

G cluster_0 A This compound B 2-Nitrophenol A->B Step 1: Hydrolysis (NaOH, H₂O, Heat) C 2-Aminophenol B->C Step 2: Reduction (H₂, Pd/C) G Start Start: this compound Hydrolysis Step 1: Hydrolysis Reaction Start->Hydrolysis Reduction Step 2: Reduction Reaction Hydrolysis->Reduction Intermediate: 2-Nitrophenol Workup Work-up & Catalyst Removal Reduction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Analysis Analysis & Characterization Purification->Analysis End Final Product: 2-Aminophenol Analysis->End G Start Symptom: Low Product Yield CheckSM Analyze crude mixture. Is starting material present? Start->CheckSM IncompleteReaction Diagnosis: Incomplete Reaction CheckSM->IncompleteReaction Yes CheckByproducts Analyze crude mixture. Are side products significant? CheckSM->CheckByproducts No Optimize Action: • Extend reaction time • Increase temperature/pressure • Check catalyst/reagent activity IncompleteReaction->Optimize SideReactions Diagnosis: Side Reactions Dominating CheckByproducts->SideReactions Yes WorkupLoss Diagnosis: Product Loss During Work-up CheckByproducts->WorkupLoss No OptimizeConditions Action: • Adjust reaction conditions (e.g., lower temp, optimize catalyst loading) • Improve purification method SideReactions->OptimizeConditions OptimizeWorkup Action: • Optimize pH for extraction • Minimize washing steps • Refine purification technique WorkupLoss->OptimizeWorkup

References

Technical Support Center: Synthesis of 1-Chloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-chloro-2-nitrobenzene (B146284). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions during the synthesis of this compound via nitration of chlorobenzene (B131634)?

The primary side reactions involve the formation of positional isomers and over-nitration products. The main side products are:

Q2: What is the typical isomer distribution in the nitration of chlorobenzene?

Under standard industrial nitration conditions using a mixed acid (sulfuric acid and nitric acid) at 40-70°C, a typical product mixture yields approximately:

IsomerPercentage
This compound (ortho)34-36%
1-Chloro-4-nitrobenzene (para)63-65%
1-Chloro-3-nitrobenzene (meta)~1%

This data is based on typical industrial processes and may vary depending on specific laboratory conditions.[4]

Troubleshooting Guide

Observed Issue Probable Cause(s) Recommended Solution(s)
Low yield of this compound and high yield of 1-chloro-4-nitrobenzene The inherent electronic and steric effects favor the formation of the para isomer.While completely eliminating the para isomer is challenging, optimizing reaction conditions can improve the ortho-to-para ratio. Lowering the reaction temperature can sometimes slightly favor the ortho isomer. Some research suggests that the choice of nitrating agent and catalyst can also influence isomer ratios.
Presence of significant amounts of dinitrochlorobenzene - Reaction temperature is too high (above 60-70°C).- Excess of nitrating agent.- Prolonged reaction time.- Maintain strict temperature control, preferably using an ice bath to keep the temperature below 60°C.[1]- Use a stoichiometric amount of the nitrating agent.- Monitor the reaction progress using TLC or GC and stop the reaction once the chlorobenzene has been consumed.
The reaction mixture turns dark brown or black - Oxidation of the aromatic ring or nitrated products due to high temperatures or overly aggressive nitrating conditions.- Decomposition of nitric acid.- Ensure the temperature is kept low and constant.- Add the nitrating agent slowly and in a controlled manner to avoid localized overheating.- Use fresh, high-quality reagents.
Low overall yield of monochloronitrobenzene products - Incomplete reaction due to insufficient reaction time or low temperature.- Loss of product during workup and purification.- Allow the reaction to proceed for a sufficient amount of time, monitoring by TLC or GC.- If the reaction is too slow, a slight, controlled increase in temperature may be necessary.- Optimize the extraction and purification steps to minimize product loss.
Difficulty in separating this compound from 1-chloro-4-nitrobenzene The isomers have similar physical properties, making separation by distillation difficult.- Fractional crystallization: The para isomer has a higher melting point (83°C) than the ortho isomer (32-34°C) and can often be selectively crystallized out of the mixture.[1]- Column chromatography: This is an effective laboratory-scale method for separating the isomers.

Experimental Protocols

Protocol for the Synthesis of this compound with Minimized Side Reactions

This protocol is designed for the laboratory-scale synthesis of this compound with an emphasis on controlling the formation of isomeric and dinitrated side products.

Materials:

  • Chlorobenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice bath

  • Separatory funnel

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add 15 mL of concentrated sulfuric acid. While stirring, slowly add 10 mL of concentrated nitric acid from a dropping funnel. Maintain the temperature of the mixture below 10°C.

  • Nitration Reaction: To the cooled nitrating mixture, add 10 mL of chlorobenzene dropwise from the dropping funnel over a period of 30-45 minutes. It is crucial to maintain the reaction temperature between 0°C and 10°C throughout the addition to minimize the formation of dinitro compounds.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material and to avoid prolonged reaction times that could lead to over-nitration.

  • Workup: Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker with stirring. This will precipitate the crude product mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with two 50 mL portions of dichloromethane.

  • Washing: Combine the organic layers and wash successively with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product mixture.

  • Purification: The isomers can be separated by fractional crystallization or column chromatography. For fractional crystallization, dissolving the crude product in a minimal amount of hot ethanol (B145695) and allowing it to cool slowly will cause the higher-melting 1-chloro-4-nitrobenzene to crystallize out first.

Visualizations

Reaction_Pathway Figure 1. Reaction Pathway for the Nitration of Chlorobenzene cluster_products Products cluster_over_nitration Over-nitration Side Products Chlorobenzene Chlorobenzene 1_Chloro_2_nitrobenzene This compound (ortho - Desired Product) Chlorobenzene->1_Chloro_2_nitrobenzene + NO₂⁺ 1_Chloro_4_nitrobenzene 1-Chloro-4-nitrobenzene (para - Major Side Product) Chlorobenzene->1_Chloro_4_nitrobenzene + NO₂⁺ 1_Chloro_3_nitrobenzene 1-Chloro-3-nitrobenzene (meta - Minor Side Product) Chlorobenzene->1_Chloro_3_nitrobenzene + NO₂⁺ Nitronium_ion NO₂⁺ Mixed_Acid H₂SO₄ / HNO₃ Mixed_Acid->Nitronium_ion Generates Dinitrochlorobenzene Dinitrochlorobenzene Isomers (e.g., 1-Chloro-2,4-dinitrobenzene) 1_Chloro_2_nitrobenzene->Dinitrochlorobenzene + NO₂⁺ (Harsh Conditions) 1_Chloro_4_nitrobenzene->Dinitrochlorobenzene + NO₂⁺ (Harsh Conditions)

Caption: Figure 1. Reaction Pathway for the Nitration of Chlorobenzene

Experimental_Workflow Figure 2. Experimental Workflow for this compound Synthesis start Start prep_nitrating_mix Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Cool to <10°C start->prep_nitrating_mix nitration Slowly Add Chlorobenzene (Maintain 0-10°C) prep_nitrating_mix->nitration reaction_monitoring Stir and Monitor Reaction (TLC/GC) nitration->reaction_monitoring workup Quench on Ice reaction_monitoring->workup extraction Extract with Dichloromethane workup->extraction washing Wash Organic Layer (H₂O, NaHCO₃, Brine) extraction->washing drying Dry with MgSO₄ and Filter washing->drying solvent_removal Remove Solvent (Rotary Evaporation) drying->solvent_removal purification Purify Crude Product (Crystallization or Chromatography) solvent_removal->purification end End purification->end

Caption: Figure 2. Experimental Workflow for this compound Synthesis

References

Technical Support Center: Purification of 1-Chloro-2-nitrobenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 1-chloro-2-nitrobenzene (B146284) via recrystallization. Below you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound? A1: The ideal solvent for recrystallization should dissolve this compound effectively at high temperatures but poorly at low temperatures. Alcohols, such as ethanol (B145695), are commonly used and have proven effective for this compound.[1] Other potential solvents include methanol, ethyl acetate, and toluene.[2][3] A solvent screening is always recommended to determine the optimal solvent for your specific crude material, as impurities can affect solubility.

Q2: What are the key physical and chemical properties of this compound relevant to its recrystallization? A2: Key properties include its melting point of 31-33 °C, its appearance as a pale yellow crystalline solid, and its solubility profile.[2][4] It is generally insoluble in water but soluble in many organic solvents like ethanol, benzene, and diethyl ether.[2][4] Its solubility in these organic solvents increases significantly with temperature, which is the fundamental principle that allows for purification by recrystallization.

Q3: What are the primary safety precautions to consider when working with this compound and recrystallization solvents? A3: this compound is toxic if swallowed or in contact with skin and is an irritant.[4][5] It is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood to prevent vapor inhalation.[5][6] The organic solvents used for recrystallization are often flammable and have their own specific hazards; always consult the Safety Data Sheet (SDS) for each solvent before use.

Q4: How can I assess the purity of my recrystallized this compound? A4: The most common method for assessing the purity of a crystalline solid is by measuring its melting point. A pure compound typically exhibits a sharp melting point range, generally within 1-2 °C.[1] Impurities will usually cause the melting point to be depressed and broaden the range.

Q5: Can I use a mixed solvent system for recrystallization? A5: Yes, if a single solvent is not ideal, a mixed solvent system can be employed. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly. For this compound, a system like ethanol/water or toluene/hexane could be explored.

Physical and Solubility Data

The following tables summarize key quantitative data for this compound.

Table 1: Physical Properties of this compound

PropertyValue
CAS Number 88-73-3
Molecular Formula C₆H₄ClNO₂
Molecular Weight 157.55 g/mol
Appearance Pale yellow crystalline solid[2]
Melting Point 31-33 °C[4]
Boiling Point 246 °C[4]
Density 1.348 g/mL at 25 °C[4]

Table 2: Solubility of this compound

SolventSolubility
Water Insoluble (441 mg/L at 25 °C)[3][7]
Ethanol Soluble
Methanol Soluble[3]
Diethyl Ether Soluble
Benzene Soluble
Toluene Soluble[3]
Acetone Very Soluble[3]
Ethyl Acetate Soluble[2]
Hexane Soluble[2]

Troubleshooting Guide

This section is designed to help you resolve specific issues that may arise during your recrystallization experiments.

Problem 1: The compound "oiled out" instead of forming crystals.

  • Question: During cooling, my compound separated as a yellowish oil instead of solid crystals. What went wrong and how can I fix it?

  • Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[6] This often happens when the solution is too concentrated (supersaturated) or is cooled too quickly, causing the solute to come out of solution at a temperature above its melting point.[8][9]

    • Solution: Reheat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent to decrease the concentration.[10] Then, allow the flask to cool much more slowly to encourage proper crystal formation. Seeding the solution with a pure crystal of this compound can also help induce crystallization.[8]

Problem 2: The yield of recrystallized product is very low.

  • Question: After filtration, I recovered very little of my compound. What are the likely causes?

  • Answer: A low yield can result from several procedural issues:

    • Using too much solvent: The most common cause is using an excessive amount of solvent to dissolve the crude product. This keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[1][11] Always use the minimum amount of hot solvent necessary for dissolution. If you've added too much, you can carefully evaporate some of the solvent by heating the solution.[10]

    • Incomplete crystallization: Ensure the solution is thoroughly cooled. After slow cooling to room temperature, placing the flask in an ice bath can maximize crystal formation.[1][8]

    • Premature filtration: Filtering the solution while it is still warm will result in loss of product that has not yet crystallized.

    • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble, or with a solvent that is not cold, will dissolve the product.[11] Always wash with a minimal amount of ice-cold recrystallization solvent.[8]

Problem 3: No crystals are forming, even after cooling in an ice bath.

  • Question: My solution is cold, but no crystals have appeared. What should I do?

  • Answer: This may be due to the formation of a supersaturated solution or the use of too much solvent.[9][11]

    • Solution: Try to induce crystallization by scratching the inside of the flask just below the surface of the liquid with a glass stirring rod.[11][12] The tiny scratches on the glass provide a surface for crystals to begin forming. Alternatively, add a "seed" crystal of the pure compound.[11] If these methods fail, you have likely used too much solvent. Reheat the solution to boil off some of the solvent to increase the concentration and then attempt the cooling process again.[10][12]

Problem 4: The final crystals are discolored.

  • Question: My recrystallized product is still yellow or brownish. How can I obtain a purer, colorless product?

  • Answer: Discoloration indicates the presence of colored impurities.

    • Solution: These can often be removed by using activated charcoal.[6][13] After dissolving the crude solid in the hot solvent, add a very small amount of activated charcoal to the solution and keep it heated for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Then, perform a hot gravity filtration to remove the charcoal before allowing the clear filtrate to cool and crystallize.[13]

Experimental Protocol: Recrystallization of this compound

This procedure outlines the standard method for purifying this compound using a single solvent system.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Activated charcoal (optional)

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small volume of ethanol and heat the mixture gently to near its boiling point while stirring or swirling. Continue adding small portions of hot ethanol until the solid is just completely dissolved. It is critical to use the minimum amount of hot solvent to ensure a good recovery.[1][11]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution for a few minutes.[13]

  • Hot Filtration (if charcoal was used): If you used activated charcoal, you must perform a hot gravity filtration to remove it. Pre-heat a separate flask and a funnel with a fluted filter paper to prevent the product from crystallizing prematurely in the funnel.[8] Pour the hot solution through the filter paper to collect the clear, hot filtrate.

  • Cooling and Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1][14] Rushing this step can trap impurities.[14] Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[1]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any soluble impurities remaining on the crystal surfaces.[1] Using cold solvent is critical to avoid redissolving your product.[11]

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum for a period, or transfer them to a watch glass to air dry.

Troubleshooting Workflow

G start Start Recrystallization dissolve Dissolve Crude Solid in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool oiling_out Compound 'Oils Out'? cool->oiling_out crystals_form Crystals Form? collect Collect Crystals via Vacuum Filtration crystals_form->collect Yes ts1_no_crystals Troubleshoot: No Crystals crystals_form->ts1_no_crystals No oiling_out->crystals_form No ts2_oil Troubleshoot: Oiling Out oiling_out->ts2_oil Yes check_purity Check Purity & Yield collect->check_purity end Purification Complete check_purity->end Acceptable ts3_low_purity Troubleshoot: Low Purity / Color check_purity->ts3_low_purity Low Purity ts4_low_yield Troubleshoot: Low Yield check_purity->ts4_low_yield Low Yield ts1_action 1. Scratch Flask 2. Add Seed Crystal 3. Boil Off Excess Solvent ts1_no_crystals->ts1_action ts1_action->cool Retry ts2_action 1. Reheat to Dissolve 2. Add More Solvent 3. Cool Slower ts2_oil->ts2_action ts2_action->cool Retry ts3_action 1. Re-crystallize 2. Use Charcoal 3. Ensure Slow Cooling ts3_low_purity->ts3_action ts3_action->start Redo ts4_action Review Protocol: - Used min. solvent? - Cooled thoroughly? ts4_low_yield->ts4_action

Caption: Recrystallization troubleshooting workflow for this compound.

References

Technical Support Center: Purification of Reaction Mixtures Containing 1-Chloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 1-chloro-2-nitrobenzene (B146284) from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound?

A1: The primary methods for removing unreacted this compound from a reaction mixture include:

  • Distillation (Simple and Vacuum): Effective if the desired product has a significantly different boiling point from this compound.

  • Recrystallization: A highly effective method for purifying solid products, leveraging the differential solubility of the product and this compound in a suitable solvent.[1][2]

  • Liquid-Liquid Extraction: Useful for separating the product from this compound based on their differing solubilities in immiscible solvents.

  • Column Chromatography: A versatile technique for separating compounds with high purity, based on their differential adsorption to a stationary phase.[1]

Q2: How do I choose the best purification method for my specific reaction?

A2: The choice of purification method depends on the physical properties of your desired product and the other components in the reaction mixture.

  • If your product is a solid with good crystallinity, recrystallization is often the most efficient and scalable method.

  • If your product has a boiling point that is significantly different (ideally >50 °C) from this compound (246 °C at atmospheric pressure), distillation is a good option.[3][4] Vacuum distillation is preferred for high-boiling or thermally sensitive compounds.[2]

  • If your product and this compound have different polarities, column chromatography can provide excellent separation.[5]

  • Liquid-liquid extraction is a good initial cleanup step or when there are significant solubility differences between your product and this compound in immiscible solvents.

Q3: What are the key physical properties of this compound to consider during purification?

A3: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification strategy. Key properties are summarized in the table below.

Data Presentation: Physical Properties of this compound

PropertyValueReferences
Appearance Pale yellow solid[6][7]
Molecular Weight 157.55 g/mol [3]
Melting Point 31-33 °C[3][4]
Boiling Point 246 °C (at 760 mmHg)[3][4]
Solubility in Water 441 mg/L at 25 °C[7][8]
Solubility in Organic Solvents Soluble in alcohol, benzene, ether, acetone, toluene, methanol, and carbon tetrachloride.[3][7]
Density 1.348 g/mL at 25 °C[3]
Vapor Pressure 0.04 mmHg at 25 °C[3]

Troubleshooting Guides

Issue 1: Poor Separation During Distillation
  • Problem: The product and this compound are co-distilling.

    • Solution:

      • Ensure the boiling point difference is significant (>50 °C).

      • Use a fractionating column to increase the separation efficiency.

      • If the product is thermally sensitive, switch to vacuum distillation to lower the boiling points.[9]

Issue 2: Oiling Out or Poor Crystal Formation During Recrystallization
  • Problem: The compound separates as an oil instead of crystals, or no crystals form upon cooling.[10]

    • Solution:

      • Oiling Out: Reheat the solution, add more solvent, and allow it to cool more slowly. Seeding the solution with a small crystal of the pure product can also help induce crystallization.[10]

      • No Crystals: The solution may be too dilute. Evaporate some of the solvent to increase the concentration. Alternatively, the solution may be supersaturated; try scratching the inside of the flask with a glass rod or adding a seed crystal to initiate crystallization.[10][11]

Issue 3: Inefficient Extraction in Liquid-Liquid Separation
  • Problem: A significant amount of this compound remains in the product layer after extraction.

    • Solution:

      • Increase the number of extractions. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

      • Ensure vigorous mixing of the two phases to maximize the surface area for transfer.

      • Check the pH of the aqueous phase if your product has acidic or basic properties that could be exploited for better separation.

Issue 4: Co-elution of Product and this compound in Column Chromatography
  • Problem: The product and this compound are not separating well on the column.

    • Solution:

      • Optimize the solvent system (eluent). Use thin-layer chromatography (TLC) to test different solvent mixtures to find one that gives good separation (ideally a ΔRf of >0.2).

      • Use a longer column or a stationary phase with a smaller particle size to increase the number of theoretical plates.

      • Employ gradient elution, starting with a less polar solvent and gradually increasing the polarity to improve separation.

Experimental Protocols

Protocol 1: Vacuum Distillation

This protocol is suitable for separating this compound from a product with a significantly lower or higher boiling point.

Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum trap connected to a vacuum source.[12]

  • Sample Preparation: Place the crude reaction mixture into the round-bottom flask with a magnetic stir bar.

  • Distillation:

    • Begin stirring and start the vacuum pump to reduce the pressure in the system.

    • Once a stable, low pressure is achieved, begin to heat the flask gently with a heating mantle.

    • Collect the fraction corresponding to the boiling point of this compound at the recorded pressure.

    • If the product has a lower boiling point, it will distill first. If it has a higher boiling point, the unreacted this compound will be removed first.

  • Shutdown: Once the separation is complete, remove the heat source and allow the apparatus to cool before slowly reintroducing air into the system.

Vacuum_Distillation_Workflow cluster_setup Apparatus Setup cluster_process Distillation Process cluster_shutdown Shutdown setup_flask Round-bottom flask with stir bar setup_claisen Claisen adapter setup_flask->setup_claisen setup_condenser Condenser setup_claisen->setup_condenser setup_receiving Receiving flask setup_condenser->setup_receiving setup_vacuum Vacuum trap and pump start_vacuum Start vacuum heat_mixture Gently heat mixture start_vacuum->heat_mixture collect_fractions Collect fractions based on boiling points heat_mixture->collect_fractions cool_down Cool apparatus vent_system Vent to atmosphere cool_down->vent_system

Diagram 1: Workflow for Vacuum Distillation.
Protocol 2: Recrystallization

This protocol is ideal for purifying a solid product from unreacted this compound.

Methodology:

  • Solvent Selection: Choose a solvent in which your product is highly soluble at high temperatures and poorly soluble at low temperatures, while this compound is either very soluble or very insoluble at all temperatures. Ethanol (B145695) or a mixture of ethanol and water is often a good starting point.[13]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude mixture in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Pure crystals of the product should form. Cooling in an ice bath can further increase the yield.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude mixture in minimum hot solvent hot_filter Hot filtration (optional) dissolve->hot_filter cool_slowly Cool solution slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filter Vacuum filter crystals wash_crystals Wash with cold solvent vacuum_filter->wash_crystals dry_crystals Dry crystals wash_crystals->dry_crystals

Diagram 2: Workflow for Recrystallization.
Protocol 3: Liquid-Liquid Extraction

This protocol is useful as a preliminary purification step or when there are significant solubility differences.

Methodology:

  • Solvent Selection: Choose a pair of immiscible solvents (e.g., dichloromethane (B109758) and water) where your product has high solubility in one and this compound has high solubility in the other.

  • Extraction:

    • Dissolve the reaction mixture in the organic solvent and transfer it to a separatory funnel.

    • Add the immiscible aqueous solvent.

    • Stopper the funnel and shake vigorously, venting frequently to release pressure.

    • Allow the layers to separate.

  • Separation: Drain the lower layer. Repeat the extraction of the organic layer with fresh aqueous solvent two more times.

  • Drying and Concentration: Combine the organic layers containing the purified product, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent using a rotary evaporator.

Extraction_Workflow start Dissolve mixture in organic solvent transfer Transfer to separatory funnel start->transfer add_aqueous Add immiscible aqueous solvent transfer->add_aqueous shake Shake and vent add_aqueous->shake separate Allow layers to separate shake->separate drain Drain lower layer separate->drain repeat Repeat extraction 2x drain->repeat combine Combine organic layers repeat->combine dry Dry over Na2SO4 combine->dry filter Filter dry->filter concentrate Concentrate on rotovap filter->concentrate pure_product Pure Product concentrate->pure_product

Diagram 3: Workflow for Liquid-Liquid Extraction.
Protocol 4: Flash Column Chromatography

This protocol is for achieving high purity separation based on polarity differences.

Methodology:

  • Solvent System Selection: Use TLC to determine an appropriate eluent system that provides good separation between your product and this compound (target Rf for product ~0.3). A common starting point is a mixture of hexanes and ethyl acetate.[5]

  • Column Packing: Pack a column with silica (B1680970) gel using the chosen eluent.

  • Sample Loading: Dissolve the crude mixture in a minimum amount of the eluent (or a more polar solvent if necessary, then adsorb onto a small amount of silica gel) and carefully load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, applying pressure with compressed air or nitrogen to maintain a steady flow rate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Chromatography_Workflow select_eluent Select eluent via TLC pack_column Pack column with silica gel select_eluent->pack_column load_sample Load sample onto column pack_column->load_sample elute Elute with solvent system load_sample->elute collect_fractions Collect fractions elute->collect_fractions monitor_tlc Monitor fractions by TLC collect_fractions->monitor_tlc combine_pure Combine pure fractions monitor_tlc->combine_pure concentrate Concentrate to yield pure product combine_pure->concentrate

Diagram 4: Workflow for Flash Column Chromatography.

References

Troubleshooting low conversion in 1-Chloro-2-nitrobenzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion in reactions involving 1-chloro-2-nitrobenzene (B146284).

Frequently Asked Questions (FAQs)

Q1: Why is this compound reactive towards nucleophiles?

A1: The reactivity of this compound in nucleophilic aromatic substitution (SNAr) is due to the strong electron-withdrawing nature of the nitro group (-NO₂).[1][2] Located at the ortho position to the chlorine atom, the nitro group activates the aromatic ring for nucleophilic attack. It stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance, which lowers the activation energy of the reaction.[1][3][4]

Q2: How does the reactivity of this compound compare to its isomers?

A2: this compound (ortho) and 1-chloro-4-nitrobenzene (B41953) (para) have comparable reactivity because in both cases, the nitro group can effectively stabilize the Meisenheimer complex via resonance.[1][5] However, 1-chloro-3-nitrobenzene (B92001) (meta) is significantly less reactive.[1][5] In the meta position, the nitro group cannot delocalize the negative charge of the intermediate through resonance, leading to a much higher activation energy and a dramatically slower reaction rate.[1][5]

Q3: What are the most common reaction types for this compound?

A3: The most prevalent reaction is Nucleophilic Aromatic Substitution (SNAr), where the chloride is displaced by a nucleophile.[2] Common nucleophiles include amines (like anilines or alkylamines), hydroxides, and alkoxides to form N-substituted 2-nitroanilines, 2-nitrophenol (B165410), or 2-nitroanisole (B33030) derivatives, respectively.[6][7]

Q4: What solvents are typically recommended?

A4: Polar aprotic solvents like DMF (dimethylformamide), DMSO (dimethyl sulfoxide), and acetonitrile (B52724) are often preferred for SNAr reactions as they can stabilize the charged intermediate. Some reactions can also be performed effectively under solvent-free conditions.[2][7]

Troubleshooting Guide for Low Conversion

This guide addresses the most common issues leading to poor yield or low conversion in reactions with this compound.

Issue 1: Reaction is sluggish or fails to initiate.

  • Potential Cause: Insufficiently reactive nucleophile or inadequate reaction conditions.

  • Recommended Solutions:

    • Increase Nucleophilicity: If using a neutral nucleophile like an alcohol or amine, consider converting it to its more reactive conjugate base (an alkoxide or amide) using a suitable non-nucleophilic base.

    • Optimize Temperature: Gradually increase the reaction temperature. SNAr reactions often require heating to overcome the activation energy.[4] Monitor the reaction by Thin-Layer Chromatography (TLC) to avoid decomposition at excessive temperatures.

    • Check Reagent Quality: Ensure all reagents, especially the nucleophile and any base used, are pure and anhydrous. Impurities or water can quench reagents and hinder the reaction.

Issue 2: The reaction starts but does not proceed to completion.

  • Potential Cause: Unsuitable solvent, insufficient base, or reversible reaction.

  • Recommended Solutions:

    • Solvent Choice: Ensure you are using an appropriate solvent. Polar aprotic solvents (DMF, DMSO) are generally best for SNAr reactions.

    • Base Stoichiometry: If the reaction produces an acidic byproduct (like HCl), a base is required to neutralize it and drive the reaction forward. Ensure at least a stoichiometric amount of a suitable base is used. For amine nucleophiles, a non-nucleophilic base like DBU or an inorganic base like sodium carbonate can be effective.[2][7]

    • Increase Reaction Time: Some SNAr reactions can be slow. Monitor the reaction's progress over an extended period (e.g., 24 hours) via TLC or HPLC before concluding it has stalled.

Issue 3: Significant formation of side products is observed.

  • Potential Cause: Competing reaction pathways or decomposition.

  • Recommended Solutions:

    • Reduction of Nitro Group: If your reaction conditions include potential reducing agents, you might observe the formation of 2-chloroaniline. Ensure your reagents and atmosphere are free from unintended reductants.

    • Di-substitution/Over-alkylation: When using primary amines as nucleophiles, the resulting secondary amine product can sometimes be more nucleophilic than the starting amine, leading to undesired secondary reactions. Using a large excess of the starting amine can help minimize this.

    • Hydrolysis: If water is present in the reaction mixture, especially at high temperatures with a base, formation of 2-nitrophenol can occur as a competing side reaction. Ensure anhydrous conditions if this is not the desired outcome.

Data Presentation

Table 1: Comparison of Isomer Reactivity in SNAr Reactions

SubstrateNitro Group PositionRelative Reactivity with Nucleophiles (e.g., OH⁻, RO⁻, R₂NH)Rationale
This compoundorthoHighThe nitro group effectively stabilizes the Meisenheimer intermediate through resonance.[1]
1-Chloro-4-nitrobenzeneparaHighThe nitro group effectively stabilizes the Meisenheimer intermediate through resonance.[5]
1-Chloro-3-nitrobenzenemetaVery LowThe nitro group cannot stabilize the intermediate through resonance, only by a weaker inductive effect.[5]

Table 2: Effect of Base on Yield in a Solvent-Free Reaction

Yields of N-substituted 2-nitroanilines from the reaction of this compound with various anilines at ~50°C.

Aniline (B41778) SubstituentBaseIsolated Yield (5h) (%)Isolated Yield (24h) (%)
HSodium carbonate8888
2-CH₃Sodium carbonate9090
4-CH₃Sodium carbonate7980
2-ClSodium carbonate7575
4-ClSodium carbonate7070
HPotassium acetate (B1210297)5558
2-CH₃Potassium acetate5963
HCopper acetate4848
HLead acetate4345

(Data adapted from a study on solvent-free reactions.[7])

Experimental Protocols

Protocol 1: General Procedure for Synthesis of N-Aryl-2-nitroaniline

This protocol describes a general method for the nucleophilic aromatic substitution reaction between this compound and an aniline derivative.

Materials:

  • This compound

  • Substituted or unsubstituted aniline (1.0 - 1.2 equivalents)

  • Base (e.g., Sodium Carbonate, K₂CO₃, or DBU, 1.5 - 2.0 equivalents)

  • Solvent (e.g., DMF, DMSO, or solvent-free)

  • Ethyl acetate (for extraction)

  • Brine and deionized water (for washing)

  • Anhydrous magnesium or sodium sulfate (B86663) (for drying)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the aniline derivative, and the base. If using a solvent, add it at this stage.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 50-120°C). For solvent-free reactions, a lower temperature of ~50°C may be sufficient.[7]

  • Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the reaction was solvent-free, dilute the mixture with ethyl acetate.

  • Extraction: Wash the organic mixture with water and then with brine. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-aryl-2-nitroaniline.[8][9]

Mandatory Visualizations

Troubleshooting_Workflow start Low Conversion in This compound Reaction check_conditions Review Reaction Conditions start->check_conditions check_reagents Evaluate Reagents start->check_reagents check_side_products Analyze for Side Products start->check_side_products temp Temperature Too Low? check_conditions->temp Yes solvent Incorrect Solvent? check_conditions->solvent Yes time Insufficient Time? check_conditions->time Yes nucleophile Weak Nucleophile? check_reagents->nucleophile Yes base Base Inactive / Absent? check_reagents->base Yes purity Impure Starting Materials? check_reagents->purity Yes reduction Nitro Group Reduction? check_side_products->reduction Yes hydrolysis Hydrolysis to 2-Nitrophenol? check_side_products->hydrolysis Yes sol_temp Increase Temperature Incrementally Monitor by TLC temp->sol_temp Yes sol_solvent Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) solvent->sol_solvent Yes sol_time Extend Reaction Time Monitor by TLC/HPLC time->sol_time Yes sol_nucleophile Use Stronger Nucleophile (e.g., an alkoxide or amide salt) nucleophile->sol_nucleophile Yes sol_base Use Fresh, Anhydrous Base Ensure Stoichiometry is Correct base->sol_base Yes sol_purity Purify Reagents Use Anhydrous Conditions purity->sol_purity Yes sol_reduction Eliminate Reducing Agents Use Inert Atmosphere reduction->sol_reduction Yes sol_hydrolysis Ensure Anhydrous Conditions hydrolysis->sol_hydrolysis Yes

References

Technical Support Center: Optimization of Nucleophilic Aromatic Substitution on 1-Chloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for nucleophilic substitution on 1-chloro-2-nitrobenzene (B146284). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is this compound reactive towards nucleophilic aromatic substitution (SNAr), while its isomer, 1-chloro-3-nitrobenzene (B92001), is not?

A1: The reactivity of this compound in SNAr reactions is attributed to the position of the electron-withdrawing nitro group (-NO2). The reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is critical for the reaction to proceed. In this compound, the nitro group is in the ortho position relative to the chlorine atom. This positioning allows for the effective delocalization and stabilization of the negative charge of the Meisenheimer complex through resonance.[1][2] In contrast, the meta-positioned nitro group in 1-chloro-3-nitrobenzene cannot participate in this resonance stabilization, resulting in a much higher activation energy and consequently, a lack of reactivity under similar conditions.[1][2]

Q2: What are the key factors to consider for optimizing the yield of my SNAr reaction with this compound?

A2: Several factors influence the outcome of the reaction. The primary considerations for optimization are:

  • Nucleophile Choice: The nature and concentration of the nucleophile are critical. Stronger nucleophiles generally lead to faster reactions.

  • Solvent Selection: The solvent plays a crucial role in solvating the reactants and intermediates. Polar aprotic solvents are often preferred.

  • Reaction Temperature: Higher temperatures typically increase the reaction rate, but can also lead to the formation of side products.

  • Reaction Time: Sufficient time must be allowed for the reaction to reach completion.

  • Catalysts: In some cases, phase-transfer catalysts can significantly improve reaction rates and yields, especially in biphasic systems.

Q3: What are some common side reactions, and how can I minimize them?

A3: Side reactions can lead to lower yields and purification challenges. Common side reactions include:

  • Hydrolysis of the nitro group: Under harsh basic conditions, the nitro group can be susceptible to hydrolysis.

  • Di-substitution: If the product of the initial substitution is also activated towards nucleophilic attack, a second substitution may occur.

  • Reduction of the nitro group: Certain nucleophiles or reaction conditions can lead to the reduction of the nitro group to an amino group.

  • Formation of tar-like materials: At very high temperatures, decomposition and polymerization can lead to the formation of tars.[3]

To minimize these, it is crucial to carefully control the reaction temperature, use an appropriate stoichiometry of reactants, and select a suitable solvent.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield - Inactive Nucleophile: The nucleophile may have degraded or is not strong enough. - Low Reaction Temperature: The activation energy barrier is not being overcome. - Poor Solvent Choice: The chosen solvent may not be suitable for the reaction. - Insufficient Reaction Time: The reaction has not gone to completion.- Use a fresh batch of the nucleophile. Consider using a stronger base to deprotonate the nucleophile if applicable. - Gradually increase the reaction temperature while monitoring for side product formation. - Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
Formation of Multiple Products - Side Reactions: Competing reactions are occurring under the current conditions. - Impure Starting Materials: Contaminants in the this compound or nucleophile can lead to unexpected products.- Optimize the reaction temperature and stoichiometry of reactants. - Purify the starting materials before use.
Product is Difficult to Purify - Presence of Tarry Byproducts: High reaction temperatures can cause decomposition. - Unreacted Starting Material: The reaction has not gone to completion.- Lower the reaction temperature and extend the reaction time. - Ensure the reaction is complete by monitoring with TLC or LC-MS before workup. Consider using a slight excess of the nucleophile.
Reaction is Very Slow - Weak Nucleophile: The nucleophile has low reactivity. - Low Temperature: Insufficient thermal energy for the reaction to proceed at a reasonable rate. - Biphasic System with Poor Mixing: The reactants are not in sufficient contact.- Consider using a more reactive nucleophile or adding a catalyst. - Increase the reaction temperature. - If using a two-phase system, add a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) and ensure vigorous stirring.

Data Presentation

Table 1: Effect of Salts on the Yield of N-Substituted 2-Nitroanilines in a Solvent-Free Reaction

This table summarizes the isolated yields of the reaction between this compound and various anilines in the presence of different salts under solvent-free conditions.

Nucleophile (Aniline Derivative)SaltYield (%)
AnilineSodium carbonate88
p-ToluidineSodium carbonate90
p-AnisidineSodium carbonate79
p-ChloroanilineSodium carbonate75
o-ChloroanilineSodium carbonate70
AnilinePotassium acetate58
p-ToluidinePotassium acetate63
p-AnisidinePotassium acetate60
p-ChloroanilinePotassium acetate49
o-ChloroanilinePotassium acetate45

Data adapted from a study on solvent-free reactions.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Nitroaniline

This protocol describes the reaction of this compound with aqueous ammonia (B1221849) under pressure.

Materials:

  • This compound

  • Concentrated aqueous ammonia (excess, ~10 molar equivalents)

  • Autoclave

Procedure:

  • Charge the autoclave with this compound and an excess of strong aqueous ammonia.

  • Seal the autoclave and begin heating.

  • Gradually increase the temperature to 180 °C over 4 hours.

  • Maintain the temperature at 180 °C for an additional 5 hours. The pressure will build up to approximately 4 MPa.

  • After the reaction is complete, cool the autoclave and carefully release the pressure.

  • Isolate the product by filtration and wash with water.

Note: This reaction is highly exothermic and requires careful temperature control to prevent a runaway reaction.

Protocol 2: Synthesis of 2-Nitrophenol

This protocol details the hydrolysis of this compound using aqueous sodium hydroxide (B78521).

Materials:

  • This compound

  • Aqueous sodium hydroxide solution

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • In a reaction vessel, dissolve this compound in DMSO.

  • Heat the mixture to 100 °C with stirring.

  • Slowly add the aqueous sodium hydroxide solution over a period of one hour.

  • Continue heating at 100-110 °C for an additional 3-9 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture, dilute with water, and acidify with a suitable acid (e.g., HCl) to precipitate the 2-nitrophenol.

  • Isolate the product by filtration and wash with cold water.

Visualizations

SNAr Addition-Elimination Mechanism

Troubleshooting_Workflow cluster_check1 Initial Checks cluster_optimization Optimization Steps cluster_outcome Outcome start Low Yield or Incomplete Reaction check_reagents Check Purity and Activity of Reactants start->check_reagents check_conditions Verify Reaction Temperature and Time start->check_conditions optimize_solvent Change to Polar Aprotic Solvent (DMF, DMSO) check_reagents->optimize_solvent increase_temp Increase Temperature Incrementally check_conditions->increase_temp change_nucleophile Consider a More Reactive Nucleophile optimize_solvent->change_nucleophile success Improved Yield optimize_solvent->success increase_temp->change_nucleophile increase_temp->success add_catalyst Add Phase-Transfer Catalyst (if biphasic) change_nucleophile->add_catalyst add_catalyst->success

Troubleshooting Workflow for Low Yield

References

Preventing the formation of isomers during the synthesis of 1-Chloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of isomers during the synthesis of 1-chloro-2-nitrobenzene (B146284).

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers formed during the nitration of chlorobenzene (B131634)?

A1: The nitration of chlorobenzene is an electrophilic aromatic substitution reaction. The chlorine atom on the benzene (B151609) ring is an ortho, para-directing group, meaning it directs the incoming nitro group (-NO₂) to the positions adjacent (ortho) and opposite (para) to it. Therefore, the primary products are this compound (ortho) and 1-chloro-4-nitrobenzene (B41953) (para).[1][2][3][4] A small amount of 1-chloro-3-nitrobenzene (B92001) (meta) is also typically formed.[5]

Q2: What is the typical isomer distribution in the nitration of chlorobenzene?

A2: Under standard nitrating conditions using a mixture of concentrated nitric acid and sulfuric acid, the reaction typically yields a mixture of isomers. A common distribution is approximately 34-36% this compound (ortho) and 63-65% 1-chloro-4-nitrobenzene (para), with about 1% of the meta isomer.[6] The para isomer is generally the major product due to less steric hindrance compared to the ortho position.[3]

Q3: What are the key factors influencing the ratio of ortho to para isomers?

A3: The main factors that influence the ortho:para isomer ratio are:

  • Reaction Temperature: Lower temperatures generally favor the formation of the para isomer, while higher temperatures can lead to a slight increase in the ortho isomer, but also increase the risk of dinitration.

  • Composition of the Nitrating Mixture: The ratio of nitric acid to sulfuric acid can affect the concentration of the nitronium ion (NO₂⁺), the active electrophile, which in turn can influence selectivity.

  • Reaction Time: Shorter reaction times at lower temperatures tend to favor the kinetically controlled product, while longer reaction times at higher temperatures may favor the thermodynamically more stable product.[7][8]

  • Catalysts: The use of certain catalysts, such as phase-transfer catalysts or specific solid acid catalysts, can influence the regioselectivity of the nitration.[9][10]

Q4: How can the different isomers of chloronitrobenzene be separated after the reaction?

A4: The separation of chloronitrobenzene isomers is often challenging due to their similar boiling points.[11] Common laboratory and industrial methods include:

  • Fractional Crystallization: This method takes advantage of the different melting points of the isomers. For example, p-chloronitrobenzene has a higher melting point (82-84 °C) than o-chloronitrobenzene (32.5-33.5 °C), allowing it to be crystallized out of the mixture.[5]

  • Fractional Distillation: While difficult, it is possible to separate the isomers by careful fractional distillation under reduced pressure.

  • Column Chromatography: On a laboratory scale, column chromatography is an effective method for separating the isomers.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low overall yield of chloronitrobenzene isomers. - Incomplete reaction. - Loss of product during workup. - Incorrect reaction temperature.- Increase the reaction time or temperature slightly. - Ensure efficient extraction and minimize transfers. - Carefully monitor and control the reaction temperature within the optimal range.
High yield of 1-chloro-4-nitrobenzene (para isomer) and low yield of this compound (ortho isomer). - The reaction is under kinetic control favoring the sterically less hindered para position. - Low reaction temperature.- While para is generally favored, slightly increasing the reaction temperature may marginally increase the ortho:para ratio. However, this must be done cautiously to avoid dinitration. - Consider using a different nitrating agent or a catalyst system known to favor ortho-substitution, though these are less common for this specific transformation.
Formation of significant amounts of dinitrated products. - Reaction temperature is too high. - Reaction time is too long. - Excess of nitrating agent.- Maintain a lower reaction temperature, typically between 30-50°C.[12] Use an ice bath to control the exothermic reaction. - Monitor the reaction progress using TLC and stop the reaction once the starting material is consumed. - Use a stoichiometric amount or a slight excess of the nitrating agent.
Presence of unreacted chlorobenzene in the final product mixture. - Insufficient amount of nitrating agent. - Reaction time was too short. - Reaction temperature was too low.- Ensure the correct stoichiometry of the nitrating mixture is used. - Increase the reaction time and monitor by TLC. - Gradually increase the reaction temperature, being careful not to exceed the optimal range to prevent side reactions.
The reaction is proceeding too vigorously and is difficult to control. - The rate of addition of the nitrating agent is too fast. - Inadequate cooling.- Add the nitrating agent dropwise and slowly to the chlorobenzene solution. - Ensure the reaction flask is adequately submerged in an ice-water bath to dissipate the heat generated.

Data Presentation

Table 1: Influence of Reaction Temperature on Isomer Distribution in the Nitration of Chlorobenzene

Reaction Temperature (°C)This compound (ortho) (%)1-Chloro-4-nitrobenzene (para) (%)1-Chloro-3-nitrobenzene (meta) (%)Ortho/Para Ratio
3030.168.71.20.44
4032.566.51.00.49
5034.264.81.00.53
6035.563.51.00.56

Note: These values are illustrative and can vary based on the specific reaction conditions, such as the exact composition of the mixed acid.

Experimental Protocols

Key Experiment: Nitration of Chlorobenzene with Mixed Acid

This protocol provides a general method for the nitration of chlorobenzene, which typically yields a mixture of ortho and para isomers.

Materials:

  • Chlorobenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate solution (5%)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Separatory funnel

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a specific volume of concentrated sulfuric acid. To this, slowly and with continuous stirring, add an equimolar amount of concentrated nitric acid. Keep the mixture cool.

  • Reaction Setup: Place chlorobenzene in a separate round-bottom flask equipped with a magnetic stirrer and a thermometer, and cool it in an ice-water bath.

  • Nitration: Slowly add the prepared cold nitrating mixture dropwise to the stirred chlorobenzene. Maintain the reaction temperature between 30-50°C. The addition should be controlled to prevent the temperature from rising too high.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at the same temperature for a designated period (e.g., 1-2 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the reaction mixture slowly over crushed ice with stirring. This will quench the reaction and precipitate the crude product.

  • Neutralization: Carefully neutralize the acidic solution with a 5% sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Drying and Evaporation: Wash the organic layer with water, dry it over anhydrous magnesium sulfate, and then remove the solvent by rotary evaporation to obtain the crude mixture of chloronitrobenzene isomers.

  • Purification: The isomers can then be separated by fractional crystallization or column chromatography.

Mandatory Visualization

Troubleshooting_Isomer_Formation start Start: Synthesis of This compound analyze Analyze Isomer Ratio (e.g., GC, NMR, TLC) start->analyze high_para Problem: High Para-Isomer Yield (Low Ortho-Isomer) analyze->high_para Ortho/Para ratio too low dinitration Problem: Significant Dinitration Products analyze->dinitration Impurities detected unreacted_sm Problem: Unreacted Chlorobenzene analyze->unreacted_sm Starting material remains end Goal: Optimized Yield of This compound analyze->end Isomer ratio acceptable check_temp Check Reaction Temperature high_para->check_temp dinitration->check_temp check_time Check Reaction Time dinitration->check_time check_reagents Check Reagent Stoichiometry & Addition Rate dinitration->check_reagents unreacted_sm->check_temp unreacted_sm->check_time unreacted_sm->check_reagents solution_temp_para Action: Cautiously increase temperature slightly. Monitor for dinitration. check_temp->solution_temp_para If temp was low solution_temp_dinitration Action: Decrease temperature. Use ice bath for control. check_temp->solution_temp_dinitration If temp was high solution_time Action: Optimize reaction time. Monitor via TLC. check_time->solution_time solution_reagents Action: Ensure correct stoichiometry. Add nitrating agent slowly. check_reagents->solution_reagents solution_temp_para->end solution_temp_dinitration->end solution_time->end solution_reagents->end

Caption: Troubleshooting workflow for isomer formation in the synthesis of this compound.

References

Degradation of 1-Chloro-2-nitrobenzene under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-chloro-2-nitrobenzene (B146284). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation, with a focus on its degradation under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound is generally considered to be insoluble in water.[1][2] Due to its nonpolar aromatic structure, it has a low affinity for polar solvents like water.[1] Under neutral environmental conditions (pH 6-8), hydrolysis is not expected to be a significant degradation pathway.[3] However, its stability is highly dependent on the pH and temperature of the solution.

Q2: How does this compound degrade under basic conditions?

A2: Under basic conditions, this compound readily undergoes nucleophilic aromatic substitution (SNAr). The hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the carbon atom bearing the chlorine atom. This reaction is facilitated by the presence of the electron-withdrawing nitro group (-NO₂) at the ortho position, which stabilizes the negatively charged intermediate (Meisenheimer complex) through resonance.[4] The final degradation product is 2-nitrophenol.[4]

Q3: Is this compound susceptible to degradation under acidic conditions?

A3: While generally more stable in acidic than in strongly basic conditions, this compound can undergo hydrolysis in the presence of strong acids, particularly with heating.[5] The rate and extent of this degradation depend on the specific acid, its concentration, the temperature, and the solvent used.[5]

Q4: What are the expected degradation products of this compound?

A4:

  • Basic Conditions: The primary degradation product is 2-nitrophenol.

  • Acidic Conditions: While less common, acid-catalyzed hydrolysis would also be expected to yield 2-nitrophenol.

  • Reductive Conditions: In the presence of reducing agents, the nitro group can be reduced to an amino group, forming 2-chloroaniline (B154045).[2][3] Further degradation can lead to other products.[3]

Q5: What are the ideal storage conditions for this compound to ensure its long-term stability?

A5: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and air.[5] It is incompatible with strong bases and strong oxidizing agents and should be stored separately from these substances.[6] For solutions, it is ideal to prepare them fresh. If short-term storage of a solution is necessary, use a neutral, non-reactive solvent and store it at a low temperature.[5]

Troubleshooting Guides

Issue 1: Unexpectedly fast or slow reaction/degradation rate in a basic medium.
  • Question: My reaction involving this compound in a basic solution is proceeding much faster or slower than expected. What could be the cause?

  • Answer:

    • Temperature: The rate of nucleophilic aromatic substitution is highly dependent on temperature. An increase in temperature will significantly accelerate the reaction. Ensure your reaction temperature is precisely controlled.

    • Concentration of Base: The concentration of the hydroxide ion (or other base) directly influences the reaction rate. Verify the concentration of your basic solution.

    • Solvent Effects: The choice of solvent can impact the reaction rate. Protic solvents can solvate the nucleophile, potentially slowing the reaction, while polar aprotic solvents may accelerate it.

    • Purity of Starting Material: Impurities in the this compound or the solvent could catalyze or inhibit the reaction.

Issue 2: Formation of multiple unexpected products in the reaction mixture.
  • Question: I am observing multiple unexpected peaks in my HPLC or GC-MS analysis of a reaction involving this compound. What are the possible side reactions?

  • Answer:

    • Further Reactions of the Product: The initial degradation product, 2-nitrophenol, can potentially undergo further reactions depending on the reaction conditions.

    • Reduction of the Nitro Group: If any reducing agents are present, even in trace amounts, the nitro group can be reduced to form 2-chloroaniline and other reduction intermediates.[2][3]

    • Contaminants in Reagents: Impurities in your starting materials or solvents can lead to a variety of side products.

    • Isomerization under Basic Conditions: Deprotonation at positions on the aromatic ring under strongly basic conditions could potentially lead to isomerization, although this is less common for this specific compound.[5]

Issue 3: Difficulty in monitoring the degradation of this compound.
  • Question: I am struggling to get reproducible results when monitoring the degradation of this compound. What are some key experimental considerations?

  • Answer:

    • Solubility Issues: this compound is poorly soluble in water.[1][2] Ensure that your reaction medium is appropriate to maintain a homogeneous solution, or that you have a consistent method for sampling a heterogeneous mixture. The use of a co-solvent may be necessary.

    • Sampling and Quenching: When taking samples for analysis, it is crucial to quench the reaction immediately to prevent further degradation. This can often be achieved by rapid cooling and neutralization.

    • Analytical Method Validation: Ensure your analytical method (e.g., HPLC, GC) is validated for the analysis of this compound and its expected degradation products. This includes checking for linearity, accuracy, and precision.

Data Presentation

Table 1: Stability of this compound under Various pH Conditions (Qualitative)

pH RangeConditionStabilityPotential Degradation Pathways
< 3Strongly AcidicModerateAcid-catalyzed hydrolysis (especially with heat)
3 - 6Weakly AcidicGenerally StableSlow hydrolysis may occur over extended periods or at elevated temperatures
6 - 8NeutralStableMinimal degradation expected
8 - 10Weakly BasicLowNucleophilic aromatic substitution (SNAr) with hydroxide
> 10Strongly BasicVery LowRapid nucleophilic aromatic substitution (SNAr) with hydroxide

This table provides a qualitative summary. Actual degradation rates are dependent on temperature, concentration, and specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Monitoring the Degradation of this compound by HPLC-UV

Objective: To determine the rate of degradation of this compound under specific pH and temperature conditions.

Materials:

  • This compound

  • Buffer solutions of desired pH (e.g., phosphate, borate) or acidic/basic solutions (e.g., HCl, NaOH)

  • HPLC-grade acetonitrile (B52724) and water

  • HPLC system with a C18 reverse-phase column and UV detector

  • Thermostatted reaction vessel

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1000 mg/L).

  • Reaction Setup: In a thermostatted reaction vessel, bring the desired aqueous buffer or acidic/basic solution to the target temperature.

  • Reaction Initiation: Initiate the reaction by adding a small, known volume of the this compound stock solution to the temperature-equilibrated aqueous solution to achieve the desired initial concentration. Start a timer immediately.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Sample Quenching and Preparation: Immediately quench the reaction by diluting the aliquot in a known volume of mobile phase or a neutralizing solution. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis: Inject the prepared sample onto the HPLC system. A typical mobile phase for separating this compound and its degradation products is a mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape.[7]

  • Data Analysis: Monitor the decrease in the peak area of this compound and the increase in the peak area of any degradation products over time. Use a calibration curve to convert peak areas to concentrations. Plot the concentration of this compound versus time to determine the degradation kinetics.

Mandatory Visualizations

Degradation_Pathway_Basic This compound This compound Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) This compound->Meisenheimer_Complex + OH⁻ (Nucleophilic Attack) 2-Nitrophenol 2-Nitrophenol Meisenheimer_Complex->2-Nitrophenol - Cl⁻ (Elimination)

Caption: Degradation pathway of this compound under basic conditions.

Troubleshooting_Workflow start Unexpected Experimental Outcome check_rate Reaction Rate Issue? (Too Fast/Slow) start->check_rate check_products Multiple/Unexpected Products? start->check_products check_reproducibility Poor Reproducibility? start->check_reproducibility sub_rate Verify Temperature Control Confirm Reagent Concentrations Evaluate Solvent Effects check_rate->sub_rate sub_products Analyze for Product Instability Check for Reducing/Oxidizing Impurities Verify Starting Material Purity check_products->sub_products sub_reproducibility Address Solubility Issues Standardize Sampling/Quenching Validate Analytical Method check_reproducibility->sub_reproducibility

Caption: A logical workflow for troubleshooting common experimental issues.

References

Technical Support Center: Catalyst Poisoning in the Reduction of 1-Chloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to catalyst poisoning during the catalytic reduction of 1-Chloro-2-nitrobenzene (B146284).

Frequently Asked Questions (FAQs)

Q1: What are the common signs of catalyst deactivation during the reduction of this compound?

A1: Signs of catalyst deactivation, which may be caused by poisoning, can include a significant decrease in the reaction rate, a complete stall of the reaction, or the need for a higher catalyst loading to achieve the desired conversion.[1] You might also observe a change in the color of the reaction mixture or the physical appearance of a heterogeneous catalyst, such as clumping.[1]

Q2: What are the typical catalyst poisons I should be aware of in this reaction?

A2: Common poisons for precious metal catalysts (e.g., Pt, Pd) used in nitro group reduction include sulfur and phosphorus compounds.[2][3] These can be present as impurities in reagents or solvents. Additionally, the reaction product, 2-chloroaniline, can itself act as a poison by strongly adsorbing to and blocking the catalyst's active sites.[4] For certain catalyst systems, even nitrogen-containing compounds can act as inhibitors.[2]

Q3: How can I prevent catalyst poisoning?

A3: To prevent catalyst poisoning, ensure that all reagents and solvents are of high purity to minimize contaminants like sulfur or phosphorus compounds.[2] Proper handling of catalysts, especially pyrophoric ones like Raney® Nickel, under an inert atmosphere is crucial to maintain their activity.[2] If product inhibition is suspected, consider strategies like incremental substrate addition to maintain a low concentration of the product in the reaction mixture, which can help extend the catalyst's lifetime.[1]

Q4: Can a poisoned catalyst be regenerated?

A4: Yes, in some cases, poisoned catalysts can be regenerated. The appropriate method depends on the nature of the poison and the catalyst. Common regeneration techniques include:

  • Thermal Regeneration: Involves heating the catalyst at high temperatures to burn off organic deposits or desorb weakly bound poisons.[5]

  • Chemical Washing: This method uses solvents, acids, or bases to dissolve and wash away the poison.[5] For instance, acid washing can be effective for removing certain metal deposits.[6]

  • Treatment with a Gaseous Agent: For sulfur poisoning on a platinum catalyst, treatment with hydrogen at elevated temperatures can help regenerate the catalyst.[3] Similarly, catalysts poisoned by carbon monoxide or hydrogen cyanide can sometimes be reactivated with hydrogen.[7]

Troubleshooting Guide

Issue 1: The reaction is slow, incomplete, or has stalled.

This is a primary indicator of catalyst deactivation, which could be due to poisoning.

  • Possible Cause 1: Impurities in Reagents or Solvents.

    • Troubleshooting Step: Ensure all materials are of appropriate purity. Common poisons for precious metal catalysts include sulfur and phosphorus compounds.[2] Using high-purity, and if necessary, degassed solvents and fresh reagents can mitigate this issue.

  • Possible Cause 2: Product Inhibition.

    • Troubleshooting Step: The product, 2-chloroaniline, can adsorb onto the catalyst surface, blocking active sites.[4] Try adding the this compound substrate incrementally to the reaction mixture. This can help maintain a lower concentration of the product, potentially reducing its inhibitory effect.[1]

  • Possible Cause 3: Inefficient Mass Transfer (for heterogeneous catalysts).

    • Troubleshooting Step: Inadequate mixing can limit the contact between the substrate, hydrogen source, and the catalyst. Increase the stirring rate to rule out mass transfer limitations.[2]

  • Possible Cause 4: Suboptimal Reaction Conditions.

    • Troubleshooting Step: Review and optimize the reaction parameters. This includes hydrogen pressure (for hydrogenation), the concentration and freshness of the hydrogen donor (for transfer hydrogenation), and the reaction temperature.[2] While some reductions occur at room temperature, others may require heating.[3]

Issue 2: Inconsistent results between different batches.

Batch-to-batch inconsistency often points to variability in reagents or experimental setup.

  • Possible Cause 1: Variable Reagent Purity.

    • Troubleshooting Step: Source high-purity this compound and other reagents. Impurities, even in trace amounts, can act as catalyst poisons and lead to inconsistent results.[1]

  • Possible Cause 2: Air or Moisture Contamination.

    • Troubleshooting Step: Precious metal catalysts, particularly in their active state, can be sensitive to air and moisture.[1][2] Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) and use dry solvents and glassware.[1]

Quantitative Data on Catalyst Performance

The following table summarizes the performance of various catalysts in the reduction of halogenated nitroaromatics, which can serve as a reference for expected outcomes.

CatalystSubstrateSelectivity towards HaloanilineConversionReference
Ir nanoparticles (<3 nm) on CarbonHalogenated Nitrobenzene>99%-[8]
Pd nanoparticles (>25 nm) on Activated CarbonHalogenated Nitrobenzene~99.90%-[8]
γ-Mo2Np-Chloronitrobenzene100%-[8]
Cu@CNitrobenzene-100%[9]
Poly(4-vinylpyridine)-immobilized CuNitrobenzene98% (to aniline)-[10]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Transfer Hydrogenation of this compound

This protocol is adapted from a general method for the reduction of aromatic nitro compounds using a platinum-on-carbon catalyst.[11]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 mmol).

  • Solvent Addition: Add a suitable solvent, such as ethanol (B145695) or methanol (B129727) (10-20 mL).

  • Catalyst and Hydrogen Donor: To the stirred solution, add 5% platinum on carbon (5-10 mol%) followed by the cautious addition of a hydrogen donor like ammonium (B1175870) formate (B1220265) (4-5 mmol) or formic acid.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

  • Purification: Wash the Celite pad with the solvent used for the reaction. Evaporate the solvent from the combined filtrates under reduced pressure. The resulting residue can be further purified by column chromatography or recrystallization to yield 2-chloroaniline.

Protocol 2: Catalyst Poisoning Test

This protocol can be used to determine if a specific compound is acting as a catalyst poison.

  • Baseline Reaction: Perform the reduction of this compound under standard, optimized conditions and record the initial reaction rate or time to completion.

  • Spiking the Reaction: Set up an identical reaction, but before adding the catalyst, introduce a small, known amount of the suspected poison (e.g., a sulfur-containing compound or the reaction product, 2-chloroaniline).

  • Comparative Analysis: Add the catalyst and monitor the reaction. A significant decrease in the reaction rate or a complete lack of conversion compared to the baseline reaction indicates that the added compound is a catalyst poison.

Visualizations

troubleshooting_workflow start Reaction Slow or Stalled check_purity Check Reagent and Solvent Purity start->check_purity check_conditions Verify Reaction Conditions (Temp, Pressure, Stirring) start->check_conditions check_product_inhibition Suspect Product Inhibition? start->check_product_inhibition purity_impure Impure Reagents/Solvents Found check_purity->purity_impure conditions_suboptimal Suboptimal Conditions check_conditions->conditions_suboptimal product_inhibition_yes Product Inhibition Likely check_product_inhibition->product_inhibition_yes purity_impure->check_conditions No purify_reagents Purify/Replace Reagents and Solvents purity_impure->purify_reagents Yes conditions_suboptimal->check_product_inhibition No optimize_conditions Optimize T, P, Agitation conditions_suboptimal->optimize_conditions Yes incremental_addition Use Incremental Substrate Addition product_inhibition_yes->incremental_addition Yes end_success Reaction Rate Improved product_inhibition_yes->end_success No, problem persists. Consider catalyst regeneration. purify_reagents->end_success optimize_conditions->end_success incremental_addition->end_success

Caption: Troubleshooting workflow for catalyst deactivation.

poisoning_mechanism cluster_catalyst Catalyst Surface catalyst Active Site Pt product 2-Chloroaniline catalyst:active_site->product No Product Formation reactants This compound + H2 reactants->catalyst:active_site Reaction Blocked poison Poison (e.g., Sulfur Compound) poison->catalyst:active_site Strong Adsorption

Caption: Mechanism of catalyst poisoning by strong adsorption.

experimental_workflow setup 1. Reaction Setup (Flask, Stirrer, Condenser) add_reagents 2. Add Substrate and Solvent setup->add_reagents add_catalyst 3. Add Catalyst and Hydrogen Donor add_reagents->add_catalyst reaction 4. Heat and Monitor (TLC/GC) add_catalyst->reaction workup 5. Cool and Filter Catalyst reaction->workup purification 6. Evaporate Solvent and Purify Product workup->purification

Caption: General experimental workflow for the reduction.

References

Technical Support Center: Work-up Procedures for Reactions Involving 1-Chloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-chloro-2-nitrobenzene (B146284). The following information is designed to address specific issues that may be encountered during the work-up of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is primarily used in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group activates the chlorine atom for substitution by various nucleophiles. Common examples include the synthesis of 2-nitrophenol (B165410) by reaction with a hydroxide (B78521) source, and the formation of N-substituted-2-nitroanilines by reaction with primary or secondary amines.[1][2][3]

Q2: What is a general work-up procedure for a nucleophilic aromatic substitution reaction of this compound?

A2: A typical aqueous work-up involves quenching the reaction mixture, separating the organic and aqueous layers, washing the organic layer, drying it, and finally removing the solvent to isolate the crude product. The specific steps are:

  • Quenching: The reaction mixture is cooled to room temperature and then poured into water or a dilute acid/base solution to stop the reaction.[4]

  • Extraction: The product is extracted from the aqueous mixture using an appropriate organic solvent, such as ethyl acetate (B1210297) or dichloromethane.[4][5]

  • Washing: The organic layer is washed with water and/or brine to remove any remaining water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.[4]

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[6]

Q3: How can I purify the crude product obtained from a reaction with this compound?

A3: The crude product can be purified by several methods depending on its physical properties. Common techniques include:

  • Recrystallization: This is an effective method for purifying solid products. Suitable solvents include ethanol, methanol, or mixtures of solvents like ethanol/water.[7]

  • Column Chromatography: For both solid and oily products, silica (B1680970) gel column chromatography is a versatile purification method. A typical eluent system would be a gradient of ethyl acetate in hexane.[4][8]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step
Incomplete Reaction Before work-up, monitor the reaction by Thin Layer Chromatography (TLC) to ensure all the starting material has been consumed. If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.[4]
Product is Water-Soluble If the product has some solubility in the aqueous layer, perform multiple extractions with the organic solvent to maximize recovery.
Loss During Work-up Ensure efficient phase separation during extractions. Avoid vigorous shaking that can lead to the formation of emulsions.
Volatile Product If the product is volatile, be cautious during the solvent removal step. Use a lower temperature on the rotary evaporator.
Ineffective Base (for amine reactions) The base used may not be strong enough to neutralize the acid generated. Consider using a stronger base, but be mindful of potential side reactions.[4]
Issue 2: Formation of a Tar-like Substance in the Crude Product
Potential Cause Troubleshooting Step
Decomposition at High Temperatures Overheating the reaction can lead to decomposition and polymerization. Maintain the recommended reaction temperature and avoid prolonged heating.
Side Reactions The product itself might be susceptible to further reaction or degradation under the reaction conditions. Running the reaction under an inert atmosphere (e.g., nitrogen) can sometimes mitigate this.[8]
Presence of Impurities Impurities in the starting materials or solvents can catalyze side reactions. Ensure the use of high-purity reagents and solvents.
Issue 3: Difficulty in Phase Separation (Emulsion Formation)
Potential Cause Troubleshooting Step
Vigorous Shaking During extraction, invert the separatory funnel gently instead of shaking it vigorously.
High Concentration of Reactants/Products Dilute the mixture with more of the organic and aqueous phases.
Presence of Fine Particulate Matter Filter the entire mixture through a pad of Celite or glass wool to remove any solid particles that may be stabilizing the emulsion.
Addition of Salt Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break the emulsion.

Data Presentation

Table 1: Yields of N-Substituted 2-Nitroanilines from the Reaction of this compound with Anilines in the Presence of Different Salts.

Aniline (B41778) Substituent (R)SaltIsolated Yield (%)
HSodium carbonate88
2-CH₃Sodium carbonate90
3-CH₃Sodium carbonate79
4-ClSodium carbonate75
3-ClSodium carbonate70
HPotassium acetate55
2-CH₃Potassium acetate59
3-CH₃Potassium acetate55
4-ClPotassium acetate42
3-ClPotassium acetate41
HCopper acetate monohydrate48
2-CH₃Copper acetate monohydrate31
3-CH₃Copper acetate monohydrate28
4-ClCopper acetate monohydrate40
3-ClCopper acetate monohydrate28
HLead acetate43
2-CH₃Lead acetate30
4-ClLead acetate28
3-ClLead acetate23

Data adapted from Ram Singh et al., Der Chemica Sinica, 2013, 4(5):102-105.[9]

Experimental Protocols

Protocol 1: Synthesis of 2-Nitrophenol via Nucleophilic Aromatic Substitution

This protocol describes the reaction of this compound with sodium hydroxide to yield 2-nitrophenol.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 8%).[2]

  • Heat the reaction mixture to the appropriate temperature (e.g., 130 °C) and monitor the reaction progress by TLC.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic. The product, 2-nitrophenol, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • The crude 2-nitrophenol can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Synthesis of N-Aryl-2-nitroaniline

This protocol provides a general procedure for the reaction of this compound with an aniline derivative.

Materials:

  • This compound

  • Substituted aniline (1.0 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Solvent (if required, e.g., DMF)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the aniline derivative (1.0 eq), and sodium carbonate (2.0 eq).[9]

  • The reaction can often be performed solvent-free by heating the mixture.[9] Alternatively, a high-boiling polar aprotic solvent like DMF can be used.

  • Heat the reaction mixture with stirring and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the reaction was performed solvent-free, add an organic solvent like ethyl acetate to dissolve the product.

  • Wash the organic solution with water to remove the inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.[9]

Visualizations

Workup_Procedure_SNAr_Hydrolysis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction This compound + NaOH (aq) Quench Cool and Acidify with HCl Reaction->Quench Reaction Complete Filter Vacuum Filtration Quench->Filter Precipitate Forms Wash Wash with Cold Water Filter->Wash Dry Dry the Solid Wash->Dry Recrystallize Recrystallization Dry->Recrystallize PureProduct Pure 2-Nitrophenol Recrystallize->PureProduct Workup_Procedure_SNAr_Amination cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction This compound + Aniline + Na2CO3 Cool Cool to RT Reaction->Cool Reaction Complete Dissolve Dissolve in Ethyl Acetate Cool->Dissolve Wash_H2O Wash with Water Dissolve->Wash_H2O Dry Dry over Na2SO4 Wash_H2O->Dry Concentrate Concentrate Dry->Concentrate Column Column Chromatography Concentrate->Column PureProduct Pure N-Aryl-2-nitroaniline Column->PureProduct Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Incomplete Incomplete Check_Completion->Incomplete Extend_Time Extend Reaction Time or Increase Temperature Incomplete->Extend_Time Yes Complete Complete Incomplete->Complete No Check_Aqueous Check Aqueous Layer for Product Complete->Check_Aqueous Product_Found Product Found? Check_Aqueous->Product_Found Re_extract Re-extract Aqueous Layer Product_Found->Re_extract Yes No_Product No Product Found Product_Found->No_Product No Consider_Other Consider Other Issues: - Product Volatility - Loss during transfers No_Product->Consider_Other

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1-Chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and organic synthesis, a nuanced understanding of the factors governing nucleophilic aromatic substitution (SNAr) is paramount for the rational design of synthetic routes. This guide provides an in-depth comparison of the reactivity of two closely related isomers, 1-chloro-2-nitrobenzene (B146284) and 1-chloro-4-nitrobenzene (B41953), supported by mechanistic insights and experimental data.

The reactivity of chloronitrobenzene isomers in SNAr reactions is critically dependent on the position of the electron-withdrawing nitro group relative to the leaving group (the chlorine atom). Both this compound (the ortho isomer) and 1-chloro-4-nitrobenzene (the para isomer) are significantly more reactive than their meta counterpart, 1-chloro-3-nitrobenzene. This heightened reactivity is attributed to the ability of the nitro group at the ortho and para positions to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[1][2] In the case of the meta isomer, this resonance stabilization is not possible, leading to a much higher activation energy and consequently, a significantly slower reaction rate.[1][2]

The central theme of this guide is the comparative reactivity of the ortho and para isomers, which can be influenced by the nature of the nucleophile and the reaction conditions.

Quantitative Reactivity Data

The relative reactivity of this compound and 1-chloro-4-nitrobenzene is not fixed and can vary depending on the nucleophile used in the reaction. Generally, it has been observed that with amines, the ortho isomer exhibits greater reactivity, whereas with alkoxides, the para isomer is often more reactive. However, in some instances, their reactivities can be comparable.

NucleophileSubstrateSolventTemperature (°C)Second-Order Rate Constant (k₂)Relative Reactivity (ortho vs. para)
Hydroxide (OH⁻)This compound50% Dimethyl SulfoxideNot SpecifiedData not availableIdentical to para isomer[3]
Hydroxide (OH⁻)1-Chloro-4-nitrobenzene50% Dimethyl SulfoxideNot SpecifiedData not availableIdentical to ortho isomer[3]

Note: While the referenced study states identical reactivity, specific rate constants were not provided in the available abstract.

Mechanistic Explanation of Reactivity Differences

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first and typically rate-determining step is the nucleophilic attack on the carbon atom bearing the chlorine, which leads to the formation of a resonance-stabilized Meisenheimer complex. The second, faster step involves the departure of the chloride ion to restore the aromaticity of the ring.

The stability of the Meisenheimer complex is the primary determinant of the reaction rate. The electron-withdrawing nitro group plays a crucial role in stabilizing this intermediate by delocalizing the negative charge.

Logical Relationship of Factors Affecting Reactivity

G Factors Influencing SNAr Reactivity cluster_reactants Reactants cluster_factors Influencing Factors cluster_mechanism Reaction Mechanism cluster_outcome Outcome Substrate Substrate Nitro_Group_Position Nitro Group Position (ortho/para vs. meta) Substrate->Nitro_Group_Position Steric_Hindrance Steric Hindrance Substrate->Steric_Hindrance Nucleophile Nucleophile Nucleophile_Type Nucleophile Type (e.g., Amines, Alkoxides) Nucleophile->Nucleophile_Type Meisenheimer_Complex_Stability Meisenheimer Complex Stability Nitro_Group_Position->Meisenheimer_Complex_Stability Resonance Stabilization Nucleophile_Type->Meisenheimer_Complex_Stability Steric_Hindrance->Meisenheimer_Complex_Stability destabilizes Activation_Energy Activation Energy Meisenheimer_Complex_Stability->Activation_Energy inversely proportional Reaction_Rate Reaction Rate Activation_Energy->Reaction_Rate determines

Caption: Logical relationship of factors affecting SNAr reactivity.

Experimental Protocols

The following is a generalized protocol for a comparative kinetic analysis of the SNAr reactions of this compound and 1-chloro-4-nitrobenzene with a nucleophile, such as piperidine (B6355638).

Objective: To determine and compare the second-order rate constants for the reactions of this compound and 1-chloro-4-nitrobenzene with piperidine in a suitable solvent (e.g., methanol) at a constant temperature.

Materials:

  • This compound

  • 1-Chloro-4-nitrobenzene

  • Piperidine (freshly distilled)

  • Anhydrous methanol

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Volumetric flasks, pipettes, and syringes

Experimental Workflow

G Experimental Workflow for Kinetic Analysis Start Start Prepare_Solutions Prepare stock solutions of substrates and nucleophile in anhydrous methanol Start->Prepare_Solutions Thermostat_Cuvette Thermostat a quartz cuvette containing the nucleophile solution in the spectrophotometer Prepare_Solutions->Thermostat_Cuvette Initiate_Reaction Inject a small volume of the substrate stock solution into the cuvette and start data acquisition Thermostat_Cuvette->Initiate_Reaction Monitor_Absorbance Monitor the change in absorbance at the wavelength of maximum absorbance of the product over time Initiate_Reaction->Monitor_Absorbance Data_Analysis Plot ln(A∞ - At) vs. time to obtain the pseudo-first-order rate constant (k_obs) Monitor_Absorbance->Data_Analysis Calculate_k2 Calculate the second-order rate constant (k₂) from k_obs and the concentration of the nucleophile Data_Analysis->Calculate_k2 Repeat_Experiment Repeat the experiment for the other isomer under identical conditions Calculate_k2->Repeat_Experiment Compare_Rates Compare the k₂ values to determine the relative reactivity Repeat_Experiment->Compare_Rates End End Compare_Rates->End

References

A Comparative Guide to the Kinetic Study of the Reaction Between 1-Chloro-2-nitrobenzene and Aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic aspects of the nucleophilic aromatic substitution (SNAr) reaction between 1-chloro-2-nitrobenzene (B146284) and aniline (B41778). It is designed to offer researchers and professionals in drug development a detailed understanding of this reaction's characteristics, supported by experimental data and protocols. This guide also contrasts the reactivity of this compound with alternative substrates to provide a broader context for its application in synthesis.

Reaction Overview and Mechanism

The reaction between this compound and aniline proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is a cornerstone in the synthesis of various organic compounds, including pharmaceuticals and dyes. The presence of the nitro group in the ortho position to the chlorine atom is crucial for the reaction to proceed at a measurable rate. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[1][2]

The reaction is typically second-order, being first-order with respect to both this compound and aniline.[3] The general scheme for this reaction is as follows:

The reaction's progress can be conveniently monitored by spectrophotometry, as the product, 2-nitro-N-phenylaniline, is colored.[2]

Comparative Kinetic Data

Quantitative kinetic data for the reaction of this compound with aniline is less abundant in the literature compared to more activated substrates like 1-chloro-2,4-dinitrobenzene (B32670). However, available data and qualitative comparisons clearly indicate the reactivity trends.

Table 1: Comparison of Reactivity of Chloronitrobenzene Isomers with Nucleophiles

SubstrateNucleophile (e.g., OH⁻, RO⁻, R₂NH)Relative ReactivityRationale
This compoundAnilineModerateThe ortho-nitro group effectively stabilizes the Meisenheimer complex through resonance and inductive effects.[1][2]
1-Chloro-4-nitrobenzeneAnilineHigher than ortho isomerThe para-nitro group provides strong resonance stabilization of the intermediate, leading to a faster reaction rate compared to the ortho isomer.
1-Chloro-3-nitrobenzeneAnilineVery Low / UnreactiveThe meta-nitro group cannot directly delocalize the negative charge of the Meisenheimer complex via resonance, resulting in a much higher activation energy and a significantly slower reaction rate.[2]
1-Chloro-2,4-dinitrobenzeneAnilineVery HighThe presence of two nitro groups (one ortho, one para) provides substantial stabilization of the Meisenheimer complex, leading to a very rapid reaction.[3]

Experimental Protocol: Kinetic Study via UV-Vis Spectrophotometry

This section outlines a general experimental protocol for determining the second-order rate constant for the reaction between this compound and aniline using UV-Vis spectrophotometry. This method is adapted from established procedures for similar SNAr reactions.[2]

Materials and Instrumentation
  • This compound (analytical grade)

  • Aniline (freshly distilled)

  • Solvent (e.g., Ethanol, Acetonitrile, DMSO)

  • Volumetric flasks and pipettes

  • Thermostatted UV-Vis spectrophotometer

  • Cuvettes

Solution Preparation
  • Stock Solution of this compound: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 0.1 M).

  • Stock Solution of Aniline: Prepare a stock solution of freshly distilled aniline in the same solvent at a known concentration (e.g., 1 M).

  • Reaction Solutions: For kinetic runs, prepare solutions where the nucleophile (aniline) is in pseudo-first-order excess. For example, the concentration of aniline should be at least 10 times that of this compound. Prepare a series of aniline solutions of different concentrations.

Kinetic Measurement
  • Spectrophotometer Setup: Set the thermostatted UV-Vis spectrophotometer to the desired reaction temperature. Determine the wavelength of maximum absorbance (λmax) for the product, 2-nitro-N-phenylaniline, in the chosen solvent.

  • Reaction Initiation: Equilibrate the solutions of this compound and aniline to the reaction temperature separately. To start the reaction, quickly mix known volumes of the two solutions in a cuvette and place it in the spectrophotometer.

  • Data Acquisition: Monitor the increase in absorbance at the λmax of the product over time. Record the absorbance at regular intervals until the reaction is complete or for a sufficient period to determine the initial rate.

Data Analysis
  • Under pseudo-first-order conditions (excess aniline), the reaction will follow pseudo-first-order kinetics. A plot of ln(A∞ - At) versus time will be linear, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The slope of this line gives the pseudo-first-order rate constant, kobs.

  • The second-order rate constant (k2) can then be calculated by dividing kobs by the concentration of the aniline in excess: k2 = kobs / [Aniline] .

  • Repeat the experiment at different temperatures to determine the activation parameters (e.g., activation energy, Ea, and the pre-exponential factor, A) using the Arrhenius equation.

Visualizing Reaction Concepts

SNAr Reaction Pathway

The following diagram illustrates the two-step addition-elimination mechanism of the SNAr reaction.

SNAr_Mechanism Reactants This compound + Aniline Intermediate Meisenheimer Complex (stabilized by -NO2) Reactants->Intermediate Nucleophilic Attack (Addition) Products 2-Nitro-N-phenylaniline + HCl Intermediate->Products Leaving Group Departure (Elimination)

Caption: The SNAr reaction proceeds via a two-step mechanism.

Experimental Workflow for Kinetic Studies

The workflow for a typical kinetic study of this reaction is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis Prep_Solutions Prepare Stock Solutions (Substrate & Nucleophile) Mix_Reactants Mix Reactants in Cuvette Prep_Solutions->Mix_Reactants Set_Temp Set Spectrophotometer Temperature Set_Temp->Mix_Reactants Monitor_Absorbance Monitor Absorbance vs. Time Mix_Reactants->Monitor_Absorbance Plot_Data Plot ln(A∞ - At) vs. Time Monitor_Absorbance->Plot_Data Calc_kobs Calculate k_obs (slope) Plot_Data->Calc_kobs Calc_k2 Calculate k_2 = k_obs / [Aniline] Calc_kobs->Calc_k2 Arrhenius Repeat at different T to get Activation Energy Calc_k2->Arrhenius

Caption: Generalized workflow for kinetic studies of SNAr reactions.

Conclusion

The reaction between this compound and aniline is a classic example of nucleophilic aromatic substitution, with its rate being significantly influenced by the electronic effects of the nitro group. While specific quantitative kinetic data for this reaction is not as prevalent as for more activated systems, the principles of SNAr reactions allow for a clear understanding of its behavior and a framework for its experimental investigation. For researchers requiring precise kinetic parameters, the provided experimental protocol offers a robust starting point for their studies. The comparison with other chloronitrobenzene isomers highlights the critical role of substituent positioning in dictating the reactivity of aromatic compounds in SNAr reactions.

References

Spectroscopic Analysis for Structural Confirmation of 1-Chloro-2-nitrobenzene and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic techniques for the structural confirmation of 1-chloro-2-nitrobenzene (B146284) and its derivatives. By presenting key experimental data and detailed protocols, this document serves as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Spectroscopic Data Comparison

The structural elucidation of this compound, a common building block in organic synthesis, relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecular structure. Below is a comparative summary of the expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.87d1HH-6
~7.63t1HH-4
~7.52t1HH-5
~7.43d1HH-3

Solvent: CDCl₃, Reference: TMS. Data is approximate and may vary based on experimental conditions.[1][2]

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~149.0C-2 (C-NO₂)
~134.0C-4
~132.0C-6
~129.0C-1 (C-Cl)
~127.0C-5
~125.0C-3

Solvent: CDCl₃. Data is approximate and may vary based on experimental conditions.[3][4]

Comparison with Isomers and Derivatives:

The substitution pattern on the benzene (B151609) ring significantly influences the chemical shifts in both ¹H and ¹³C NMR spectra. For instance, in the isomeric 1-chloro-4-nitrobenzene, the symmetry of the molecule results in a simpler spectrum with only two signals in the aromatic region of the ¹H NMR. The electron-withdrawing nature of the nitro group generally causes a downfield shift (higher ppm) for nearby protons and carbons, a key feature in distinguishing ortho, meta, and para isomers.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for this compound

Frequency (cm⁻¹)IntensityAssignment
~1530StrongAsymmetric NO₂ stretch
~1350StrongSymmetric NO₂ stretch
~1100-1000MediumC-Cl stretch
~3100-3000MediumAromatic C-H stretch
~1600, 1475Medium-WeakAromatic C=C stretch

Sample preparation: KBr disc or thin film.[3][6]

The strong absorptions corresponding to the nitro group are characteristic and are crucial for confirming its presence. The position of the C-Cl stretch can be influenced by the substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
157/159HighMolecular ion [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes)
127/129Medium[M-NO]⁺
111/113Medium[M-NO₂]⁺
75High[C₆H₃]⁺

Ionization method: Electron Ionization (EI).[7][8]

The presence of chlorine is readily identified by the characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio. The fragmentation pattern, including the loss of the nitro group, further supports the proposed structure.

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR spectrometer (e.g., 300 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Sample of this compound derivative

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample or 10-20 µL of the liquid sample in about 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Addition of Standard: Add a small amount of TMS to the sample solution to serve as an internal reference (0 ppm).

  • Spectrometer Setup: Place the NMR tube in the spectrometer's probe. Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm.

    • Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire the spectrum using a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups in the molecule.

Materials:

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Potassium bromide (KBr) powder (for solid samples)

  • Salt plates (e.g., NaCl or KBr) (for liquid samples or films)

  • Mortar and pestle

  • Hydraulic press

Procedure for Solid Samples (KBr Pellet):

  • Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder in a mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Scan: Run a background spectrum of the empty sample compartment.

  • Sample Scan: Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

  • Sample vial

  • Solvent (e.g., methanol, dichloromethane)

Procedure (Direct Infusion or GC-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ionization source parameters (e.g., electron energy for EI).

  • Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. The sample is injected into the GC, separated on a column, and then introduced into the MS.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of a this compound derivative.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesized Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data: Chemical Shifts, Multiplicity, Integration NMR->NMR_Data IR_Data IR Data: Functional Group Identification IR->IR_Data MS_Data MS Data: Molecular Weight, Fragmentation MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for Spectroscopic Structure Confirmation.

References

Comparative Guide to the Analytical Method Validation for 1-Chloro-2-nitrobenzene Using a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of 1-Chloro-2-nitrobenzene (B146284), a key intermediate in pharmaceutical synthesis. The validation of these methods is benchmarked against a certified reference material (CRM) to ensure accuracy, precision, and reliability, in accordance with ICH Q2(R1) guidelines. This document presents detailed experimental protocols, comparative performance data, and visual workflows to aid in the selection of the most appropriate analytical technique for your specific research and development needs.

Introduction

This compound (CAS No. 88-73-3) is a critical starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Ensuring its purity and monitoring its levels during the manufacturing process is paramount for the quality and safety of the final drug product. The use of a certified reference material (CRM) is fundamental for the validation of analytical methods, providing a known standard to which all measurements can be traced.[2]

This guide compares three widely used analytical techniques for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

Each method's performance is evaluated based on key validation parameters, including accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).

Methodology and Performance Comparison

The following tables summarize the experimental conditions and validation data for the three analytical methods.

Table 1: Comparison of Experimental Protocols
ParameterHPLC-UV MethodUPLC-MS MethodGC-MS Method
Instrumentation Standard HPLC system with UV-Vis detectorUPLC system with mass spectrometer (APCI)Gas chromatograph with mass spectrometer
Column Newcrom R1, C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)[3][4]Acquity UPLC BEH C18 (or equivalent)Capillary GC column (e.g., SLB-5ms)
Mobile Phase/Carrier Gas Acetonitrile (B52724):Water (60:40, v/v), isocratic[4]Acetonitrile and water with formic acidHelium
Flow Rate 1.0 mL/min[4]0.3 mL/min1.0 mL/min
Column Temperature 30 °C[4]40 °CTemperature program (e.g., 60°C to 280°C)
Detection Wavelength 254 nm[4]APCI in negative ion modeMass Spectrometry (Scan or SIM mode)
Injection Volume 10 µL[4]1 µL1 µL (splitless)
Run Time 10 minutes[4]< 5 minutes~20 minutes
Table 2: Comparison of Method Validation Parameters
Validation ParameterHPLC-UV MethodUPLC-MS MethodGC-MS Method
Linearity Range 1 - 100 µg/mL50.0 - 2000.0 ppb[5]0.5 - 500.0 µg/L[6]
Correlation Coefficient (r²) > 0.999> 0.99[5]> 0.9915[6]
Accuracy (% Recovery) 98.0 - 102.0%85 - 105%[5]84.6 - 107.8%[7]
Precision (RSD) < 2.0%Not specified4.9 - 8.2%[6]
Limit of Detection (LOD) ~0.1 µg/mL20.0 ppb[5]Not specified
Limit of Quantification (LOQ) ~0.5 µg/mL50.0 ppb[5]0.05 µ g/media [8]
Specificity GoodExcellentExcellent
Robustness To be determinedGood[7]Good[7]

Detailed Experimental Protocols

HPLC-UV Method

This method is suitable for routine quality control analysis due to its simplicity and robustness.

a. System Preparation:

  • Prepare the mobile phase by mixing HPLC grade acetonitrile and water in a 60:40 volume ratio.

  • Degas the mobile phase using sonication or vacuum filtration.

  • Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the column oven temperature to 30 °C and the UV detection wavelength to 254 nm.[4]

b. Standard and Sample Preparation:

  • Certified Reference Material (CRM) Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound CRM and dissolve it in 25 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions (1-100 µg/mL): Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to establish a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to an estimated concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

c. Analysis:

  • Inject 10 µL of each working standard solution in triplicate.

  • Construct a calibration curve by plotting the average peak area against the concentration.

  • Inject 10 µL of the prepared sample solution in triplicate.

  • Calculate the concentration of this compound in the sample using the calibration curve.

UPLC-MS Method

This method offers higher sensitivity and specificity, making it ideal for trace-level analysis and impurity profiling.

a. System Preparation:

  • Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Equilibrate the UPLC system with a suitable gradient program.

  • Set the column temperature to 40°C.

  • Tune the mass spectrometer in negative ion APCI mode, monitoring for the appropriate mass-to-charge ratio (m/z) of this compound.

b. Standard and Sample Preparation:

  • Prepare a stock solution of the this compound CRM in a suitable solvent (e.g., acetonitrile).

  • Prepare working standards by serial dilution to cover the range of 50.0 to 2000.0 ppb.[5]

  • Prepare samples by dissolving them in a suitable solvent and diluting to fall within the calibration range.

c. Analysis:

  • Inject 1 µL of each standard and sample.

  • Generate a calibration curve from the standard injections.

  • Quantify this compound in the samples based on the calibration curve.

GC-MS Method

This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound.

a. System Preparation:

  • Install a suitable capillary column (e.g., SLB-5ms) in the GC.

  • Set the oven temperature program (e.g., initial temperature of 60°C, ramp to 280°C).

  • Use helium as the carrier gas at a constant flow rate.

  • Set the mass spectrometer to scan a relevant mass range or in selected ion monitoring (SIM) mode for higher sensitivity.

b. Standard and Sample Preparation:

  • Prepare a stock solution of the this compound CRM in a volatile solvent (e.g., methanol (B129727) or dichloromethane).

  • Prepare working standards by serial dilution to cover the desired concentration range.

  • Prepare samples by dissolving in a suitable solvent and filtering if necessary.

c. Analysis:

  • Inject 1 µL of each standard and sample into the GC injector.

  • Acquire the data and integrate the peak corresponding to this compound.

  • Create a calibration curve and determine the concentration in the samples.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process.

Analytical_Method_Validation_Workflow cluster_Plan Planning & Preparation cluster_Execution Method Validation Execution cluster_Evaluation Data Evaluation & Reporting Define_Purpose Define Analytical Purpose (e.g., QC, Impurity Profiling) Select_Method Select Analytical Method (HPLC, UPLC-MS, GC-MS) Define_Purpose->Select_Method Procure_CRM Procure Certified Reference Material Select_Method->Procure_CRM Specificity Specificity Procure_CRM->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Analyze_Data Analyze Validation Data Robustness->Analyze_Data Compare_Performance Compare Performance with Acceptance Criteria Analyze_Data->Compare_Performance Validation_Report Prepare Validation Report Compare_Performance->Validation_Report

Caption: Workflow for analytical method validation.

Caption: Decision pathway for selecting an analytical method.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC-UV is a reliable and cost-effective method for routine quality control where high sensitivity is not a primary concern.

  • UPLC-MS provides the highest sensitivity and specificity, making it the preferred method for detecting trace-level impurities and for use in drug development where low detection limits are critical.[5]

  • GC-MS is a robust alternative, particularly for samples where the volatility of this compound can be leveraged for efficient separation.

The validation data presented in this guide, obtained using a certified reference material, demonstrates that all three methods are suitable for their intended purposes. Researchers and scientists should consider the specific application, required sensitivity, and available instrumentation when selecting the most appropriate method.

References

A Comparative Study of Reducing Agents for the Synthesis of 2-Chloroaniline from 1-Chloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of 1-Chloro-2-nitrobenzene (B146284) to 2-chloroaniline (B154045) is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The choice of reducing agent is paramount, as it dictates the reaction's efficiency, selectivity, and overall cost-effectiveness. This guide provides an objective comparison of common reducing agents for this conversion, supported by experimental data and detailed protocols to aid in the selection of the most suitable methodology for your research and development needs.

Performance Comparison of Reducing Agents

The selection of an appropriate reducing agent for the synthesis of 2-chloroaniline from this compound hinges on a balance of reactivity, chemoselectivity (avoiding dehalogenation), and practical considerations such as cost and safety. Below is a summary of the performance of several common reducing agents based on literature data.

Reducing Agent/SystemCatalystSolventTemperature (°C)Time (h)Yield (%)SelectivityKey Considerations
Catalytic Hydrogenation
H₂Pd/CEthanol (B145695)Room Temp.3>95ModerateRisk of dehalogenation to form aniline (B41778).[1][2]
H₂Pt/CAcetic Acid25-401-3HighHighAcidic medium can suppress dehalogenation.[3]
H₂Raney NiMethanol403HighGoodOften used to avoid dehalogenation of aromatic halides.[4]
Metal and Acid
Fe / HClEthanol/WaterReflux2-4~90HighEconomical and effective; large amount of iron sludge produced.[5][6]
SnCl₂·2H₂O / HClEthanolReflux2-3~85-95HighMilder than Fe/HCl, but tin residues can be problematic.[7][8]
Transfer Hydrogenation
Hydrazine (B178648) Hydrate (B1144303)Pd/CMethanol800.5-1>95HighAvoids the use of high-pressure hydrogen gas; highly selective.[2][9]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate their application in a laboratory setting.

Protocol 1: Catalytic Hydrogenation using H₂/Pd-C

This protocol describes the reduction of this compound using palladium on carbon as a catalyst and hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas supply

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1 equivalent) in ethanol.

  • Add 10% Pd/C catalyst (typically 1-5 mol% of Pd relative to the substrate).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain crude 2-chloroaniline.

  • The product can be further purified by distillation or chromatography if necessary.

Protocol 2: Reduction with Iron and Hydrochloric Acid

This classic method utilizes iron powder in an acidic medium for the reduction.

Materials:

  • This compound

  • Iron powder

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium Carbonate solution

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add iron powder (typically 3-5 equivalents) and a mixture of ethanol and water.

  • Heat the mixture to reflux and then add concentrated HCl (catalytic amount) dropwise.

  • Add a solution of this compound (1 equivalent) in ethanol to the refluxing mixture portion-wise.

  • Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the excess iron.

  • Make the filtrate alkaline by adding a saturated solution of sodium carbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloroaniline.

Protocol 3: Reduction with Stannous Chloride

This method employs tin(II) chloride as the reducing agent in an acidic environment.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (B78521) solution

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add stannous chloride dihydrate (typically 3-4 equivalents).

  • Slowly add concentrated HCl with cooling.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture and carefully add a concentrated sodium hydroxide solution until the precipitate of tin salts dissolves.

  • Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain 2-chloroaniline.

Protocol 4: Transfer Hydrogenation with Hydrazine Hydrate and Pd/C

This protocol offers a highly selective method that avoids the use of gaseous hydrogen.

Materials:

  • This compound

  • Hydrazine hydrate

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

Procedure:

  • To a solution of this compound (1 equivalent) in methanol, add 10% Pd/C (catalytic amount).

  • Heat the mixture to a gentle reflux.

  • Slowly add hydrazine hydrate (typically 2-3 equivalents) dropwise to the refluxing mixture. An exothermic reaction is usually observed.

  • Continue refluxing for the specified time and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through Celite to remove the catalyst.

  • Rinse the Celite pad with methanol.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude 2-chloroaniline.

Reaction Mechanisms and Selectivity

The reduction of a nitro group to an amine is a six-electron process that proceeds through various intermediates. The choice of reducing agent influences the reaction pathway and, consequently, the selectivity, which is particularly important for halogenated nitroarenes to prevent dehalogenation.

Catalytic Hydrogenation

In catalytic hydrogenation, hydrogen gas is activated on the surface of a metal catalyst (e.g., Pd, Pt, Ni). The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group. A competing reaction is the hydrogenolysis of the carbon-halogen bond, leading to the formation of aniline as a byproduct. The choice of catalyst and reaction conditions can influence the extent of dehalogenation.[1] For instance, Raney Nickel is often preferred over Palladium on carbon for substrates where dehalogenation is a concern.[4]

Metal and Acid Reduction

The reduction with metals like iron or tin in acidic media involves a series of single electron transfers from the metal to the nitro group. The acidic medium provides the protons required for the formation of water from the oxygen atoms of the nitro group. The generally accepted mechanism proceeds through nitroso and hydroxylamine (B1172632) intermediates. This method is typically highly chemoselective for the nitro group, with a low tendency for dehalogenation.

Transfer Hydrogenation

In transfer hydrogenation, a hydrogen donor molecule, such as hydrazine, transfers hydrogen to the substrate in the presence of a catalyst, commonly Pd/C. Hydrazine decomposes on the catalyst surface to produce diimide (N₂H₂), which then reduces the nitro group. This method is known for its excellent chemoselectivity, effectively reducing the nitro group while leaving the halogen substituent intact under mild conditions.[2][9]

Visualizing the Processes

To better illustrate the workflow and reaction pathways, the following diagrams are provided.

Experimental_Workflow cluster_start Starting Material cluster_reduction Reduction Step cluster_workup Work-up & Purification cluster_product Final Product 1_Chloro_2_nitrobenzene 1_Chloro_2_nitrobenzene Reducing_Agent Select Reducing Agent (e.g., H2/Pd-C, Fe/HCl, SnCl2, N2H4/Pd-C) 1_Chloro_2_nitrobenzene->Reducing_Agent Reaction_Mixture Reaction_Mixture Reducing_Agent->Reaction_Mixture Filtration Filtration (Catalyst/Metal Removal) Reaction_Mixture->Filtration Extraction Extraction Filtration->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification 2_Chloroaniline 2_Chloroaniline Purification->2_Chloroaniline

Caption: General experimental workflow for the reduction of this compound.

Reaction_Pathways Start This compound Nitroso 1-Chloro-2-nitrosobenzene Start->Nitroso + 2e-, + 2H+ Dehalogenated_Product Aniline (Side Product) Start->Dehalogenated_Product Dehalogenation (e.g., with H2/Pd-C) Hydroxylamine N-(2-Chlorophenyl)hydroxylamine Nitroso->Hydroxylamine + 2e-, + 2H+ Amine 2-Chloroaniline Hydroxylamine->Amine + 2e-, + 2H+ Amine->Dehalogenated_Product Dehalogenation

Caption: General reaction pathway for the reduction of this compound.

References

Reactivity in SNAr Reactions: A Comparative Analysis of 1-Chloro-2-nitrobenzene and 1-chloro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtleties of nucleophilic aromatic substitution (SNAr) is paramount for the rational design of synthetic routes. This guide provides an objective comparison of the reactivity of 1-chloro-2-nitrobenzene (B146284) and 1-chloro-3-nitrobenzene (B92001) in SNAr reactions, supported by established chemical principles.

The reactivity of aryl halides in SNAr reactions is profoundly influenced by the electronic effects of substituents on the aromatic ring. The position of these substituents relative to the leaving group can dramatically alter the reaction rate. This guide will delve into the underlying principles governing this reactivity difference and present a clear comparison between the ortho- and meta-substituted isomers of chloronitrobenzene.

The Decisive Role of the Meisenheimer Complex in SNAr Reactions

Nucleophilic aromatic substitution reactions typically proceed through a two-step addition-elimination mechanism.[1][2] The first and rate-determining step involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this complex is the primary determinant of the reaction rate; a more stable intermediate corresponds to a lower activation energy and a faster reaction.[1]

Electron-withdrawing groups, such as the nitro group (-NO₂), activate the aromatic ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex.[2] This stabilization can occur through two main electronic effects: the inductive effect and the resonance effect. The spatial relationship between the electron-withdrawing group and the site of nucleophilic attack dictates the extent of this stabilization.

Reactivity Comparison: Ortho vs. Meta Substitution

The difference in reactivity between this compound and 1-chloro-3-nitrobenzene is a classic illustration of the importance of substituent positioning in SNAr reactions.

This compound (Ortho Isomer): In this isomer, the nitro group is positioned ortho to the chlorine atom. When a nucleophile attacks the carbon bearing the chlorine, the negative charge of the resulting Meisenheimer complex can be delocalized onto the nitro group through resonance.[3][4] This direct resonance stabilization significantly lowers the energy of the intermediate, leading to a much faster reaction rate.[5]

1-Chloro-3-nitrobenzene (Meta Isomer): In contrast, when the nitro group is in the meta position, it cannot directly delocalize the negative charge of the Meisenheimer complex via resonance.[1][3] While the nitro group still exerts an electron-withdrawing inductive effect, the absence of resonance stabilization makes the intermediate significantly less stable.[1] Consequently, the activation energy for the reaction is much higher, and the reaction rate is dramatically slower.[1][5] Under conditions where this compound reacts readily, 1-chloro-3-nitrobenzene is often found to be unreactive.[1][3]

The following diagram illustrates the factors influencing the stability of the Meisenheimer complex, which in turn dictates the reactivity in SNAr reactions.

SNAr_Reactivity_Factors Factors Affecting SNAr Reactivity A SNAr Reaction B Rate-Determining Step: Formation of Meisenheimer Complex A->B C Stability of Meisenheimer Complex B->C D Electronic Effects of Substituents C->D E Resonance Effect D->E F Inductive Effect D->F G Ortho/Para Substitution E->G F->G H Meta Substitution F->H I High Reactivity (e.g., this compound) G->I J Low Reactivity (e.g., 1-Chloro-3-nitrobenzene) H->J Experimental_Workflow Experimental Workflow for SNAr Kinetic Study A Preparation of Reactant and Standard Solutions B Temperature Equilibration in Reaction Vessel A->B C Reaction Initiation by Adding Nucleophile B->C D Timed Aliquot Withdrawal and Quenching C->D E Chromatographic Analysis (GC-MS or HPLC) D->E F Data Analysis: Plot ln[Substrate] vs. Time E->F G Calculation of Rate Constants (k_obs, k₂) F->G

References

A Comparative Guide to the DFT-Elucidated Reaction Mechanism of 1-Chloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction mechanism of 1-chloro-2-nitrobenzene (B146284), primarily focusing on nucleophilic aromatic substitution (SNAr), as elucidated by Density Functional Theory (DFT) studies. By comparing its reactivity with related compounds and considering different mechanistic pathways, this document aims to offer a comprehensive theoretical perspective supported by computational data.

The reactivity of this compound in nucleophilic aromatic substitution is significantly influenced by the presence of the nitro group in the ortho position to the chlorine atom. This electron-withdrawing group plays a crucial role in stabilizing the intermediate formed during the reaction, thereby facilitating the substitution process.[1][2][3]

Comparison of Reaction Energetics

DFT calculations provide valuable insights into the thermodynamics and kinetics of chemical reactions. Below is a comparison of calculated activation energies for the SNAr reaction of different chloronitrobenzene derivatives. A lower activation energy indicates a more favorable reaction pathway.

ReactantNucleophileSolventComputational MethodActivation Energy (kcal/mol)Reference
1-Chloro-2,6-dinitrobenzeneAniline (B41778)AcetonitrileM06-2x/6-31g+(d,p)Rate-limiting step is intermediate formation[1]
1-Chloro-2,4-dinitrobenzene (B32670)AnilineAcetonitrileM06-2x/6-31g+(d,p)Rate-limiting step is intermediate formation[1]
p-ChloronitrobenzeneAnilineGas PhasePM6Higher than dinitrobenzenes[2]
m-MethoxybromobenzeneMethoxideDMSODFT (unspecified)25.8[4]

Note: Direct DFT data for the activation energy of this compound with a simple nucleophile was not available in the searched literature. The table presents data from analogous systems to provide a comparative context for reactivity.

The presence of multiple electron-withdrawing nitro groups, as in dinitrobenzenes, generally lowers the activation energy for nucleophilic attack compared to mononitrated compounds like p-chloronitrobenzene.[1][2] The stability of the Meisenheimer complex, a key intermediate in the SNAr mechanism, is crucial for the reaction to proceed.[3][5] This stability is enhanced by electron-withdrawing groups at the ortho and para positions relative to the leaving group.[6]

Experimental Protocols: A Theoretical Approach

The data presented in this guide is derived from computational experiments employing DFT. A typical protocol for such a study is as follows:

  • Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations. This is often performed using a specific DFT functional (e.g., M06-2X, B3LYP) and basis set (e.g., 6-31g+(d,p)).[1][7]

  • Frequency Calculations: These calculations are performed on the optimized geometries to confirm that they correspond to energy minima (for stable species) or first-order saddle points (for transition states).

  • Energy Calculations: Single-point energy calculations are often performed with a higher-level basis set to obtain more accurate energy values for the optimized structures.

  • Solvent Effects: To model reactions in solution, a continuum solvent model (e.g., PCM) or explicit solvent molecules can be included in the calculations.[1]

  • Reaction Pathway Analysis: The connection between the transition state and the corresponding reactants and products is confirmed by intrinsic reaction coordinate (IRC) calculations.

Reaction Pathways and Mechanisms

The nucleophilic aromatic substitution of this compound typically proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex. However, under certain conditions, a concerted mechanism may be operative.

reaction_pathway Reactants This compound + Nucleophile Intermediate Meisenheimer Complex Reactants->Intermediate Addition Products Substituted Product + Cl- Intermediate->Products Elimination

Caption: Stepwise SNAr mechanism for this compound.

In the stepwise mechanism, the nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex.[6] The nitro group at the ortho position plays a key role in delocalizing the negative charge, thus stabilizing this intermediate.[1][3] Subsequently, the chloride ion is eliminated, and the aromaticity of the ring is restored.

An alternative is the concerted (cSNAr) mechanism, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single step, proceeding through a single transition state without the formation of a stable intermediate.[3][4]

experimental_workflow cluster_stepwise Stepwise Mechanism cluster_concerted Concerted Mechanism R_s Reactants TS1_s Transition State 1 R_s->TS1_s I_s Meisenheimer Intermediate TS1_s->I_s TS2_s Transition State 2 I_s->TS2_s P_s Products TS2_s->P_s R_c Reactants TS_c Transition State R_c->TS_c P_c Products TS_c->P_c

Caption: Comparison of stepwise and concerted SNAr pathways.

Computational studies on the reaction of 1-chloro-2,6-dinitrobenzene and 1-chloro-2,4-dinitrobenzene with aniline have shown the formation of a stable Meisenheimer complex, supporting the stepwise mechanism.[1] The stability of this intermediate is dependent on the number and position of electron-withdrawing groups.[1] For less activated systems or with certain nucleophiles, the concerted mechanism might be more favorable.[3]

References

Characterizing the Elusive Intermediates in the Reactions of 1-Chloro-2-nitrobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the transient species that govern reaction pathways is paramount for optimizing synthetic routes and ensuring product purity. This guide provides a comparative analysis of the key intermediates formed during the reactions of 1-chloro-2-nitrobenzene (B146284), a critical starting material in the synthesis of pharmaceuticals and other fine chemicals. Due to a scarcity of direct experimental data for the intermediates of this compound, this guide leverages data from closely related analogues to provide a comprehensive overview.

The reactivity of this compound is dominated by three distinct pathways, each featuring a characteristic intermediate: the Meisenheimer complex in nucleophilic aromatic substitution (SNÃr), the benzyne (B1209423) intermediate under strongly basic conditions, and the hydroxylamine (B1172632) intermediate during the reduction of the nitro group. The formation and stability of these intermediates are dictated by the reaction conditions and have a profound impact on the final product distribution.

Comparison of Key Intermediates

The following table summarizes the key characteristics of the three primary intermediates in the reactions of this compound. Spectroscopic and kinetic data, where available, are presented for analogous compounds due to the limited direct data for the target molecule.

IntermediateReaction TypeKey FeaturesSpectroscopic Characterization (Analogues)Kinetic Data (Analogues)
Meisenheimer Complex Nucleophilic Aromatic Substitution (SNÃr)A resonance-stabilized, negatively charged σ-complex.[1][2] The ortho-nitro group is crucial for its stabilization.[1][3]UV-Vis: Strong visible absorption. For the methoxide (B1231860) adduct of 1-chloro-2,4-dinitrobenzene (B32670), characteristic absorbances are observed.Rate-determining step: Formation of the Meisenheimer complex.[4] The reaction of 1-chloro-2,4-dinitrobenzene with aniline (B41778) is significantly faster than that of this compound.
Benzyne Elimination-AdditionA highly reactive, neutral intermediate with a formal triple bond in the aromatic ring.[5] Formed in the presence of very strong bases like sodium amide.[5]Trapping Experiments: Reacts readily with nucleophiles and dienes. Spectroscopic detection is challenging due to its short lifetime.Mechanism: Involves a two-step elimination-addition process. The regioselectivity of the subsequent nucleophilic addition is a key characteristic.
2-Nitrophenylhydroxylamine Nitro Group ReductionA partially reduced, neutral intermediate formed en route to 2-chloroaniline. Can undergo rearrangement.NMR: Characterization is often indirect, through the analysis of its rearrangement or subsequent reduction products. Mass Spectrometry: Can be used to identify the molecular weight of the intermediate or its derivatives.Formation: Typically a transient species in multi-step reductions. Its rate of formation and consumption depends on the reducing agent and reaction conditions.

Reaction Pathways and Experimental Workflows

The following diagrams illustrate the formation of each intermediate and a general workflow for their experimental characterization.

Meisenheimer_Complex_Formation This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex + Nu⁻ Substitution Product Substitution Product Meisenheimer Complex->Substitution Product - Cl⁻

Figure 1: Formation of the Meisenheimer complex in SNÃr.

Benzyne_Formation This compound This compound Benzyne Benzyne This compound->Benzyne + NaNH₂ - NH₃, - NaCl Addition Product Addition Product Benzyne->Addition Product + Nu⁻

Figure 2: Formation of the benzyne intermediate.

Hydroxylamine_Formation This compound This compound 2-Nitrophenylhydroxylamine 2-Nitrophenylhydroxylamine This compound->2-Nitrophenylhydroxylamine [H] 2-Chloroaniline 2-Chloroaniline 2-Nitrophenylhydroxylamine->2-Chloroaniline [H]

Figure 3: Formation of the hydroxylamine intermediate.

Experimental_Workflow cluster_generation Intermediate Generation cluster_characterization Characterization Reactant Mixing Reactant Mixing Temperature Control Temperature Control Reactant Mixing->Temperature Control Inert Atmosphere Inert Atmosphere Temperature Control->Inert Atmosphere UV-Vis Spectroscopy UV-Vis Spectroscopy Inert Atmosphere->UV-Vis Spectroscopy NMR Spectroscopy NMR Spectroscopy UV-Vis Spectroscopy->NMR Spectroscopy Mass Spectrometry Mass Spectrometry NMR Spectroscopy->Mass Spectrometry Kinetic Analysis Kinetic Analysis Mass Spectrometry->Kinetic Analysis

Figure 4: General experimental workflow for intermediate characterization.

Detailed Experimental Protocols

The following are generalized protocols for the generation and characterization of the intermediates discussed. These should be adapted and optimized for specific experimental setups.

Protocol 1: Generation and UV-Vis Spectroscopic Analysis of a Meisenheimer Complex Analogue

Objective: To generate and observe the UV-Vis spectrum of a Meisenheimer complex formed from a 1-chloro-nitroaromatic compound.

Materials:

  • 1-Chloro-2,4-dinitrobenzene (as an analogue for this compound)

  • Sodium methoxide solution in methanol (B129727) (freshly prepared)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Prepare a stock solution of 1-chloro-2,4-dinitrobenzene in anhydrous DMSO.

  • Prepare a stock solution of sodium methoxide in methanol.

  • In a quartz cuvette, place a known volume of the 1-chloro-2,4-dinitrobenzene solution.

  • Blank the spectrophotometer with the DMSO/methanol solvent mixture.

  • Inject a stoichiometric amount or an excess of the sodium methoxide solution into the cuvette.

  • Immediately begin acquiring UV-Vis spectra at regular time intervals to observe the formation and decay of the colored Meisenheimer complex.

  • The appearance of new, strong absorption bands in the visible region is indicative of the Meisenheimer complex formation.

Protocol 2: Trapping of a Benzyne Intermediate

Objective: To generate a benzyne intermediate from this compound and trap it with a diene.

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Liquid ammonia (B1221849)

  • Furan (B31954) (as a trapping agent)

  • Anhydrous diethyl ether

  • Dry ice/acetone bath

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Set up a reaction flask under an inert atmosphere and cool it to -78 °C using a dry ice/acetone bath.

  • Condense liquid ammonia into the flask.

  • Add sodium amide to the liquid ammonia with stirring.

  • Slowly add a solution of this compound and furan in anhydrous diethyl ether to the reaction mixture.

  • Allow the reaction to stir at -78 °C for a specified time.

  • Quench the reaction by the slow addition of ammonium (B1175870) chloride.

  • Allow the ammonia to evaporate, then extract the residue with diethyl ether.

  • Analyze the organic extract by GC-MS and NMR to identify the Diels-Alder adduct of the benzyne intermediate with furan.

Protocol 3: Monitoring the Reduction of this compound

Objective: To identify the formation of the hydroxylamine intermediate during the reduction of this compound.

Materials:

  • This compound

  • Reducing agent (e.g., Zinc dust and ammonium chloride, or catalytic hydrogenation setup)

  • Methanol or ethanol (B145695) as solvent

  • Thin Layer Chromatography (TLC) plates

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Dissolve this compound in the chosen solvent in a reaction flask.

  • Add the reducing agent portion-wise or set up the catalytic hydrogenation.

  • Monitor the reaction progress by TLC at regular intervals.

  • At intermediate time points, carefully quench a small aliquot of the reaction mixture and prepare it for analysis.

  • Analyze the aliquots by LC-MS to look for the mass corresponding to 2-nitrophenylhydroxylamine.

  • If the intermediate can be isolated or is present in sufficient concentration, obtain ¹H and ¹³C NMR spectra. The spectra of hydroxylamine derivatives often show characteristic shifts for the N-OH proton and adjacent carbons.[6]

Conclusion

While the direct characterization of intermediates in the reactions of this compound presents experimental challenges, a comparative approach using data from more reactive analogues provides valuable insights into their formation and behavior. The choice of reaction conditions is critical in selectively generating the desired intermediate and, ultimately, the final product. The protocols outlined in this guide offer a starting point for researchers to further investigate these transient species and refine the synthesis of valuable compounds derived from this compound.

References

Navigating Cross-Reactivity: A Comparative Guide to 1-Chloro-2-nitrobenzene in Complex Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of reagents in complex biological and chemical matrices is paramount to generating reliable data. This guide provides a comprehensive comparison of 1-Chloro-2-nitrobenzene (B146284) and its structural isomers, offering insights into their potential for cross-reactivity in complex reaction mixtures. This analysis is supported by established chemical principles and detailed experimental protocols to empower researchers in validating their assays and selecting the most appropriate reagents for their specific needs.

This compound is a widely utilized reagent in various chemical syntheses and biological assays. However, its reactivity can be influenced by the presence of structurally similar compounds, leading to potential cross-reactivity and inaccurate results. This is particularly critical in drug development and other sensitive applications where high specificity is required.

Performance Comparison of Chloronitrobenzene Isomers

The position of the nitro group on the chlorobenzene (B131634) ring significantly influences the electrophilicity of the carbon atom attached to the chlorine atom, thereby affecting its reactivity in nucleophilic aromatic substitution reactions. This difference in reactivity forms the basis for potential variations in cross-reactivity. In immunoassays, for instance, antibodies developed against a specific hapten may exhibit cross-reactivity with structurally related compounds.

While direct, publicly available quantitative data on the cross-reactivity of this compound and its isomers in a specific complex mixture is limited, we can extrapolate a scientifically plausible comparison based on their known chemical properties. The following table provides a hypothetical comparison of the cross-reactivity of chloronitrobenzene isomers in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed for the detection of this compound.

CompoundStructureAssumed IC50 (nM)Hypothetical Cross-Reactivity (%)Rationale for Hypothetical Cross-Reactivity
This compound Cl-C₆H₄-NO₂ (ortho)10100Target analyte with the highest affinity for the antibody.
1-Chloro-4-nitrobenzene Cl-C₆H₄-NO₂ (para)5020The para-isomer is also activated towards nucleophilic attack, but the different substitution pattern may lead to a lower binding affinity to an antibody specific for the ortho-isomer.
1-Chloro-3-nitrobenzene Cl-C₆H₄-NO₂ (meta)>1000<1The meta-isomer is significantly less reactive in nucleophilic aromatic substitution, suggesting a much lower structural and electronic similarity to the transition state recognized by the antibody, resulting in minimal cross-reactivity.
2-Chloroaniline Cl-C₆H₄-NH₂>1000<1A potential metabolite of this compound. The change from a nitro to an amino group represents a significant alteration in electronic properties and shape, likely leading to negligible cross-reactivity.

Note: The IC50 and cross-reactivity values presented in this table are hypothetical and for illustrative purposes. Actual values will depend on the specific antibody and assay conditions. Researchers are strongly encouraged to perform their own cross-reactivity studies.

Experimental Protocols

To empirically determine the cross-reactivity of this compound and its potential interferents, a competitive ELISA is a commonly employed and effective method.

Protocol for Assessing Cross-Reactivity using Competitive ELISA

Objective: To quantify the cross-reactivity of 1-chloro-4-nitrobenzene, 1-chloro-3-nitrobenzene, and other potential interfering compounds in an ELISA designed for this compound.

Materials:

  • High-binding 96-well microtiter plates

  • This compound-protein conjugate (for coating)

  • Specific antibody against this compound

  • This compound standard

  • Potential cross-reactants (e.g., 1-chloro-4-nitrobenzene, 1-chloro-3-nitrobenzene, 2-chloroaniline)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • Assay buffer (e.g., PBS)

  • Microplate reader

Procedure:

  • Coating: Dilute the this compound-protein conjugate in coating buffer to an optimal concentration (e.g., 1-10 µg/mL). Add 100 µL of the coating solution to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Discard the blocking buffer and wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant in assay buffer.

    • In separate tubes, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the diluted specific primary antibody. Incubate for 1 hour at room temperature.

    • Transfer 100 µL of the antibody-analyte mixtures to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Discard the solutions and wash the plate five times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Discard the secondary antibody solution and wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for the standard (this compound) and each potential cross-reactant.

  • Determine the IC50 value for the standard and each cross-reactant. The IC50 is the concentration that causes 50% inhibition of the maximum signal.

  • Calculate the percent cross-reactivity for each compound using the following formula: % Cross-reactivity = (IC50 of this compound / IC50 of test compound) x 100

Visualizing Reaction Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the nucleophilic aromatic substitution pathway and the experimental workflow for assessing cross-reactivity.

cluster_ortho Ortho Isomer (this compound) cluster_meta Meta Isomer (1-Chloro-3-nitrobenzene) ortho_start This compound ortho_intermediate Meisenheimer Complex (Stabilized by -NO2) ortho_start->ortho_intermediate + Nu- ortho_product Substitution Product ortho_intermediate->ortho_product - Cl- meta_start 1-Chloro-3-nitrobenzene meta_intermediate Meisenheimer Complex (Less Stabilized) meta_start->meta_intermediate + Nu- meta_product Substitution Product (Slower formation) meta_intermediate->meta_product - Cl-

Caption: Nucleophilic aromatic substitution mechanism for ortho and meta isomers.

start Start coat Coat Plate with Antigen Conjugate start->coat wash1 Wash coat->wash1 block Block Plate wash1->block wash2 Wash block->wash2 add_to_plate Add Mixture to Plate & Incubate wash2->add_to_plate prepare_samples Prepare Standards & Cross-Reactant Dilutions incubate_mix Incubate Antibody with Samples prepare_samples->incubate_mix prepare_abs Prepare Primary Antibody Solution prepare_abs->incubate_mix incubate_mix->add_to_plate wash3 Wash add_to_plate->wash3 add_secondary_ab Add Secondary Antibody & Incubate wash3->add_secondary_ab wash4 Wash add_secondary_ab->wash4 add_substrate Add Substrate & Develop wash4->add_substrate stop Stop Reaction add_substrate->stop read Read Absorbance stop->read analyze Analyze Data & Calculate % Cross-Reactivity read->analyze

Caption: Experimental workflow for competitive ELISA to assess cross-reactivity.

Safety Operating Guide

Proper Disposal of 1-Chloro-2-nitrobenzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1-chloro-2-nitrobenzene (B146284) is a critical aspect of laboratory safety and environmental responsibility. This hazardous chemical, classified as toxic and an environmental hazard, requires strict adherence to disposal protocols to mitigate risks to human health and the ecosystem. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, protective clothing, and eye and face protection. Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.

Waste Classification and Segregation

This compound is classified as a hazardous waste. It is crucial to segregate this waste from non-hazardous materials and other incompatible chemicals.

Waste Classification & Identification Details
UN Number 1578
Hazard Class 6.1 (Toxic)
Packing Group II
EPA Hazardous Waste Codes While not explicitly listed, wastes from the production of nitrobenzene (B124822) (K025) or wastes exhibiting the toxicity characteristic for nitrobenzene (D036) are relevant. Generators must conduct a hazardous waste determination.

Spill Management

In the event of a spill, the area should be evacuated of all non-essential personnel. The spilled material should be carefully swept up or absorbed with an inert material, such as sand or earth, and placed into a designated, labeled container for hazardous waste. It is critical to prevent the chemical from entering drains or waterways.

Disposal Procedure

The primary and recommended method for the proper disposal of this compound is high-temperature incineration. This process must be carried out by a licensed and qualified hazardous waste disposal company.

High-temperature incineration ensures the complete destruction of the compound. For halogenated hazardous wastes like this compound, specific operational conditions are recommended to prevent the formation of toxic byproducts such as dioxins and furans.

Parameter Recommended Value Rationale
Incineration Temperature > 1100°CEnsures complete breakdown of halogenated organic compounds.[1]
Residence Time ≥ 2 secondsProvides sufficient time for the complete destruction of hazardous constituents.[1]
Destruction and Removal Efficiency (DRE) ≥ 99.99%As required by the Resource Conservation and Recovery Act (RCRA) for hazardous waste incinerators.[2][3]
Hydrogen Chloride (HCl) Emission Control Removal of >99% of HCl from the exhaust gas or limiting emissions to 1.8 kg/hr (4 lbs/hr).[2]To neutralize the acidic gases produced from the chlorine content.

The disposal of this compound is governed by the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), specifically under 40 CFR Part 264, Subpart O, which outlines the standards for hazardous waste incinerators.[4][5][6][7]

Experimental Protocols: Emerging Treatment Methods

While high-temperature incineration remains the standard disposal method, research into alternative degradation and neutralization techniques is ongoing. These methods are not yet standard industrial practices but show promise for future applications. It is crucial to note that these are research-level descriptions and not certified disposal protocols.

One area of research involves advanced oxidation processes (AOPs) and reduction methods. For instance, studies have explored the degradation of similar chloronitrobenzene compounds using zero-valent iron (ZVI) for reduction, followed by Fenton oxidation. This sequential treatment has been shown to be effective in breaking down the molecule into less harmful substances. However, the scalability and application of such methods for bulk disposal require further investigation.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 On-site Handling & Storage cluster_1 Off-site Disposal A Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Hazardous Waste B->C D Store in a Labeled, Sealed Container in a Ventilated Area C->D E Contact Licensed Hazardous Waste Disposal Company D->E F Transport to a Permitted TSD Facility E->F G High-Temperature Incineration (>1100°C, >2 sec) F->G H Final Disposition of Ash and Scrubber Residues G->H I Spill Occurs J Evacuate Area & Don PPE I->J K Contain and Absorb Spill with Inert Material J->K L Collect in Labeled Hazardous Waste Container K->L L->D

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting both personnel and the environment.

References

Personal protective equipment for handling 1-Chloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 1-Chloro-2-nitrobenzene, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and minimizing risks associated with this chemical.

Chemical Profile:

This compound is a toxic organic compound that can be harmful if swallowed, inhaled, or absorbed through the skin.[1] It is a methemoglobin former, which means it can interfere with the oxygen-carrying capacity of the blood, potentially causing cyanosis (blueish discoloration of the skin).[1][2] Chronic exposure may lead to liver damage.[1] It is also suspected of causing cancer.[2][3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound. Below is a summary of the required PPE.

EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield are required.[1][4][5]
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[5] Always inspect gloves for tears or holes before use.[5][6]
Lab Coat A flame-retardant lab coat or other protective clothing should be worn to minimize skin contact.[1][4][5]
Respiratory Protection In case of insufficient ventilation or when dust or aerosols may be generated, a NIOSH-approved respirator with appropriate cartridges is necessary.[1][3][5][7]

Operational Plan: Handling and Storage

Adherence to a strict operational plan is crucial for the safe handling and storage of this compound.

Handling Protocol:

  • Preparation: Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][4][5] Ensure that an eyewash station and safety shower are readily accessible.[5] The work area should be clean, uncluttered, and clearly labeled for handling this compound.[5]

  • Dispensing: When weighing the required amount, do so carefully within a fume hood to avoid the generation of dust.[3][5]

  • General Handling: Avoid contact with skin and eyes.[1][4][6] Do not eat, drink, or smoke in the area where the chemical is being handled.[2][3][8] Wash hands thoroughly after handling.[1][3][6]

  • Container Management: Keep the container tightly closed when not in use.[4][6]

Storage Protocol:

  • Store in a cool, dry, and well-ventilated place.[1][4][6]

  • Keep containers securely sealed and protected against physical damage.[3]

  • Store away from incompatible materials such as strong bases, strong oxidizing agents, and combustible substances.[2][3][4]

Emergency and Disposal Plans

Spill Response:

  • Minor Spills:

    • Evacuate non-essential personnel from the area.[7]

    • Ensure adequate ventilation.[6]

    • Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust generation.[1][3] If appropriate, moisten the material first to prevent dusting.[2]

    • Place the spilled material into a suitable, sealed, and labeled container for disposal.[1][3]

    • Clean the spill area with soap and water.[2]

  • Major Spills:

    • Evacuate the area immediately and move upwind.[3]

    • Alert the appropriate emergency response team.

    • Prevent the spillage from entering drains or waterways.[3][6]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air and allow them to rest. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]
Ingestion Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6]

Disposal Plan:

This compound and its container must be disposed of as hazardous waste.[1] All disposal practices must comply with federal, state, and local environmental regulations.[4][7] It is recommended to use a licensed professional waste disposal service to dispose of this material.

Safety Workflow Diagram

prep Preparation - Work in fume hood - Verify emergency equipment - Wear full PPE handling Handling - Avoid dust generation - Keep container closed - No eating/drinking/smoking prep->handling storage Storage - Cool, dry, well-ventilated area - Away from incompatibles handling->storage After Use spill Spill Occurs handling->spill exposure Exposure Occurs handling->exposure waste Waste Generation handling->waste end Procedure Complete storage->end spill_response Spill Response Protocol spill->spill_response Initiate first_aid First Aid Protocol exposure->first_aid Initiate disposal Disposal - Treat as hazardous waste - Follow all regulations waste->disposal disposal->end spill_response->waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.